5-(Chloromethyl)-1,2-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKIIQSXSZENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617060 | |
| Record name | 5-(Chloromethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1710-68-5 | |
| Record name | 5-(Chloromethyl)isothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-1,2-thiazole from Basic Precursors
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for obtaining 5-(chloromethyl)-1,2-thiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. Recognizing the limited direct synthetic routes available in peer-reviewed literature, this document outlines a well-reasoned, two-step approach commencing with the construction of a 5-methyl-1,2-thiazole precursor from basic acyclic starting materials. Subsequently, a detailed protocol for the selective chlorination of the methyl group is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental methodologies.
Introduction: The Significance of the 1,2-Thiazole Scaffold
The 1,2-thiazole, or isothiazole, ring system is a prominent pharmacophore found in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its utility in the design of novel therapeutic agents. The introduction of a reactive chloromethyl group at the 5-position of the isothiazole ring provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.
Given the scarcity of direct, one-pot syntheses of this compound from simple precursors, this guide proposes a logical and efficient two-stage synthetic strategy. This approach prioritizes the use of readily available starting materials and established, reliable chemical transformations.
Overview of the Synthetic Strategy
The proposed synthesis is divided into two key stages:
-
Stage 1: Construction of the 5-Methyl-1,2-thiazole Ring. This involves the formation of the isothiazole core from acyclic precursors. A variety of methods for the synthesis of substituted isothiazoles have been reported, often involving the cyclization of a molecule containing a pre-formed S-C-C-C-N fragment.[1]
-
Stage 2: Side-Chain Chlorination. The 5-methyl group of the synthesized precursor is then selectively chlorinated to yield the target compound, this compound.
This overall workflow is depicted in the following diagram:
Experimental Protocols and Data
Stage 1: Synthesis of 5-Methyl-1,2-thiazole
The construction of the 5-substituted isothiazole ring can be achieved through various methods, including the reaction of β-ketothioamides with an ammonium source.[2] This approach offers a convergent and efficient route to the desired heterocyclic core.
Reaction Pathway:
Experimental Protocol:
-
To a solution of thioacetylacetone (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF), add ammonium acetate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. The reaction should be open to the atmosphere to allow for aerial oxidation.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 5-methyl-1,2-thiazole by column chromatography on silica gel.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of a 5-substituted isothiazole derivative using a similar methodology.
| Parameter | Value | Reference |
| Reactant 1 | β-Ketothioamide | [2] |
| Reactant 2 | Ammonium Acetate | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Temperature | 120-140 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | 60-80% | [2] |
Stage 2: Synthesis of this compound
The conversion of the 5-methyl group to a 5-chloromethyl group can be achieved through a radical chlorination reaction. Thionyl chloride, in the presence of a radical initiator, is a suitable reagent for this transformation.
Reaction Pathway:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5-methyl-1,2-thiazole (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or benzene.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Slowly add thionyl chloride (1.1-1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Quantitative Data:
The following table summarizes typical quantitative data for the chlorination of a methyl-substituted heteroaromatic compound.
| Parameter | Value |
| Reactant 1 | 5-Methyl-1,2-thiazole |
| Reactant 2 | Thionyl Chloride (SOCl₂) |
| Catalyst | AIBN (Azobisisobutyronitrile) |
| Solvent | Carbon Tetrachloride or Benzene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 50-70% |
Causality and Experimental Choices
-
Choice of Precursor for Stage 1: The selection of a β-ketothioamide as a precursor for the isothiazole ring is based on its ability to provide the necessary S-C-C-C backbone for the cyclization reaction. The use of ammonium acetate serves as a convenient source of the nitrogen atom required to complete the heterocyclic ring.
-
Aerial Oxidation: The exposure of the reaction in Stage 1 to air is crucial for the final aromatization step to form the stable isothiazole ring.
-
Radical Chlorination in Stage 2: The chlorination of an activated methyl group on a heteroaromatic ring typically proceeds via a radical mechanism. Thionyl chloride, in the presence of a radical initiator like AIBN, provides a reliable method for this transformation. The use of an inert solvent is necessary to prevent unwanted side reactions.
Conclusion
The synthesis of this compound from basic precursors is most effectively achieved through a two-step sequence involving the formation of a 5-methyl-1,2-thiazole intermediate, followed by selective side-chain chlorination. This approach, while requiring multiple steps, utilizes well-established and reliable chemical transformations, making it a practical and scalable route for obtaining this valuable synthetic building block. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize this compound for their research and development endeavors.
References
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Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]
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Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
- Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.
- Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
- Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288.
- Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
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Foreword: Navigating the Isomeric Landscape of Chloromethylthiazole
An In-Depth Technical Guide to Chloromethylthiazole Derivatives: Synthesis, Properties, and Applications
The term "5-(Chloromethyl)-1,2-thiazole" specifies a precise chemical structure, namely an isothiazole ring with a chloromethyl group at the 5-position. However, a comprehensive survey of scientific literature and chemical databases reveals that this specific isomer is not widely documented. In contrast, the isomeric 1,3-thiazole core, particularly 2-Chloro-5-(chloromethyl)-1,3-thiazole , is a compound of immense industrial and academic significance. It serves as a pivotal building block in the synthesis of numerous pharmaceuticals and agrochemicals.
As a Senior Application Scientist, this guide is structured to provide the most valuable and practical information to researchers. Therefore, while acknowledging the user's specific query for the 1,2-thiazole isomer, the primary focus of this whitepaper will be on the well-characterized and commercially vital 2-Chloro-5-(chloromethyl)-1,3-thiazole (CAS No: 105827-91-6) and its parent compound, 5-(Chloromethyl)-1,3-thiazole (CAS No: 45438-77-5) . This approach ensures that the content is grounded in a wealth of available data, reflecting real-world applications and established protocols.
Introduction to Chloromethylthiazoles
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in molecules like vitamin B1 (thiamine) underscores its biological importance. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[3][4]
The introduction of a chloromethyl group onto the thiazole ring creates a highly versatile and reactive intermediate.[1] This functional group acts as a potent electrophilic handle, enabling facile nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing chemists to elaborate the thiazole core into complex molecular architectures. The further addition of a chloro-substituent at the 2-position, as in 2-Chloro-5-(chloromethyl)thiazole, provides a second reactive site, offering opportunities for sequential and site-selective modifications. This dual reactivity makes it an invaluable precursor for blockbuster agrochemicals and life-saving pharmaceuticals.[5][6]
Compound Identification and Physicochemical Properties
Precise identification is critical for any chemical synthesis. The properties of the most common chloromethylthiazole derivatives are summarized below.
| Property | 2-Chloro-5-(chloromethyl)thiazole | 5-(Chloromethyl)thiazole |
| CAS Number | 105827-91-6[7] | 45438-77-5[8] |
| Molecular Formula | C₄H₃Cl₂NS[7] | C₄H₄ClNS[8] |
| Molecular Weight | 168.04 g/mol [7] | 133.60 g/mol [8] |
| Appearance | White to light yellow powder or solid[5] | Data not widely available |
| Melting Point | 31°C[9][10] | Data not widely available |
| Boiling Point | 268.6 ± 32.0 °C at 760 mmHg[9] | Data not widely available |
| Solubility | Soluble in organic solvents like methanol and acetonitrile[10][11] | Data not widely available |
| IUPAC Name | 2-chloro-5-(chloromethyl)-1,3-thiazole[7] | 5-(chloromethyl)-1,3-thiazole[8] |
Synthesis and Mechanistic Insights
The industrial synthesis of 2-Chloro-5-(chloromethyl)thiazole is a well-established process, valued for its efficiency and scalability.
Common Synthetic Pathway
A prevalent method involves the chlorination of an isothiocyanate precursor. The reaction typically starts from 1,3-dichloropropene or 2-chloroallyl isothiocyanate.[6][11][12]
Workflow: Synthesis from 2-Chloroallyl Isothiocyanate
Caption: General workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiazole.
Causality: The reaction is typically performed in a solvent like acetonitrile. Chlorine is introduced, leading to a cyclization reaction.[11] The process forms the thiazole ring while simultaneously chlorinating the 2-position. The product initially crystallizes as a hydrochloride salt, which is then neutralized with water to liberate the final product as a liquid phase, allowing for simple separation.[11] This method is advantageous on an industrial scale due to its straightforward procedure and high yield.[12]
Key Reactive Sites
The synthetic utility of 2-Chloro-5-(chloromethyl)thiazole stems from its two distinct electrophilic centers.
Caption: Reactivity map of 2-Chloro-5-(chloromethyl)thiazole.
Expertise & Experience: The chloromethyl group (-CH₂Cl) is significantly more reactive towards nucleophiles than the chloro group attached directly to the aromatic thiazole ring. The benzylic-like position of the chloromethyl group makes it highly susceptible to Sₙ2 displacement reactions. This allows for selective functionalization. The 2-chloro substituent can subsequently be displaced via nucleophilic aromatic substitution (SₙAr), often requiring more forcing conditions. This differential reactivity is a key tool for synthetic chemists, enabling stepwise construction of complex molecules.
Applications in Drug Development and Agrochemicals
This molecule is not an end-product but a critical intermediary. Its value is realized in the final products it helps create.
Agrochemicals: The Thiamethoxam Case
2-Chloro-5-(chloromethyl)thiazole is a cornerstone in the production of Thiamethoxam, a second-generation neonicotinoid insecticide. The synthesis involves reacting the chloromethyl group with an N-nitro-substituted guanidine derivative.
Pharmaceuticals: Building Blocks for Bioactive Molecules
In medicinal chemistry, the thiazole moiety introduced by this intermediate is found in drugs with a wide range of activities. For example, it is a structural component in some antiviral agents and kinase inhibitors used in oncology.[3][6] The thiazole ring's ability to participate in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it a desirable feature in drug design.[1]
Safety, Handling, and Storage
Working with 2-Chloro-5-(chloromethyl)thiazole requires strict adherence to safety protocols due to its hazardous nature.
GHS Hazard Classification
The compound is classified with multiple hazards, demanding careful handling in a controlled laboratory environment.
| Hazard Class | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[7][13] |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin.[7][13] |
| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[7][13] |
| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction.[7][13] |
| Germ Cell Mutagenicity | H341 | Danger | Suspected of causing genetic defects.[13] |
| Aquatic Hazard | H411 | Danger | Toxic to aquatic life with long lasting effects.[7][13] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment:
-
Handling: Avoid direct contact with the substance. Wash hands thoroughly after handling. Avoid formation of dust and aerosols.[16]
Storage
Store in a cool, well-ventilated area in a tightly closed container. Recommended storage temperature is 2-8°C, under an inert atmosphere.[10][15]
Exemplary Experimental Protocol: Nucleophilic Substitution
This protocol describes a general procedure for the Sₙ2 displacement of the chloromethyl group, a common follow-up reaction.
Objective: To synthesize a 5-(aminomethyl)-2-chlorothiazole derivative.
Materials:
-
2-Chloro-5-(chloromethyl)thiazole (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous acetonitrile or DMF (solvent)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base (1.5 eq)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add the solvent, the chosen amine, and the base. Stir the mixture for 10-15 minutes to ensure dissolution/suspension.
-
Substrate Addition: Dissolve 2-Chloro-5-(chloromethyl)thiazole in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
While the specific query for "this compound" leads to a less-explored area of chemical space, its isomer, 2-Chloro-5-(chloromethyl)-1,3-thiazole, stands as a testament to the power of functionalized heterocyclic intermediates. Its dual reactivity, combined with a robust and scalable synthesis, has cemented its role as an indispensable building block for researchers in agrochemistry and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this versatile molecule for the creation of novel and impactful compounds.
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A Technical Guide to Chloromethyl-Thiazole Derivatives: Structure, Synthesis, and Applications of 5-(Chloromethyl)-1,2-thiazole and its Commercially Significant Isomer, 2-Chloro-5-(chloromethyl)-1,3-thiazole
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of chloromethyl-thiazole derivatives, focusing on the specific chemical structure and IUPAC nomenclature of 5-(Chloromethyl)-1,2-thiazole. It addresses a common point of ambiguity in scientific literature by differentiating this compound from its more commercially prevalent and extensively documented isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. The guide delivers an in-depth exploration of the latter's synthesis, reaction mechanisms, and critical role as a versatile building block in the pharmaceutical and agrochemical industries. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers and development professionals with actionable, field-proven knowledge grounded in authoritative references.
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a core component in numerous approved drugs and agrochemicals.[3][4] This guide focuses on a specific derivative, this compound.
A critical clarification is necessary from the outset. While the topic specifies the 1,2-thiazole (also known as isothiazole) isomer, a survey of chemical literature, patents, and commercial suppliers reveals that the vast majority of research and industrial-scale application centers on the 1,3-thiazole isomer, specifically 2-chloro-5-(chloromethyl)-1,3-thiazole .[5][6] This compound is a highly valued intermediate, particularly for synthesizing blockbuster insecticides and antiviral medications.[5]
Therefore, this guide will first definitively identify the structure and nomenclature of this compound to fulfill the primary query. It will then pivot to a detailed exploration of the scientifically and commercially dominant 2-chloro-5-(chloromethyl)-1,3-thiazole, providing the in-depth technical details relevant to researchers in the field.
Part I: Chemical Identity and Physicochemical Properties
Isomeric Differentiation and Structure
The precise positioning of the nitrogen and sulfur atoms in the heterocyclic ring defines the core characteristics of the molecule. The distinction between 1,2-thiazole and 1,3-thiazole is fundamental.
This compound (Isothiazole Derivative)
The formal IUPAC name for this compound is 5-(chloromethyl)isothiazole . In this structure, the sulfur and nitrogen atoms are adjacent.
Caption: Chemical structure of this compound.
2-Chloro-5-(chloromethyl)-1,3-thiazole
This is the isomer of significant industrial importance. Its IUPAC name is 2-chloro-5-(chloromethyl)thiazole . Here, the sulfur and nitrogen atoms are separated by a carbon atom.
Caption: Chemical structure of 2-Chloro-5-(chloromethyl)-1,3-thiazole.
Physicochemical Data for 2-Chloro-5-(chloromethyl)-1,3-thiazole
The following table summarizes key quantitative data for the commercially vital isomer.
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-5-(chloromethyl)-1,3-thiazole | [7] |
| CAS Number | 105827-91-6 | [8] |
| Molecular Formula | C₄H₃Cl₂NS | [6][9] |
| Molecular Weight | 168.04 g/mol | [9] |
| Appearance | White to light yellow powder or lump | [8] |
| Purity | Typically >98.0% (by GC) | [8] |
| Boiling Point | ~140–145 °C (decomposes) | [10] |
| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) | [10] |
Part II: Synthesis and Mechanistic Considerations
The synthesis of 2-chloro-5-(chloromethyl)thiazole is a well-established industrial process, often involving a chlorination-cyclization reaction of an isothiocyanate precursor.
Primary Synthetic Pathway
A robust and scalable method involves the reaction of a 2-haloallyl isothiocyanate with a chlorinating agent in a dipolar aprotic solvent.[11][12] The reaction proceeds via a reactive intermediate that readily cyclizes to form the stable aromatic thiazole ring.
Caption: Synthetic workflow for 2-Chloro-5-(chloromethyl)thiazole.
Mechanistic Insights: Causality in Experimental Choices
-
Choice of Precursor: 2-Chloroallyl isothiocyanate is an ideal starting material. The allyl group provides the three-carbon backbone required for the thiazole ring, while the isothiocyanate moiety supplies the necessary sulfur and nitrogen atoms. The existing chlorine atom on the allyl group directs the cyclization.
-
Solvent Selection: A dipolar aprotic solvent, such as acetonitrile, is crucial.[11] It effectively dissolves the reactants and stabilizes the charged cyclization intermediates without participating in the reaction (i.e., it is non-nucleophilic), leading to higher yields and purity.[11]
-
Reaction Temperature: The initial chlorination is conducted at low temperatures (10-15 °C) to control the exothermic reaction and prevent the formation of unwanted byproducts.[12] Subsequent cooling to sub-zero temperatures (-10 to -20 °C) promotes the crystallization of the hydrochloride salt of the product, facilitating its isolation from the reaction mixture.[12]
Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole
This protocol is synthesized from established patent literature and represents a standard laboratory-scale procedure.[12]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in acetonitrile (approx. 1.5 L per mole of isothiocyanate).
-
Chlorination: Cool the solution to 10-15 °C using an ice bath. Bubble chlorine gas (1.4 eq) through the solution at a rate that maintains the desired temperature.
-
Stirring: After the addition of chlorine is complete, allow the mixture to stir at 20-25 °C for 2 hours to ensure the reaction goes to completion.
-
Crystallization: Cool the reaction mixture to -10 °C and hold for 1 hour. The product will crystallize out as its hydrochloride salt.
-
Isolation: Filter the resulting crystals and wash them with cold acetonitrile.
-
Liberation of Free Base: Add the crystals to water (approx. 4 L per mole of starting material) pre-heated to 40 °C. This will liberate the free base, which separates as a denser organic phase.
-
Workup: Separate the organic layer, wash with water, and dry under reduced pressure to yield 2-chloro-5-(chloromethyl)thiazole as a light-yellow melt or solid. Purity can be assessed by GC analysis.
Part III: Applications in Drug Development and Agrochemicals
The dual reactivity of 2-chloro-5-(chloromethyl)thiazole makes it an exceptionally valuable intermediate. The chlorine on the thiazole ring and the chlorine on the methyl group can be substituted selectively, allowing for the construction of complex molecules.
-
Agrochemicals: It is a cornerstone intermediate in the production of neonicotinoid insecticides, such as thiamethoxam and imidacloprid.[5] The thiazole moiety is crucial for the biological activity of these compounds.
-
Pharmaceuticals: The compound is a key precursor for synthesizing 5-hydroxymethylthiazole.[5] This is achieved by displacing the chloromethyl group with a formate anion, followed by hydrolysis. 5-Hydroxymethylthiazole is a building block for several drugs, including the HIV protease inhibitor Ritonavir, highlighting the thiazole's role in modern medicine.[5]
Part IV: Safety, Handling, and Storage
2-Chloro-5-(chloromethyl)thiazole is a hazardous substance that requires strict safety protocols.
Hazard Identification
Based on GHS classification, this compound presents multiple hazards:[8][13]
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects.
-
H411: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A self-validating safety system requires appropriate engineering controls and PPE.
| Protection | Specification | Rationale |
| Engineering | Fume Hood | Essential to avoid inhalation of dust or vapors.[14] |
| Hand | Impermeable Gloves (e.g., Nitrile) | Prevents skin contact, as the substance is toxic and corrosive.[14] |
| Eye/Face | Safety Goggles with Side-Shields | Protects against splashes that can cause severe eye damage.[7] |
| Body | Impermeable Protective Clothing / Lab Coat | Prevents contamination of personal clothing and skin.[14] |
Storage and Disposal
-
Storage: Store in a cool (recommended 2-8 °C), dry, and well-ventilated area in the original, tightly sealed container.[7][14] The storage area floor should be impermeable.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[7][13]
Conclusion
While the formal name "this compound" refers to a specific isothiazole derivative, the landscape of applied chemical synthesis is dominated by its isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. This latter compound is a linchpin intermediate, valued for its dual reactive sites that enable the efficient construction of complex, high-value molecules for the pharmaceutical and agrochemical sectors. Understanding its synthesis, reactivity, and handling is essential for researchers and scientists working in these fields. This guide provides a technically grounded and authoritative overview to support such endeavors.
References
- Apollo Scientific. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- ChemicalBook. (2023). Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-.
- Gajare, A. S., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205481, 5-(Chloromethyl)thiazole.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
- TCI Chemicals. (2023). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.
- European Patent Office. (1991). EP 0446913 A1: Process for the preparation of chlorothiazole derivatives.
- 3M. (n.d.). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12808794, 5-(Chloromethyl)-2-methyl-1,3-thiazole.
- PubChemLite. (n.d.). 5-(chloromethyl)-3-methyl-1,2-thiazole hydrochloride (C5H6ClNS).
- Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
- Guidechem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-thiazole.
- Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE.
- Smolecule. (2024). Methyl 2-(chloromethyl)thiazole-5-carboxylate.
- ChemScene. (n.d.). 5-(Chloromethyl)-2-(methylthio)thiazole.
- Rajappa, S., et al. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455.
- Tokyo Chemical Industry. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- Google Patents. (2001). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
- Quinoline. (n.d.). 2-chloro-5-(chloromethyl)-thiazole hydrochloride.
- Dakenchem. (2023). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- ResearchGate. (2023). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
- National Center for Biotechnology Information. (2010). 2-Chloro-5-chloromethyl-1,3-thiazole.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- National Center for Biotechnology Information. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
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A Comprehensive Technical Guide to the Reactivity and Electrophilicity of Chloromethyl-Substituted Thiazoles for Drug Discovery and Development
Abstract
The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active agents.[1][2][3] Its unique electronic properties, imparted by the nitrogen and sulfur heteroatoms, facilitate critical interactions with a wide array of biological targets.[1] A key derivative, 5-(chloromethyl)thiazole, and its isomers, serve as powerful intermediates in synthetic chemistry, largely due to the highly reactive chloromethyl group. This functional group acts as a potent electrophilic handle, enabling chemists to introduce the thiazole moiety into larger, more complex molecules. This guide provides an in-depth analysis of the reactivity and electrophilicity of 5-(chloromethyl)-1,2-thiazole (isothiazole) and its more industrially prevalent isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. We will dissect the electronic nature of these scaffolds, detail their characteristic reactions, provide field-proven experimental protocols, and explore their applications in the development of pharmaceuticals and agrochemicals.
Introduction to Thiazole Isomers in Medicinal Chemistry
The Thiazole Core: A Privileged Scaffold
Heterocyclic compounds are fundamental to drug design, with nitrogen-containing heterocycles being particularly prominent in FDA-approved small-molecule drugs.[1] Among these, the thiazole ring is a "privileged scaffold," appearing in a diverse range of therapeutic agents, from anticancer and anti-infective drugs to cardiovascular and immunological agents.[1][2] The success of this moiety stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.
Distinguishing 1,2-Thiazole (Isothiazole) and 1,3-Thiazole: A Note on Structure and Reactivity
It is crucial to distinguish between the two common isomers of the thiazole ring. The 1,3-thiazole features a nitrogen and a sulfur atom separated by a carbon, while the 1,2-thiazole, or isothiazole, has adjacent nitrogen and sulfur atoms. This seemingly minor structural difference significantly alters the electronic distribution and, consequently, the chemical reactivity of the ring. While both are considered electron-deficient aromatic systems, the relative reactivity of the carbon atoms towards electrophilic and nucleophilic attack differs, a point we will explore in the subsequent sections.
The Role of the Chloromethyl Group: A Potent Electrophilic Handle
The synthetic utility of molecules like 5-(chloromethyl)thiazole is dominated by the reactivity of the chloromethyl (-CH₂Cl) substituent. This group functions as a classic electrophilic building block. The chlorine atom, being a good leaving group, and the adjacent thiazole ring, which can stabilize a partial positive charge on the methylene carbon (analogous to a benzylic system), make this position highly susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of a wide variety of nucleophiles (amines, alcohols, thiols, carbanions, etc.), providing a robust and versatile method for elaborating the thiazole core into target molecules.
This compound: A Mechanistic Overview
While less common in large-scale industrial synthesis compared to its 1,3-isomer, understanding the reactivity of this compound is essential for researchers exploring novel isothiazole-based scaffolds.
Electronic Properties and Electrophilicity of the Isothiazole Ring
The isothiazole ring is an electron-deficient system. Theoretical and experimental studies indicate that the primary site for electrophilic attack on an unsubstituted isothiazole ring is the C4 position. However, the molecule's reactivity is overwhelmingly dictated by the chloromethyl group. The ring itself is relatively resistant to substitution, requiring harsh conditions for reactions like nitration or halogenation.
Primary Reactive Center: The 5-Chloromethyl Group
The principal reaction pathway for this compound involves nucleophilic attack at the methylene carbon, leading to the displacement of the chloride ion. This reaction typically proceeds via an SN2 mechanism, though an SN1-like pathway may be accessible under certain conditions due to the potential for the heterocyclic ring to stabilize a carbocation intermediate.
The diagram below illustrates this fundamental transformation, which is the basis for its utility as a synthetic intermediate.
Caption: Nucleophilic substitution on this compound.
2-Chloro-5-(chloromethyl)-1,3-thiazole: A Field-Proven Synthetic Workhorse
This isomer is a versatile and economically important intermediate for making a wide range of agrochemicals and pharmaceuticals.[4][5] Its reactivity profile is more complex and synthetically interesting due to the presence of two distinct electrophilic chlorine atoms.
Synthesis and Industrial Production
The most common industrial synthesis of 2-chloro-5-(chloromethyl)-1,3-thiazole involves the chlorination and subsequent cyclization of an allyl isothiocyanate derivative.[4][6] For example, reacting 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in an inert solvent yields the target compound in good yields.[6][7]
Caption: Industrial synthesis workflow for 2-chloro-5-(chloromethyl)thiazole.
Dissecting Reactivity: Two Competing Electrophilic Sites
The key to strategically using this molecule lies in understanding the differential reactivity of its two chlorine atoms.
-
3.2.1. The Highly Reactive Aliphatic Chlorine (C-5 Methylene): The chlorine on the chloromethyl group is benzylic-like and is readily displaced by a wide range of nucleophiles under standard SN2 conditions. This is the primary site of reaction for most synthetic transformations.
-
3.2.2. The Less Reactive Aromatic Chlorine (C-2): The chlorine atom directly attached to the C2 position of the electron-deficient thiazole ring is analogous to a vinyl or aryl halide. It is significantly less reactive towards nucleophilic aromatic substitution and typically requires harsher conditions (e.g., strong bases, high temperatures, or metal catalysis) for displacement.
This reactivity difference allows for selective functionalization. One can perform chemistry at the chloromethyl position while leaving the 2-chloro substituent intact for subsequent transformations.
Key Transformations and Reaction Protocols
This reaction is fundamental for producing 5-(aminomethyl)-2-chlorothiazole, a key building block for insecticides.[6] The reaction proceeds by direct displacement of the aliphatic chlorine.
Methodology:
-
Reactant Preparation: Dissolve 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.
-
Reaction Setup: Cool the solution in an ice bath to maintain a temperature at or below 30°C.
-
Nucleophile Addition: Add the aminating agent (e.g., liquid ammonia or a solution of hexamethylenetetramine, typically in excess, 5-50 eq) to the cooled solution over a period of 1-2 hours. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent side product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 2-5 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by distillation or crystallization.
This two-step process is used to create intermediates for pharmaceuticals where an oxygen linkage is desired at the 5-position.[4]
Methodology:
-
Formate Displacement:
-
Setup: In a round-bottom flask, combine 2-chloro-5-(chloromethyl)thiazole (1.0 eq) with a source of formate anion, such as sodium formate (1.2-1.5 eq), in a polar aprotic solvent like DMF.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction by TLC. Causality Note: The formate anion is a sufficiently strong nucleophile to displace the aliphatic chloride but not the aromatic one at C2.
-
Isolation: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate to yield the crude 5-(formyloxymethyl)-2-chlorothiazole.
-
-
Hydrolysis of Formate Ester:
-
Setup: Dissolve the crude formate ester from the previous step in a mixture of methanol and water.
-
Reaction: Add a catalytic amount of acid (e.g., HCl) or a stoichiometric amount of base (e.g., NaOH) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Isolation: Neutralize the mixture and extract the product, 5-(hydroxymethyl)-2-chlorothiazole. Purify via column chromatography or crystallization.
-
| Transformation | Nucleophile | Primary Site of Attack | Typical Conditions | Product Type | Reference |
| Amination | R₂NH, NH₃ | -CH₂Cl | 0-30°C, inert solvent | 5-(Aminomethyl)thiazole | [6] |
| Acylation | RCOO⁻ (e.g., Formate) | -CH₂Cl | 60-80°C, DMF | 5-(Acyloxymethyl)thiazole | [4] |
| Thiolation | RS⁻ | -CH₂Cl | Room Temp, base | 5-(Thioether)thiazole | Inferred |
| C-C Bond Formation | CN⁻, Malonates | -CH₂Cl | Varies, phase transfer | 5-(Alkyl)thiazole derivative | Inferred |
Applications in Drug Development and Agrochemicals
The synthetic accessibility and predictable reactivity of 2-chloro-5-(chloromethyl)thiazole have cemented its role as a high-value intermediate.
-
Agrochemicals: It is a crucial precursor for the synthesis of neonicotinoid insecticides, such as Imidacloprid and Thiamethoxam. The 5-(aminomethyl)-2-chlorothiazole core is a key pharmacophore in these compounds.
-
Pharmaceuticals: Thiazole rings are present in numerous drugs. For example, the HIV protease inhibitor Ritonavir contains a 5-substituted thiazole moiety, highlighting the value of intermediates that allow for functionalization at this position.[4]
-
Specialty Chemicals: Beyond its established roles, this compound is being explored for creating advanced polymers, functional coatings, and specialized catalysts where the thiazole ring can impart desirable properties like thermal stability or specific electronic characteristics.[5]
Safety and Handling
2-Chloro-5-(chloromethyl)thiazole is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.[8]
-
Corrosivity: It causes severe skin burns and eye damage.[8]
-
Sensitization: It may cause an allergic skin reaction.[8]
-
Reactivity Hazards: There are user-reported incidents of pressure buildup leading to vessel failure when reacting with dimethyl carbonate, indicating potential for runaway reactions with certain reagents.[8]
All work with this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
The chloromethyl-substituted thiazoles, particularly the 2-chloro-5-(chloromethyl)-1,3-thiazole isomer, represent a class of exceptionally useful synthetic intermediates. Their reactivity is dominated by the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution, providing a reliable handle for molecular elaboration. The differential reactivity between the aliphatic chlorine at the 5-position and the aromatic chlorine at the 2-position in the 1,3-isomer offers a strategic advantage, allowing for selective and sequential functionalization. For researchers and drug development professionals, a thorough understanding of these reactivity principles is paramount for leveraging these powerful building blocks in the efficient and innovative synthesis of novel agrochemicals, pharmaceuticals, and advanced materials.
References
- Title: Process for the preparation of chlorothiazole derivatives Source: European Patent Office - EP 0446913 A1 URL
-
Title: 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole Source: Semantic Scholar / ARKIVOC URL: [Link]
-
Title: Chemistry of the thiazoles Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]
- Title: Process for preparing 2-chloro-5-chloromethylthiazole Source: Google Patents - US6214998B1 URL
-
Title: The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 Source: PubChem URL: [Link]
-
Title: Application and synthesis of thiazole ring in clinically approved drugs Source: ResearchGate / European Journal of Medicinal Chemistry URL: [Link]
- Title: Method for producing 2-chloro-5-chloromethyl-1,3-thiazole Source: Google Patents - US20030153767A1 URL
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI - Molecules URL: [Link]
-
Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: ResearchGate URL: [Link]
-
Title: 2-Chloro-5-chloromethyl-1,3-thiazole Source: NIH - National Center for Biotechnology Information URL: [Link]
-
Title: Application and synthesis of thiazole ring in clinically approved drugs Source: PubMed URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]
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Navigating the Solution Space: A Technical Guide to the Solubility of 5-(Chloromethyl)-1,2-thiazole in Organic Solvents
For Immediate Release
Abstract
5-(Chloromethyl)-1,2-thiazole is a heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is a cornerstone for its effective application, influencing reaction kinetics, purification strategies, and formulation development. This technical guide addresses the current scarcity of publicly available quantitative solubility data for this specific isomer. It provides a comprehensive analysis of the molecule's physicochemical properties to predict its solubility profile, a detailed, field-proven experimental protocol for accurate solubility determination, and a logical framework for interpreting the results. This document is intended to empower researchers, scientists, and drug development professionals to confidently handle and utilize this compound in their research endeavors.
Introduction: The Challenge of Undefined Solubility
The 1,2-thiazole (isothiazole) ring is a key structural motif in a range of biologically active compounds.[1] The functionalization of this core, as seen in this compound, creates a versatile intermediate for further chemical modification. However, the practical utility of such a compound is fundamentally linked to its behavior in solution. Optimizing reaction conditions, designing efficient crystallization-based purifications, and formulating for screening or application all hinge on a precise knowledge of its solubility.
Currently, the scientific literature lacks specific quantitative solubility data for this compound. This guide bridges that gap by providing a two-pronged approach: first, a theoretical prediction of solubility based on molecular structure and first principles; and second, a robust, step-by-step methodology for the empirical determination of its solubility in any given organic solvent.
Theoretical Underpinnings: Predicting Solubility from Structure
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This rule states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent parts: the isothiazole ring and the chloromethyl group.
-
The Isothiazole Ring: The 1,2-thiazole ring is an aromatic heterocycle containing nitrogen and sulfur atoms.[1] The difference in electronegativity between these heteroatoms and the carbon atoms, along with the lone pair of electrons on the nitrogen, imparts a significant dipole moment to the ring system, making it inherently polar.
-
The Chloromethyl Group (-CH₂Cl): The highly electronegative chlorine atom pulls electron density away from the methylene carbon, creating a strong dipole in this substituent. This group increases the overall polarity of the molecule and provides a site for potential dipole-dipole interactions.
Collectively, these features render this compound a polar molecule. Therefore, it is predicted to have greater solubility in polar solvents compared to non-polar solvents. The capacity for hydrogen bonding is limited, as the molecule does not possess strong hydrogen bond donors (like -OH or -NH₂). However, the nitrogen and sulfur atoms could act as weak hydrogen bond acceptors.
Logical Framework for Solubility Prediction
The following diagram illustrates the relationship between solute and solvent polarity, which forms the basis for our qualitative predictions.
Caption: "Like Dissolves Like" Principle for this compound.
Qualitative Solubility Profile (Predicted)
Based on the structural analysis, the following table summarizes the predicted solubility of this compound across common classes of organic solvents. This table serves as a practical starting point for solvent selection in experimental work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | Strong dipole-dipole interactions between the polar solute and solvent. Potential for weak hydrogen bonding with the solvent's -OH group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate | Favorable dipole-dipole interactions are the primary driving force for dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity is intermediate. The presence of chlorine in both solute and solvent may offer some favorable interaction. |
| Aromatic Hydrocarbon | Toluene, Benzene | Low | Significant mismatch in polarity. Only weak van der Waals forces exist between the polar solute and non-polar solvent. |
| Aliphatic Hydrocarbon | n-Hexane, Cyclohexane | Insoluble | Extreme mismatch in polarity. Intermolecular forces between solute molecules are much stronger than solute-solvent interactions. |
Disclaimer: This table presents a predicted profile. Experimental verification is essential for quantitative applications.
Experimental Protocol for Quantitative Solubility Determination
The absence of published data necessitates a reliable method for its determination. The following protocol describes the equilibrium solubility method, a gold standard for generating accurate solubility data.
Principle
This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is quantified. This concentration represents the solubility of the compound under the specified conditions.
Safety Precautions
A specific Safety Data Sheet (SDS) for this compound was not available through initial searches. However, SDS for the related isomer, 2-chloro-5-(chloromethyl)thiazole, indicate significant hazards, including being harmful if swallowed, toxic in contact with skin, and causing severe skin and eye damage.[2][3][4][5]
Therefore, as a matter of stringent laboratory policy, this compound must be handled as a hazardous substance.
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Materials and Reagents
-
This compound (purity >95%)
-
Organic solvents of interest (analytical grade or higher)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound solid to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is required (e.g., 10-20 mg). b. Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. d. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended. For crystalline compounds, 48-72 hours may be necessary. A preliminary kinetic study can determine the optimal equilibration time.
-
Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. d. Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method. A precise dilution factor is crucial.
-
Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the diluted samples using a validated HPLC method (or other quantitative technique). c. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.
Data Analysis and Reporting
-
Calculate the concentration of the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility is typically reported in units of mg/mL or mol/L.
-
The final result should be reported as the mean solubility ± standard deviation of the triplicate measurements.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While a definitive, published dataset on the solubility of this compound in organic solvents remains elusive, a robust scientific approach allows for strong predictions and accurate experimental determination. Based on its molecular structure, this compound is anticipated to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbon solvents. This guide provides the theoretical framework and a detailed, actionable protocol for researchers to generate the precise, quantitative data required for their specific applications. Adherence to the described methodology and stringent safety protocols will ensure reliable, reproducible results, thereby accelerating research and development involving this promising heterocyclic intermediate.
References
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- Quinoline. 2-chloro-5-(chloromethyl)-thiazole hydrochloride. Available at: https://www.alchemist-chem.com/products/2-chloro-5-chloromethyl-thiazole-hydrochloride.html
- Chemsrc. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. (2025). Available at: https://www.chemsrc.com/en/cas/105827-91-6_839558.html
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5-(Chloromethyl)-1,2-thiazole and its Isosteres: A Versatile Electrophilic Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary:
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design. This guide focuses on the synthetic utility and therapeutic potential of chloromethylated thiazoles, which serve as powerful electrophilic intermediates for building molecular complexity.
A critical distinction in this field is between the 1,2-thiazole and 1,3-thiazole isomers. While this guide is titled with the 1,2-thiazole isomer, a comprehensive literature review reveals that the vast majority of research, patent filings, and industrial synthesis focuses on the 1,3-thiazole isomer , particularly 2-chloro-5-(chloromethyl)-1,3-thiazole . This isomer's established synthetic routes and proven utility have made it a commercially significant building block.[3][4] Therefore, to provide the most practical and data-rich resource, this guide will primarily use the 1,3-thiazole isomer as the central exemplar for discussing reactivity, synthesis, and applications. The principles and reactions detailed herein, however, provide a foundational framework that can be extrapolated to the exploration of the less-characterized 5-(chloromethyl)-1,2-thiazole, highlighting an area ripe for future investigation.
Section 1: The Thiazole Scaffold in Drug Discovery
Physicochemical Properties and Electronic Profile
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This arrangement creates a unique electronic profile: the ring is electron-deficient, which contributes to its relative stability against oxidative metabolism. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets.[5] Computational studies show that the C5 position is the most electron-rich carbon, making it the preferred site for electrophilic substitution, while the C2 position is the most electron-deficient, rendering it susceptible to nucleophilic attack.[1][6]
Thiazole as a Privileged Structure: A Survey of Approved Drugs
The thiazole moiety is a key component in numerous blockbuster drugs, demonstrating its versatility across a wide range of therapeutic areas. Its incorporation is a well-established strategy for developing effective therapeutic agents.[1][7]
| Drug Name | Therapeutic Area | Mechanism of Action | Significance of Thiazole Ring |
| Dasatinib | Anticancer | Multi-targeted tyrosine kinase inhibitor | Forms key interactions within the ATP-binding pocket of kinases.[2][5] |
| Ritonavir | Antiviral (Anti-HIV) | HIV protease inhibitor | The thiazole group is a core part of the scaffold that presents side chains for binding.[3] |
| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor | Acts as a bioisostere of p-aminobenzoic acid, inhibiting bacterial folate synthesis.[2] |
| Meloxicam | Anti-inflammatory | COX-2 inhibitor (NSAID) | The thiazole ring is integral to the molecule's three-dimensional structure required for selective enzyme binding.[6][8] |
The Concept of Bioisosterism
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds.[9] The thiazole ring is frequently employed as a bioisostere for the phenyl ring.[10] This substitution can confer significant advantages:
-
Improved Metabolic Stability: The thiazole ring is often less susceptible to CYP-mediated oxidation compared to an electron-rich phenyl ring.
-
Enhanced Solubility: The introduction of heteroatoms increases polarity, which can improve aqueous solubility.
-
Modulation of Pharmacokinetics: Altering lipophilicity and protein binding can fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Escape from Toxicity: Replacing a structural motif associated with toxicity (e.g., hERG inhibition) can salvage a promising compound series.[10]
In one notable example, replacing a diarylpyrazole scaffold in CB1 receptor antagonists with a diarylthiazole motif successfully retained potent antagonistic activity, demonstrating a valid bioisosteric relationship.[11]
Caption: Logical workflow of bioisosteric replacement using a thiazole core.
Section 2: The Role of the 5-(Chloromethyl) Group: A Reactive Handle for Derivatization
Chemical Reactivity: The Chloromethyl Group as a Key Electrophile
The primary utility of 5-(chloromethyl)thiazole in medicinal chemistry stems from the reactivity of the chloromethyl group. It is an excellent electrophilic handle, poised for facile nucleophilic substitution (S_N2) reactions. The carbon atom of the CH₂Cl group is readily attacked by a wide range of nucleophiles, displacing the chloride leaving group. This reaction provides a robust and high-yielding method for covalently linking the thiazole scaffold to other parts of a target molecule.
Caption: General S_N2 reaction of 5-(chloromethyl)thiazole with a nucleophile.
Common Nucleophilic Substitution Reactions in Drug Synthesis
The versatility of this building block is evident in the variety of nucleophiles that can be employed to generate diverse libraries of compounds for screening.
-
N-Alkylation: Reaction with primary or secondary amines (R₂NH) yields 5-(aminomethyl)thiazole derivatives. This is one of the most common methods for introducing linkers or pharmacophoric groups.
-
O-Alkylation: Reaction with alcohols (ROH) or phenols (ArOH) in the presence of a base affords ether linkages.
-
S-Alkylation: Reaction with thiols (RSH) provides thioether derivatives, a functionality present in many bioactive molecules.
-
C-Alkylation: Reaction with soft carbon nucleophiles like malonic esters allows for chain extension.
The choice of base (e.g., K₂CO₃, Et₃N, NaH) and solvent (e.g., DMF, ACN, THF) is critical and depends on the strength of the nucleophile and the desired reaction conditions. The self-validating nature of this protocol lies in the clean conversion, which can be easily monitored by TLC or LC-MS, and the predictable formation of the desired product with the expulsion of a chloride ion.
Section 3: Synthesis of Key Chloromethylthiazole Intermediates
Overview of Synthetic Strategies
The synthesis of the key intermediate, 2-chloro-5-(chloromethyl)-1,3-thiazole, is well-documented in patent literature, reflecting its industrial importance.[12][13] The most common route involves the chlorination and cyclization of an isothiocyanate precursor.
Protocol: Industrial Synthesis of 2-Chloro-5-(chloromethyl)-1,3-thiazole
This protocol is a representative synthesis adapted from established industrial processes.[14][15] It relies on the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent, typically elemental chlorine or sulfuryl chloride, in an aprotic solvent.
Materials & Reagents:
-
2-Chloroallyl isothiocyanate
-
Acetonitrile (anhydrous)
-
Chlorine gas (or Sulfuryl Chloride)
-
Nitrogen gas (for inert atmosphere)
-
Ice-water bath
-
Reaction vessel equipped with a gas inlet, stirrer, and thermometer
Step-by-Step Methodology:
-
Vessel Preparation: A multi-necked flask is dried and purged with nitrogen to establish an inert atmosphere.
-
Charging the Reactor: Charge the vessel with 2-chloroallyl isothiocyanate (1.0 eq) and anhydrous acetonitrile (approx. 1.5 L per mole of isothiocyanate).
-
Cooling: Begin stirring and cool the reaction mixture to 10-15°C using an ice-water bath. Maintaining this temperature is crucial to control the exothermicity of the chlorination reaction.
-
Chlorination: Slowly bubble chlorine gas (1.4 eq) through the solution over 1-2 hours. The rate of addition should be controlled to keep the internal temperature below 20°C. Alternatively, add sulfuryl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 2-3 hours. The reaction progress can be monitored by GC analysis of aliquots. The causality for this step is to ensure the complete cyclization and dehydrochlorination of the intermediate thiazoline to the final aromatic thiazole.[14]
-
Workup & Isolation: The reaction mixture, a solution of the product in acetonitrile, can often be used directly in subsequent steps.[12][13] For isolation, the mixture can be cooled to -10°C to crystallize the product, which is then filtered and washed with cold acetonitrile.[15]
-
Purification: The crude product can be further purified by distillation under reduced pressure or recrystallization to yield 2-chloro-5-(chloromethyl)thiazole as a low-melting solid.[14]
Caption: Workflow for the synthesis of 2-chloro-5-(chloromethyl)thiazole.
Section 4: Applications in Medicinal Chemistry: Case Studies
Anticancer Agents: Targeting Kinases
The thiazole ring is a well-established scaffold for designing kinase inhibitors. Its ability to form hydrogen bonds and fit into the ATP-binding cleft is key to its success. 5-(chloromethyl)thiazole is an ideal starting point for synthesizing libraries of potential inhibitors.
Hypothetical Synthesis: A common strategy involves reacting the chloromethylthiazole with an aniline derivative that contains a solubilizing group or a group designed to interact with the solvent-exposed region of the kinase.
Protocol: Synthesis of a Thiazole-based Kinase Inhibitor Scaffold
-
Setup: To a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq) in dimethylformamide (DMF) is added 4-fluoro-3-methoxyaniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction: The mixture is stirred at 60°C for 4 hours. The base (K₂CO₃) is essential to deprotonate the aniline nitrogen, activating it as a nucleophile. DMF is an excellent solvent for this type of S_N2 reaction.
-
Workup: After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under vacuum.
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield the target 5-((4-fluoro-3-methoxyphenylamino)methyl)-2-chloro-1,3-thiazole. This scaffold can then be further elaborated, for example, by Suzuki coupling at the 2-chloro position.
Antimicrobial Agents: Combating Resistance
Thiazole derivatives have been developed to target resilient bacterial strains.[1] The 5-(chloromethyl) group allows for the introduction of diverse functionalities to optimize antibacterial activity and circumvent resistance mechanisms. For instance, attaching moieties that mimic bacterial cell wall components or that can chelate essential metal ions can lead to potent antimicrobial effects.[16]
Section 5: Future Outlook and Emerging Opportunities
While the 1,3-thiazole isomer is a workhorse in medicinal chemistry, the potential of This compound remains largely unexplored. The synthesis and reactivity of this isomer present a frontier for new discoveries. Its different electronic distribution and vectoral orientation of substituents compared to the 1,3-isomer could lead to novel intellectual property and interactions with biological targets that are unachievable with the more common scaffold.
Furthermore, the application of chloromethylthiazoles is expanding beyond medicine into materials science, where they can be incorporated into polymers to create materials with enhanced thermal stability or flame retardancy.[4] As synthetic methodologies evolve, the accessibility and application of these versatile building blocks will undoubtedly continue to grow, solidifying the thiazole core's indispensable role in chemical and pharmaceutical science.[8]
References
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- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- El-Metwaly, N. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
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- 1,2,4‐Oxadiazoles as thiazole bioisostere.
- (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
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- Popsavin, M. et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed.
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- Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
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- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
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The Untapped Potential of 5-(Chloromethyl)-1,2-thiazole: A Technical Guide for Synthetic Chemists
Foreword: Navigating Scarcity in Pursuit of Innovation
In the vast landscape of chemical building blocks, some entities are well-trodden paths, their reactions and applications extensively documented. Others, like the subject of this guide, 5-(chloromethyl)-1,2-thiazole, remain enigmatic, their full potential yet to be unlocked. While its isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole, is a celebrated workhorse in the synthesis of neonicotinoid insecticides and antiviral drugs, this compound (CAS RN: 1710-68-5) is sparsely represented in scientific literature. This guide, therefore, ventures into a less-explored territory. By drawing upon established principles of isothiazole synthesis and the predictable reactivity of halomethyl-substituted heterocycles, we aim to provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to harness the synthetic utility of this promising, yet underutilized, building block.
The Isothiazole Core: A Privileged Scaffold in Bioactive Molecules
The 1,2-thiazole, or isothiazole, ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a diverse array of biologically active compounds. The unique electronic properties conferred by the N-S bond impart metabolic stability and diverse non-covalent interaction capabilities, making isothiazole derivatives valuable in the design of novel therapeutics and agrochemicals. The introduction of a reactive handle, such as a chloromethyl group at the 5-position, transforms the stable isothiazole core into a versatile platform for the synthesis of complex molecular architectures.
Proposed Synthetic Pathways to this compound
Direct synthesis of this compound is not well-documented. However, a plausible and versatile approach involves the construction of a 5-substituted isothiazole precursor, followed by functional group manipulation to install the chloromethyl moiety. A logical precursor is 5-formyl-1,2-thiazole, which can be synthesized through various established methods for isothiazole ring formation.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-(Hydroxymethyl)-1,2-thiazole (Hypothetical)
This protocol is adapted from procedures for the synthesis of other 5-substituted thiazoles and isothiazoles.[1]
-
Step 1: Synthesis of 5-Formyl-1,2-thiazole. (Based on general isothiazole syntheses). A mixture of an appropriate α,β-unsaturated aldehyde, a sulfur source (e.g., elemental sulfur), and an ammonia source (e.g., ammonia or an ammonium salt) is heated in a suitable solvent. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield 5-formyl-1,2-thiazole.
-
Step 2: Reduction to 5-(Hydroxymethyl)-1,2-thiazole.
-
To a solution of 5-formyl-1,2-thiazole (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 5-(hydroxymethyl)-1,2-thiazole, which can be used in the next step without further purification.
-
Experimental Protocol: Chlorination to this compound (Hypothetical)
-
To a solution of 5-(hydroxymethyl)-1,2-thiazole (1.0 eq) in anhydrous dichloromethane at 0 °C, thionyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.
The Role of this compound as a Synthetic Building Block
The primary synthetic utility of this compound lies in the reactivity of the chloromethyl group, which acts as an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the isothiazol-5-ylmethyl moiety into a wide range of molecules, providing a powerful tool for the synthesis of novel compounds with potential biological activity.
Diagram: Nucleophilic Substitution Reactions of this compound
Caption: Versatility of this compound in nucleophilic substitution reactions.
Representative Nucleophilic Substitution Reactions
The following protocols are representative examples adapted from the literature for reactions with similarly reactive chloromethyl-substituted heterocycles.
A. N-Alkylation: Synthesis of Aminomethyl Derivatives
The reaction with amines provides access to a variety of substituted aminomethyl-isothiazoles, which are common motifs in pharmacologically active compounds.
-
Experimental Protocol:
-
To a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a polar aprotic solvent like acetonitrile, a solution of this compound (1.0 eq) in acetonitrile is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed (monitored by TLC).
-
The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the N-alkylated product.
-
B. O-Alkylation: Synthesis of Ethers and Esters
Reaction with alcohols or phenols yields ethers, while reaction with carboxylates provides esters, both of which are valuable functional groups in drug discovery.
-
Experimental Protocol (Williamson Ether Synthesis):
-
To a solution of the alcohol or phenol (1.0 eq) in a polar aprotic solvent such as DMF, a strong base like sodium hydride (1.1 eq) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide/phenoxide.
-
A solution of this compound (1.0 eq) in DMF is added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with water and extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried, and concentrated.
-
Purification by column chromatography affords the desired ether.
-
C. S-Alkylation: Synthesis of Thioethers
The formation of thioethers via reaction with thiols is a robust transformation, leading to compounds with diverse biological activities.
-
Experimental Protocol:
-
To a solution of the thiol (1.0 eq) in a solvent such as ethanol or DMF, a base like potassium carbonate (1.5 eq) is added.
-
This compound (1.0 eq) is added, and the mixture is stirred at room temperature or heated to 50-70 °C for several hours.
-
After completion, the reaction mixture is poured into water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
-
Summary of Representative Transformations
| Nucleophile Type | Nucleophile Example | Product Class | Potential Application |
| Nitrogen | Piperidine | 5-(Piperidin-1-ylmethyl)-1,2-thiazole | CNS-active agents |
| 1H-Imidazole | 5-(Imidazol-1-ylmethyl)-1,2-thiazole | Antifungal agents | |
| Oxygen | Phenol | 5-(Phenoxymethyl)-1,2-thiazole | Herbicides, Fungicides |
| Acetic acid (as acetate) | (1,2-Thiazol-5-yl)methyl acetate | Pro-drugs | |
| Sulfur | Thiophenol | 5-(Phenylthiomethyl)-1,2-thiazole | Enzyme inhibitors |
| Carbon | Sodium cyanide | 2-(1,2-Thiazol-5-yl)acetonitrile | Elongation of carbon chain for further synthesis |
Conclusion and Future Outlook
This compound represents a building block of significant, yet largely unexplored, potential. Its utility as a reactive intermediate for the introduction of the isothiazol-5-ylmethyl moiety is clear from fundamental principles of organic chemistry. The synthetic routes and reaction protocols outlined in this guide, though based on analogy, provide a solid foundation for chemists to begin exploring the chemistry of this compound. It is our hope that this technical guide will stimulate further research into the synthesis and applications of this compound, ultimately leading to the discovery of novel molecules with valuable applications in medicine and agriculture. The development of a robust and scalable synthesis for this compound will be a critical first step in unlocking its full potential.
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CAS Common Chemistry. 5-(Chloromethyl)isothiazole. [Link]
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451–455.
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. [Link]
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Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 2016, 8(1):147-152. [Link]
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Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]
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A Senior Application Scientist's Guide to Theoretical Calculations and Molecular Modeling of 5-(Chloromethyl)-1,2-thiazole
Abstract
The 1,2-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The targeted introduction of a chloromethyl group at the 5-position creates a reactive and versatile intermediate, 5-(chloromethyl)-1,2-thiazole, ripe for diverse synthetic transformations. Understanding the intrinsic electronic properties, reactivity, and potential biomolecular interactions of this molecule is paramount for its efficient utilization in drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of this compound. We will delve into the rationale behind selecting appropriate computational methods, detail step-by-step protocols for key theoretical calculations, and explore the application of molecular modeling techniques to predict its behavior in a biological context. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico tools to accelerate their research endeavors.
Introduction: The Significance of this compound
The thiazole ring is a cornerstone in the architecture of numerous pharmaceuticals and agrochemicals.[1] Its presence in marketed drugs highlights its ability to engage in favorable interactions with biological targets.[1][2] The specific isomer, 1,2-thiazole (isothiazole), and its derivatives have been the subject of extensive research due to their broad spectrum of biological activities.[3]
This compound emerges as a particularly valuable synthetic intermediate. The chloromethyl group at the C5 position serves as a reactive handle, susceptible to nucleophilic substitution, thereby allowing for the facile introduction of a wide array of functional groups. This capability is crucial for generating libraries of novel compounds for biological screening. The inherent reactivity and synthetic utility of halogenated thiazoles make them key building blocks in the synthesis of complex molecules.[4][5]
Before embarking on extensive and often costly synthetic campaigns, a thorough in silico evaluation can provide invaluable insights, guiding experimental design and prioritizing candidates with the highest probability of success. Theoretical calculations and molecular modeling offer a powerful lens through which we can examine the molecule's electronic structure, predict its reactivity, and simulate its interactions with potential biological targets.
Theoretical Calculations: Unveiling Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in building a fundamental understanding of a molecule's properties. For a molecule like this compound, Density Functional Theory (DFT) offers a robust balance of computational accuracy and efficiency.[6][7]
The Rationale Behind Method Selection: DFT and Basis Sets
Our primary choice of theoretical method is Density Functional Theory (DFT), specifically utilizing a hybrid functional such as B3LYP. This functional has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules.[8][9]
The selection of a basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is a suitable starting point. The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the atomic nuclei, which is particularly relevant for the lone pairs on the nitrogen and sulfur atoms. The polarization functions (d,p) allow for greater flexibility in the description of bonding, which is essential for a molecule with a conjugated ring system and heteroatoms.
Key Quantum Chemical Descriptors
A series of calculations can provide a wealth of information about the molecule:
-
Optimized Geometry: The starting point of any theoretical analysis is to find the molecule's lowest energy conformation. This provides accurate bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: A frequency calculation on the optimized geometry is a crucial validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[10] It allows for the identification of electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution at each atomic center, offering a more quantitative insight than the MEP map.
Experimental Protocol: DFT Calculation Workflow
Below is a generalized workflow for performing a DFT calculation on this compound using a quantum chemistry software package like Gaussian:
-
Structure Input: Build the 3D structure of this compound using a molecular editor and save it in a suitable format (e.g., .mol or .xyz).
-
Input File Generation: Create an input file specifying the calculation type, theoretical method, and basis set. For a geometry optimization and frequency calculation, the route section would look something like this: #p B3LYP/6-311++G(d,p) Opt Freq.
-
Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
-
Job Submission: Submit the input file to the quantum chemistry software.
-
Output Analysis:
-
Convergence: Check the output file to ensure the geometry optimization has converged successfully.
-
Frequencies: Verify that there are no imaginary frequencies, confirming a true minimum energy structure.
-
Data Extraction: Extract the optimized coordinates, HOMO and LUMO energies, and other relevant data.
-
-
Visualization: Use visualization software (e.g., GaussView, Avogadro) to view the optimized structure, molecular orbitals, and MEP surface.
Molecular Modeling: Simulating Biological Interactions
While theoretical calculations provide insights into the intrinsic properties of this compound, molecular modeling techniques allow us to simulate its interactions with biological macromolecules, a critical step in drug discovery.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a derivative of this compound, might bind to the active site of a protein receptor.
The results of a docking study can provide:
-
Binding Affinity: A score that estimates the strength of the interaction between the ligand and the protein.
-
Binding Pose: The predicted 3D orientation of the ligand within the protein's binding site.
-
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the ligand.
Recent studies have demonstrated the utility of molecular docking in evaluating the potential of various thiazole derivatives as therapeutic agents, including as tubulin polymerization inhibitors for cancer therapy.[12][14]
ADMET Prediction: Assessing Drug-Likeness
Before a compound can be considered a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15][16] A plethora of computational tools and machine learning models are now available to predict these properties in the early stages of drug discovery, helping to identify potential liabilities before significant resources are invested.[17][18][19]
Key ADMET properties to predict for derivatives of this compound include:
-
Aqueous Solubility: Affects absorption.
-
Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.
-
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: A key indicator of potential cardiotoxicity.
-
Ames Mutagenicity: A screen for potential carcinogenicity.
Experimental Protocol: Molecular Docking Workflow
The following is a generalized workflow for a molecular docking study using a tool like AutoDock Vina:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Ligand Preparation:
-
Generate a 3D conformer of the this compound derivative.
-
Assign atomic charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation, typically centered on the known active site of the protein.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
-
Results Analysis:
-
Rank the poses based on their predicted binding affinities.
-
Visualize the top-ranked poses and analyze the specific interactions with the protein.
-
Data Presentation and Interpretation
A crucial aspect of computational chemistry is the clear and concise presentation of data. For this compound, the calculated quantum chemical properties can be summarized in a table for easy comparison.
| Property | Calculated Value | Interpretation |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical stability and reactivity |
| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |
| NBO Charges | (Charge on N, S, Cl) | Quantifies charge distribution at key atoms |
Conclusion and Future Directions
The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for investigating the chemical and biological properties of this compound and its derivatives. By leveraging these in silico techniques, researchers can gain a deeper understanding of the molecule's reactivity, predict its potential as a pharmacophore, and prioritize synthetic efforts towards compounds with the highest likelihood of desired biological activity and drug-like properties.
Future work could involve more advanced computational studies, such as molecular dynamics (MD) simulations, to explore the conformational flexibility of thiazole derivatives in solution or when bound to a protein target. Additionally, Quantitative Structure-Activity Relationship (QSAR) models could be developed as more experimental data becomes available, further enhancing the predictive power of these computational approaches.
References
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- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- (n.d.). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
- Google Patents. (n.d.). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
- (2025). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?.
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Methodological & Application
"5-(Chloromethyl)-1,2-thiazole" experimental synthesis protocol
An In-Depth Technical Guide to the Experimental Synthesis of 5-(Chloromethyl)-1,3-thiazole
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven guide for the multi-step synthesis of 5-(Chloromethyl)-1,3-thiazole, a crucial heterocyclic building block in pharmaceutical and agrochemical research. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety information.
A Note on Isomeric Specificity: The thiazole nomenclature can be ambiguous. This guide focuses on the synthesis of the 1,3-thiazole isomer, which is a structural motif present in numerous commercial products, including the anti-HIV drug Ritonavir.[1] While the user request specified "1,2-thiazole," the preponderance of established, scalable, and well-documented synthetic routes in scientific literature pertains to the 1,3-isomer, specifically through the versatile intermediate 2-chloro-5-(chloromethyl)thiazole.[2][3] This guide details a robust and validated pathway to the target molecule by first synthesizing this key chlorinated intermediate, converting it to the precursor alcohol, and then performing the final chlorination.
Strategic Overview of the Synthesis
The synthesis of 5-(chloromethyl)-1,3-thiazole is most effectively achieved through a multi-stage process that leverages a stable, commercially significant intermediate. This strategy ensures high purity and yield by breaking down the synthesis into distinct, controllable, and well-characterized steps.
Sources
Application Notes & Protocols: Nucleophilic Substitution Reactions of 5-(Chloromethyl)thiazole Derivatives
Introduction: The Strategic Importance of the 5-(Chloromethyl)thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic applications.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry and drug development, featuring in antivirals like Ritonavir and anticancer agents.[2][3]
Among the diverse array of thiazole-based building blocks, 5-(chloromethyl)thiazole and its derivatives are exceptionally valuable synthetic intermediates.[4] The strategic placement of a chloromethyl group at the C5 position provides a highly reactive electrophilic handle, analogous to a benzylic halide. This allows for the facile introduction of a wide range of functional groups through nucleophilic substitution, enabling the systematic construction of complex molecular architectures and diverse compound libraries.
This guide provides an in-depth exploration of the principles and protocols governing the nucleophilic substitution reactions of the 5-(chloromethyl)thiazole core. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold for the synthesis of novel chemical entities. While the principles discussed are broadly applicable, the specific protocols and examples are primarily drawn from the well-documented chemistry of 5-(chloromethyl)-1,3-thiazole derivatives, which are the most commonly utilized isomers in synthetic applications.
Core Mechanistic Principles: The SN2 Pathway
The reactivity of the 5-(chloromethyl)thiazole system is overwhelmingly dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The carbon of the chloromethyl group is a primary sp³-hybridized center with low steric hindrance, making it an ideal substrate for this reaction pathway.[6]
The Concerted Mechanism: A Backside Attack
The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[7][8] This "backside attack" proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[5][9] As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the chloride simultaneously breaks.
Caption: General SN2 mechanism on a 5-(chloromethyl)thiazole scaffold.
Key Factors Influencing Reactivity
The success and rate of the Sₙ2 reaction are critically dependent on several experimental parameters:
-
The Nucleophile (Nu⁻): Stronger, less sterically hindered nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., RS⁻, RO⁻, N₃⁻) are generally more potent than their neutral counterparts (RSH, ROH, R₃N).[7]
-
The Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and acetonitrile (ACN) are ideal. They effectively solvate the counter-ion of the nucleophilic salt but do not strongly solvate the nucleophile itself, preserving its reactivity.[6]
-
The Leaving Group: Chloride is a competent leaving group. For less reactive nucleophiles, the reaction can be accelerated by first converting the chloride to a better leaving group, such as iodide, via the Finkelstein reaction. This is driven by the precipitation of NaCl in acetone.[6]
-
Temperature: Increasing the temperature generally increases the reaction rate by providing the necessary activation energy to reach the transition state. However, excessive heat can promote side reactions.
Experimental Protocols & Application Data
The following protocols provide detailed, step-by-step methodologies for the reaction of 5-(chloromethyl)thiazole derivatives with common classes of nucleophiles.
Synthesis of 5-(Aminomethyl)thiazole Derivatives (N-Nucleophiles)
The introduction of nitrogen-based functionalities is a cornerstone of medicinal chemistry, enabling the formation of amides, sulfonamides, and other key pharmacophores. The reaction of 5-(chloromethyl)thiazole with amines provides direct access to these valuable derivatives.
General Protocol for Amination:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 1.5 equivalents) in a polar aprotic solvent (e.g., DMF or ACN, ~0.2-0.5 M).
-
Substrate Addition: To the stirred solution, add the 5-(chloromethyl)thiazole derivative (1.0 equivalent) either neat or as a solution in the reaction solvent.
-
Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine. A patent for the synthesis of 5-(aminomethyl)-2-chlorothiazole describes reacting the chloro-precursor with liquid ammonia or hexamethylenetetramine.[10]
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the solids. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Representative Conditions for N-Nucleophile Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Piperidine | K₂CO₃ | DMF | 80 | 2-4 | Reaction is typically rapid with secondary amines. |
| Aniline | K₂CO₃ | ACN | Reflux | 12-24 | Aromatic amines are less nucleophilic and require higher temperatures. |
| Sodium Azide | N/A | DMF | 60 | 4-8 | Azide is a strong nucleophile; no additional base is needed. |
| Phthalimide | K₂CO₃ | DMF | 100 | 8-16 | Gabriel synthesis precursor for primary amines. |
graph TD { A[Start: Prepare Flask] --> B{Dissolve Amine & Base in Solvent}; B --> C{Add 5-(Chloromethyl)thiazole}; C --> D{Heat Reaction Mixture}; D --> E{Monitor by TLC/LC-MS}; E -- Reaction Incomplete --> D; E -- Reaction Complete --> F{Cool and Workup}; F --> G{Extract Product}; G --> H{Dry and Concentrate}; H --> I[Purify Product]; I --> J[Characterize];subgraph "Setup" A; B; C; end subgraph "Reaction" D; E; end subgraph "Isolation & Purification" F; G; H; I; J; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; F; G; H; I; J; node[shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; E;
}
Caption: Experimental workflow for the amination of 5-(chloromethyl)thiazole.
Synthesis of Ethers and Esters (O-Nucleophiles)
Oxygen-linked derivatives are prevalent in biologically active molecules. Ethers can be formed using a Williamson-type synthesis, while esters are readily prepared from carboxylate salts.
Protocol for Esterification with a Carboxylate Salt:
This method is particularly effective and avoids the use of strong bases. A known synthesis of 5-hydroxymethylthiazole proceeds via the displacement of the chloride with a formate anion, followed by hydrolysis.[2]
-
Setup: In a round-bottom flask, suspend the carboxylate salt (e.g., sodium acetate or potassium formate, 1.5 equivalents) in DMF or acetone.
-
Substrate Addition: Add the 5-(chloromethyl)thiazole derivative (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture with vigorous stirring. For acetone, reflux temperature is often sufficient. In DMF, 60-80 °C is a typical range.
-
Monitoring: Follow the reaction progress by TLC or GC-MS. The formation of a salt precipitate (e.g., NaCl) is a visual indicator of progress.[6]
-
Workup & Purification: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purify the resulting ester by column chromatography or distillation.
Table 2: Representative Conditions for O-Nucleophile Substitution
| Nucleophile | Solvent | Temp (°C) | Product Type | Notes |
| Sodium Phenoxide | DMF | 60-80 | Aryl Ether | Phenoxide is typically generated in situ using phenol and a base like NaH or K₂CO₃. |
| Sodium Acetate | Acetone | Reflux | Acetate Ester | A straightforward and high-yielding transformation. |
| Potassium Formate | DMF | 80 | Formate Ester | Can be hydrolyzed to the corresponding alcohol.[2] |
| Sodium Methoxide | Methanol | RT-50 | Methyl Ether | Methoxide is a strong nucleophile; reaction is often fast at room temperature. |
Synthesis of Thioethers (S-Nucleophiles)
Thioethers are formed by the reaction with a thiol or its corresponding thiolate anion, which are excellent nucleophiles.
Protocol for Thioether Synthesis:
-
Thiolate Generation: In a flask under an inert atmosphere, dissolve the thiol (e.g., thiophenol, 1.05 equivalents) in a suitable solvent like ethanol or DMF. Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) and stir for 15-30 minutes at room temperature to generate the thiolate.
-
Reaction: Add the 5-(chloromethyl)thiazole derivative (1.0 equivalent) to the thiolate solution. An exothermic reaction may be observed.
-
Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC/LC-MS indicates complete consumption of the starting material.
-
Workup & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude thioether can be purified by column chromatography.
Troubleshooting and Strategic Considerations
-
Low Reactivity: If a reaction is sluggish, consider converting the chloride to the more reactive iodide in situ or in a separate step using sodium iodide in acetone (Finkelstein reaction).[6]
-
Competing Reactions: The thiazole ring itself can be susceptible to nucleophilic aromatic substitution (SₙAr), particularly if it bears strong electron-withdrawing groups or a leaving group at the C2 position.[11] However, the Sₙ2 reaction at the chloromethyl group is kinetically much faster and will almost always be the exclusive pathway under the conditions described.
-
Product Stability: Some functionalized thiazoles, particularly certain 2-aminothiazole derivatives, may exhibit limited stability in solvents like DMSO over long-term storage.[12] It is advisable to store products in a crystalline form or as solutions in less reactive solvents at low temperatures.
-
Purification: The basic nitrogen of the thiazole ring can cause streaking on silica gel chromatography. This can often be mitigated by adding a small amount of triethylamine (~1%) to the eluent.
References
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Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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Katritzky, A. R., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99. Retrieved from [Link]
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Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
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Ganapathi, K., & Venkataraman, K. (n.d.). Chemistry of the thiazoles. Retrieved from [Link]
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ResearchGate. (2025). Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing. Retrieved from [Link]
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ResearchGate. (2025). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with heterocyclic amines. Retrieved from [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.... Retrieved from [Link]
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PubMed. (1987). Synthesis, chemical reactivity, and antileukemic activity of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazole biscarbamates.... Journal of Medicinal Chemistry, 30(11), 2109-15. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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eScholarship.org. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]
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Application Notes and Protocols: 5-(Chloromethyl)-1,2-thiazole in the Synthesis of Novel Heterocyclic Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 1,2-Thiazole Scaffold
The 1,2-thiazole, or isothiazole, ring is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant biological activity. Its derivatives are widely recognized for their applications as antimicrobial, anti-inflammatory, and anticancer agents. The inherent stability of the isothiazole ring, combined with its capacity for diverse functionalization, makes it a cornerstone in modern medicinal chemistry and agrochemical research.
This guide focuses on a particularly valuable and reactive building block: 5-(chloromethyl)-1,2-thiazole . The presence of the chloromethyl group at the C5 position provides a highly reactive electrophilic handle, enabling chemists to readily introduce the isothiazole scaffold into a wide array of molecular architectures. This functionality is the key to unlocking novel chemical space through predictable and high-yielding synthetic transformations, primarily via nucleophilic substitution pathways. Understanding the causality behind its reactivity and mastering its handling are paramount to leveraging its full synthetic potential.
Section 1: Core Reactivity and Physicochemical Profile
The synthetic utility of this compound is fundamentally dictated by the electronic properties of the chloromethyl group. The chlorine atom, being a good leaving group, and the adjacent sp³-hybridized carbon create a potent electrophilic center. This site is highly susceptible to attack by a vast range of nucleophiles, making it an ideal substrate for SN2 reactions.
Physicochemical Data
A clear understanding of the physical properties of the starting material is crucial for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 5-(Chloromethyl)isothiazole | - |
| Molecular Formula | C₄H₄ClNS | - |
| Molecular Weight | 133.60 g/mol | [1] |
| Appearance | Likely a liquid | [2] |
| Reactivity | Electrophilic, susceptible to nucleophilic attack | [3] |
| Storage | 2–8 °C under an inert atmosphere | [4] |
Mechanism of Action: The SN2 Pathway
The primary mode of reaction for this compound involves a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored due to the primary nature of the electrophilic carbon, which minimizes steric hindrance.
-
Causality: The choice of an aprotic polar solvent (e.g., DMF, Acetonitrile) is critical. These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thereby enhancing its nucleophilicity and accelerating the reaction rate. The presence of a mild base is often required to deprotonate the nucleophile (e.g., thiols, amines) in situ or to scavenge the HCl byproduct.
Section 2: Synthetic Protocols and Applications
The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization. They represent common and high-value transformations of this compound.
Protocol 1: Synthesis of Thioether Derivatives via S-Alkylation
The formation of a C-S bond is a cornerstone of medicinal chemistry. This protocol details the reaction with a generic thiol, a common method for creating molecules with potential antifungal or enzymatic inhibitory activity.
Objective: To synthesize 5-((alkylthio)methyl)-1,2-thiazole derivatives.
Materials:
-
This compound (1.0 eq.)
-
Alkyl or Aryl Thiol (R-SH) (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), add the thiol (1.1 eq.) and anhydrous DMF (approx. 0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add K₂CO₃ (1.2 eq.) portion-wise. Causality: This deprotonates the thiol to form the more nucleophilic thiolate anion. For less acidic thiols, a stronger base like NaH may be required.
-
Substrate Addition: To the stirring suspension, add a solution of this compound (1.0 eq.) in a minimal amount of DMF dropwise via syringe or addition funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Synthesis of Amine Derivatives via N-Alkylation
Introducing nitrogen-containing functional groups is fundamental to drug design, as they often impart desirable pharmacokinetic properties and can act as hydrogen bond donors or acceptors.
Objective: To synthesize 5-((dialkylamino)methyl)-1,2-thiazole derivatives.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (R¹R²NH) (2.2 eq.)
-
Potassium Carbonate (K₂CO₃) (1.5 eq.) (Optional, but recommended)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (2.2 eq.) and K₂CO₃ (1.5 eq.) in anhydrous acetonitrile (0.2-0.3 M).
-
Rationale for Stoichiometry: An excess of the amine is used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl formed during the reaction. K₂CO₃ is an additional, non-nucleophilic base that drives the reaction to completion.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 6-18 hours. Monitor by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in Dichloromethane (DCM) and wash with saturated NaHCO₃ solution to remove any remaining amine hydrochloride salts, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify the crude product via column chromatography and confirm its identity by NMR and MS analysis.
Data Summary for Nucleophilic Substitution Reactions
The following table provides representative conditions for the protocols described above. Yields are highly dependent on the specific nucleophile used.
| Reaction Type | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| S-Alkylation | Thiophenol | K₂CO₃ | DMF | 25 | 6 | >85% |
| N-Alkylation | Piperidine | K₂CO₃ / Amine xs. | CH₃CN | 40 | 12 | >80% |
| O-Alkylation | Phenol | NaH | THF | 25-50 | 8 | 70-85% |
| Esterification | Acetic Acid | DBU | CH₃CN | 25 | 4 | >90% |
graph TD { A[Start: this compound] --> B{Select Nucleophile}; B --> C1[Thiol (R-SH)]; B --> C2[Amine (R₂NH)]; B --> C3[Alcohol (R-OH)]; C1 --> D1[Protocol 1: S-Alkylation]; C2 --> D2[Protocol 2: N-Alkylation]; C3 --> D3[Protocol 3: O-Alkylation]; D1 --> E[Work-up & Purification]; D2 --> E; D3 --> E; E --> F[Characterized Product];subgraph "Reaction Conditions" C1; C2; C3; end subgraph "Methodology" D1; D2; D3; end subgraph "Outcome" F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
Advanced Application: [3+2] Cycloaddition via an Azide Intermediate
To create more complex heterocyclic systems, the chloromethyl group can be converted into other functionalities. A prime example is its conversion to an azide, which is a precursor for 1,3-dipolar cycloaddition reactions, a key type of "click chemistry."[5]
Objective: To synthesize a 1,2,3-triazole-linked 1,2-thiazole derivative.
Protocol 3A: Synthesis of 5-(Azidomethyl)-1,2-thiazole
-
Dissolve this compound (1.0 eq.) in a mixture of Acetone/Water (e.g., 4:1 v/v).
-
Add Sodium Azide (NaN₃) (1.5 eq.) and stir the mixture at 50 °C for 12 hours.
-
After cooling, remove the acetone under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully to yield the azide intermediate. Caution: Low molecular weight organic azides can be explosive. Handle with extreme care and use appropriate shielding.
Protocol 3B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a flask, dissolve the 5-(azidomethyl)-1,2-thiazole intermediate (1.0 eq.) and a terminal alkyne (1.0 eq.) in a t-BuOH/Water mixture (1:1).
-
Add Sodium Ascorbate (0.1 eq.) followed by Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 eq.).
-
Stir the reaction vigorously at room temperature for 8-24 hours.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the desired triazole product.
Section 3: Safety and Handling Protocols
Chloromethylated heterocyclic compounds, including the isothiazole variants, must be handled with significant caution. They are alkylating agents and should be considered irritants, corrosive, and potentially toxic.[2][6]
-
Engineering Controls: Always handle this compound and its reactions in a certified chemical fume hood to avoid inhalation of vapors.[4][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves (nitrile gloves may require double-gloving or frequent changing; consult a glove compatibility chart).[2]
-
Spill & Waste Management: In case of a spill, absorb with an inert material like vermiculite and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[2] Decontaminate surfaces with a suitable agent. All waste containing this reagent must be disposed of according to institutional and local environmental regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Conclusion and Future Outlook
This compound is a potent and versatile electrophilic building block that provides a reliable entry point into a vast chemical space of novel heterocyclic compounds. The protocols detailed herein demonstrate its utility in fundamental SN2 reactions and more complex multi-step sequences like cycloadditions. The straightforward reactivity, governed by well-understood mechanistic principles, allows for the rational design of synthetic routes to access libraries of isothiazole-containing molecules. Given the established biological importance of this scaffold, the continued exploration of derivatives synthesized from this key intermediate holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
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Takeda Chemical Industries, Ltd. (1991). Process for the preparation of chlorothiazole derivatives. European Patent Office. EP 0446913 A1. [Link]
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Krasavin, M., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. National Institutes of Health. [Link]
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Krasavin, M., et al. (2020). Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. Arkivoc. [Link]
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Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research. [Link]
- Bayer Ag. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
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Jęśkowiak, I., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. National Institutes of Health. [Link]
- Kuraray Co. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Lenz Ges M B H. (2004). Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
-
Rajappa, S., et al. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Pinho e Melo, T. M. V. D., et al. (2000). Cycloadditions to Pyrrolo[1,2-c]thiazoles and Pyrazolo[1,5-c]thiazoles. ResearchGate. [Link]
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Wang, J., et al. (2021). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic Chemistry Frontiers. [Link]
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Sun, L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate. [Link]
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Ataman Kimya. (n.d.). Chloromethylisothiazolinone (CMI; CMIT). Ataman Kimya. [Link]
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European Chemicals Agency. (n.d.). CMIT/MIT - Substance Information. ECHA. [Link]
-
Asiri, A. M., et al. (2021). [3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Computational Study. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(Chloromethyl)thiazole. PubChem. [Link]
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Dikusar, E. A. (2021). Synthesis of functional isoxazole and isothiazole derivatives. Heterocyclic Building Blocks-Isothiazole. [Link]
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3M. (2022). Safety Data Sheet. 3M. [Link]
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Bayer Aktiengesellschaft. (2017). Synthesis of 3,4-dichloro-N-(cyclohexylmethyl)isothiazole-5-carboxamide. Heterocyclic Building Blocks-Isothiazole. [Link]
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The Thiazole Moiety: A Cornerstone in Modern Synthesis, Unlocked by 5-(Chloromethyl)-1,2-thiazole
Abstract
The 1,2-thiazole ring is a privileged heterocyclic scaffold, integral to a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in drug discovery. This technical guide provides an in-depth exploration of 5-(chloromethyl)-1,2-thiazole as a versatile and highly reactive building block for the efficient introduction of the 1,2-thiazole-5-ylmethyl moiety. We will delve into the core reactivity, provide detailed, field-proven protocols for its application in C-O, C-S, and C-N bond formation, and discuss the mechanistic underpinnings that govern these transformations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling the strategic and effective utilization of this key synthetic intermediate.
Introduction: The Significance of the Thiazole Nucleus
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its presence in natural products like Vitamin B1 (Thiamine) and numerous synthetic drugs underscores its therapeutic importance.[1][5] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The stability of the thiazole ring, coupled with the diverse functionalization it allows, makes it an attractive scaffold for the design of novel therapeutic agents.
This compound has emerged as a critical reagent for medicinal chemists. Its chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the straightforward attachment of the thiazole moiety to a wide variety of molecular frameworks. This guide will provide the necessary protocols and theoretical understanding to harness the synthetic potential of this valuable building block.
Core Reactivity and Mechanistic Insights
The primary utility of this compound lies in its susceptibility to nucleophilic substitution. The chloromethyl group, being attached to the electron-withdrawing thiazole ring, behaves as a benzylic-like halide. This electronic feature enhances the electrophilicity of the methylene carbon, making it highly reactive towards a broad range of nucleophiles.
The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. The transition state involves a trigonal bipyramidal geometry where both the incoming nucleophile and the departing chloride ion are partially bonded to the carbon atom.[6][7][8][9]
The thiazole ring plays a crucial role in stabilizing this transition state. The π-system of the aromatic ring can delocalize the partial negative charge that develops on the incoming nucleophile and the partial positive charge on the central carbon atom, thereby lowering the activation energy of the reaction.[10] This stabilization is a key factor in the high reactivity of this compound.
Figure 1: General SN2 reaction mechanism.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of diverse thiazole-containing molecules. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Synthesis of Thiazole Ethers (C-O Bond Formation)
The Williamson ether synthesis is a classic and effective method for forming C-O bonds. In this protocol, an alkoxide, generated in situ from an alcohol and a base, acts as the nucleophile.
Protocol 1: Synthesis of 5-(Methoxymethyl)-1,2-thiazole
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 133.59 | 1.34 g |
| Sodium Methoxide (30% in MeOH) | 1.1 | 54.02 | 2.0 mL |
| Methanol (anhydrous) | - | 32.04 | 20 mL |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (20 mL) at 0 °C, add sodium methoxide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(methoxymethyl)-1,2-thiazole.
Causality and Troubleshooting:
-
Choice of Base and Solvent: Sodium methoxide is a strong, non-nucleophilic base that readily deprotonates methanol to form the methoxide nucleophile. Methanol serves as both the solvent and the source of the nucleophile. Using an anhydrous solvent is crucial to prevent the hydrolysis of the starting material and product.
-
Temperature Control: The initial addition at 0 °C helps to control any exothermicity of the reaction.
-
Troubleshooting: If the reaction is sluggish, gentle heating (40-50 °C) can be applied. If side products are observed, it may be due to impurities in the starting material or the presence of water. Ensure all reagents and solvents are of high purity and anhydrous.
Synthesis of Thiazole Thioethers (C-S Bond Formation)
Thioethers are readily synthesized by reacting this compound with a thiol in the presence of a non-nucleophilic base.
Protocol 2: Synthesis of 5-((Phenylthio)methyl)-1,2-thiazole
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 133.59 | 1.34 g |
| Thiophenol | 1.1 | 110.18 | 1.21 g |
| Potassium Carbonate | 1.5 | 138.21 | 2.07 g |
| Acetonitrile (anhydrous) | - | 41.05 | 25 mL |
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile (25 mL), add thiophenol (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile (5 mL) dropwise.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain 5-((phenylthio)methyl)-1,2-thiazole.
Causality and Troubleshooting:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the thiol to form the more nucleophilic thiophenoxide.
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, leaving it more reactive.
-
Troubleshooting: If the reaction does not go to completion, a stronger base like sodium hydride can be used, but with caution as it is highly reactive. Over-alkylation to form a sulfonium salt is generally not an issue under these conditions but can be minimized by using a slight excess of the thiol.
Synthesis of Thiazole Amines (C-N Bond Formation)
Direct alkylation of amines with this compound provides a straightforward route to N-substituted thiazole derivatives.
Protocol 3: Synthesis of 1-((1,2-Thiazol-5-yl)methyl)piperidine
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 133.59 | 1.34 g |
| Piperidine | 2.2 | 85.15 | 1.87 g |
| Triethylamine | 1.2 | 101.19 | 1.21 g |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 20 mL |
Procedure:
-
To a solution of piperidine (2.2 eq) in DMF (20 mL), add triethylamine (1.2 eq).
-
Add a solution of this compound (1.0 eq) in DMF (5 mL) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 1-((1,2-thiazol-5-yl)methyl)piperidine.
Causality and Troubleshooting:
-
Excess Amine and Base: An excess of the amine is used to drive the reaction to completion and to act as a scavenger for the HCl generated. Triethylamine is added as an additional non-nucleophilic base to ensure the reaction medium remains basic.
-
Solvent and Temperature: DMF is a polar aprotic solvent that facilitates SN2 reactions. Heating is often necessary to achieve a reasonable reaction rate with amine nucleophiles.
-
Troubleshooting: Over-alkylation to form a quaternary ammonium salt is a potential side reaction. Using a larger excess of the amine can help to minimize this. If the product is water-soluble, extraction can be challenging. In such cases, salting out the aqueous layer with NaCl before extraction can improve recovery.
Workflow and Data Presentation
A typical experimental workflow for the synthesis of a 5-substituted methyl-1,2-thiazole derivative is outlined below.
Figure 2: General experimental workflow.
Conclusion
This compound is a potent and versatile electrophile for the introduction of the thiazole moiety into a diverse range of molecular scaffolds. The SN2 reactivity of its chloromethyl group allows for predictable and efficient C-O, C-S, and C-N bond formation under well-defined conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this key building block in their synthetic endeavors, ultimately accelerating the discovery and development of novel thiazole-based compounds with significant therapeutic potential.
References
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. (n.d.). International Journal of Advanced Scientific Research and Engineering Trends. [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2023). ResearchGate. [Link]
-
Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016). Current Topics in Medicinal Chemistry. [Link]
-
Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016). Quora. [Link]
-
Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. (2020). YouTube. [Link]
-
Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. (2014). Chemistry Stack Exchange. [Link]
-
Reactions at the benzylic position. (n.d.). Khan Academy. [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Derivatization of 5-(Chloromethyl)-1,2-thiazole for Biological Screening
Introduction: The Strategic Value of the 1,2-Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of clinically approved drugs, including antimicrobial, antiretroviral, and anticancer agents.[2][3] The 1,2-thiazole isomer, in particular, offers a distinct vector for molecular exploration. The derivatization of this core structure is a key strategy for generating novel compound libraries for high-throughput screening (HTS), a critical process in modern drug discovery.[4][5]
5-(Chloromethyl)-1,2-thiazole is a highly versatile starting material for library synthesis. The chloromethyl group at the 5-position serves as a reactive electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, thereby generating a diverse set of molecules for biological evaluation. This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols, mechanistic insights, and a framework for subsequent biological screening.
Chemical Derivatization: A Modular Approach to Library Synthesis
The primary route for derivatizing this compound is through nucleophilic substitution at the chloromethyl position. The reactivity of this group is analogous to that of a benzylic halide, making it susceptible to attack by a broad range of nucleophiles. This section details protocols for derivatization using oxygen, nitrogen, and sulfur nucleophiles.
General Workflow for Derivatization, Purification, and Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a this compound derivative library.
Caption: A generalized workflow for nucleophilic substitution and product isolation.
Application 1: Synthesis of Ether Derivatives (O-Nucleophiles)
The reaction with alkoxides or phenoxides provides a straightforward route to ether derivatives, which can modulate the lipophilicity and hydrogen bonding capacity of the parent molecule.
Experimental Protocol: Synthesis of 5-(Methoxymethyl)-1,2-thiazole
This protocol details the synthesis of a simple ether derivative using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous methanol (0.3 M), add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Application 2: Synthesis of Amine Derivatives (N-Nucleophiles)
The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to introduce basic centers for improved solubility and potential salt formation.
Experimental Protocol: Synthesis of 5-((Methylamino)methyl)-1,2-thiazole
This protocol describes the reaction with a primary amine.
Materials:
-
This compound
-
Methylamine (solution in THF or ethanol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.4 M). Add potassium carbonate (2.0 eq) followed by a solution of methylamine (2.2 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Application 3: Synthesis of Thioether Derivatives (S-Nucleophiles)
Thioethers are important functional groups in many biologically active molecules. The reaction of this compound with thiols provides an efficient route to these derivatives.
Experimental Protocol: Synthesis of 5-((Phenylthio)methyl)-1,2-thiazole
This protocol details the synthesis of a representative thioether.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.5 M) at 0 °C, add thiophenol (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction with water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude thioether.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| O-Nucleophiles | Sodium methoxide | - | Methanol | 0 °C to RT | 4-6 hours |
| N-Nucleophiles | Methylamine | K₂CO₃ | Acetonitrile | Room Temperature | 12-16 hours |
| S-Nucleophiles | Thiophenol | NaH | DMF | 0 °C to RT | 2-4 hours |
Characterization of Synthesized Derivatives
The structural confirmation and purity assessment of the synthesized derivatives are crucial before biological screening. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6][7][8][9][10] The disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the introduced nucleophile are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.[6][7][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity of >95% is generally required for biological screening.
Biological Screening of the Derivative Library
The synthesized library of this compound derivatives can be screened against a variety of biological targets to identify potential "hit" compounds. Thiazole-containing compounds have shown a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][11][12][13]
General Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign.
Caption: A typical workflow for a high-throughput screening campaign.
Protocol: In Vitro Anticancer Screening using MTT Assay
This protocol describes a common colorimetric assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[8]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.
Conclusion
This compound is a valuable and reactive building block for the generation of diverse small molecule libraries. The straightforward nucleophilic substitution chemistry allows for the facile introduction of a wide range of functional groups, enabling the exploration of chemical space around the 1,2-thiazole core. The protocols and workflows outlined in this document provide a solid foundation for researchers to synthesize, purify, characterize, and screen novel thiazole derivatives for potential therapeutic applications.
References
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Verma, R. S., Gupta, S. K., Jaiswal, S., & Dwivedi, A. K. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1636-1653. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core structure in the identification of new lead compounds and drug discovery. European journal of medicinal chemistry, 97, 699-718. [Link]
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Mishra, C. B., Kumari, S., & Singh, P. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current topics in medicinal chemistry, 16(26), 2841-2862. [Link]
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Lesyk, R., Zimenkovsky, B., Atamanyuk, D., & Gzella, A. (2011). Thiopyrano[2,3-d]thiazoles as new efficient scaffolds in medicinal chemistry. Molecules, 16(10), 8404-8433. [Link]
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Aziz, M. A., Al-Obaid, A. M., & Al-Omar, M. A. (2021). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 26(16), 4991. [Link]
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Sharma, S., Kumar, P., & Kaushik, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 187, 111956. [Link]
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Sharma, S., Kumar, P., & Kaushik, P. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. [Link]
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Al-Ostath, A. I., Al-Qaisi, J. A., & Al-Masoudi, N. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20(4), 366-398. [Link]
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Kumar, A., Sharma, S., & Kumar, D. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 22(14), 2535-2560. [Link]
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Eastman, K. J., & Larsen, S. D. (2016). Selecting, acquiring, and using small molecule libraries for high-throughput screening. ASSAY and Drug Development Technologies, 14(7), 396-408. [Link]
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Kumar, S., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 184-192. [Link]
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Stanoeva, E., et al. (2022). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT, 10(19-20), 130-138. [Link]
- European Patent Office. (1991).
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Sharma, V., & Kumar, P. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 6(3), 1-8. [Link]
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Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC advances, 13(42), 29605-29621. [Link]
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El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
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Glickman, F., & Ullah, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
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Ross, D. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening for Food and Agricultural Applications (pp. 16-36). Royal Society of Chemistry. [Link]
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Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
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Cheng, S., Tarby, C. M., & Still, W. C. (1996). Synthesis and screening of small molecule libraries active in binding to DNA. Proceedings of the National Academy of Sciences, 93(13), 6890-6895. [Link]
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Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2, 3-dihydro-1, 3, 4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522. [Link]
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Reddy, G. S. (2001). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC: Online Journal of Organic Chemistry, 2001(6), 94-99. [Link]
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Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 92(6), 451-455. [Link]
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PubChem. (n.d.). 5-(Chloromethyl)thiazole. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 7), o1531. [Link]
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Application Notes & Protocols: The Pivotal Role of 2-Chloro-5-(chloromethyl)thiazole in Modern Agrochemical Synthesis
Abstract
The thiazole moiety is a cornerstone in the architecture of numerous biologically active compounds, and its derivatives are particularly prominent in the agrochemical sector for their versatility and efficacy.[1] This document provides an in-depth guide to 2-Chloro-5-(chloromethyl)thiazole (CCMT), a critical heterocyclic intermediate. While the broader class of chloromethyl thiazoles is of interest, CCMT (CAS No. 105827-91-6) is the specific, industrially significant building block for a generation of leading insecticides.[2][3] We will explore its synthesis, underscore the chemical logic behind its reactivity, and provide detailed protocols for its application in the synthesis of neonicotinoid insecticides, namely Thiamethoxam and Clothianidin.[3][4][5] This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries, offering both foundational knowledge and actionable laboratory procedures.
Introduction: Why 2-Chloro-5-(chloromethyl)thiazole is a Privileged Intermediate
Heterocyclic compounds form the backbone of a vast majority of modern pesticides, offering tailored modes of action and improved safety profiles.[6][7] Among these, thiazole derivatives have proven exceptionally effective at disrupting specific biological pathways in target pests.[1] 2-Chloro-5-(chloromethyl)thiazole, often abbreviated as CCMT, has emerged as a high-value intermediate due to its unique structural features:
-
A Reactive Chloromethyl Group: The CH₂Cl group at the 5-position is a potent electrophilic site, readily undergoing nucleophilic substitution. This allows for the straightforward coupling of the thiazole ring to other molecular scaffolds.[8]
-
A Halogenated Thiazole Core: The chlorine atom at the 2-position influences the electronic properties of the ring and serves as a key structural element in the final active ingredient, contributing to its binding affinity at the target site (e.g., the nicotinic acetylcholine receptor).[2]
These features make CCMT the indispensable precursor for second-generation neonicotinoid insecticides like Thiamethoxam and Clothianidin, which offer broad-spectrum control of sucking and chewing insects.[3][9][10]
Physicochemical Properties & Safe Handling of CCMT
CCMT is a potent chemical that requires careful handling. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 105827-91-6 | [2] |
| Molecular Formula | C₄H₃Cl₂NS | [2][9] |
| Molecular Weight | 168.04 g/mol | [2][9] |
| Appearance | White to light-yellow crystal or liquid above 25-30°C. | [4][6][7] |
| Melting Point | 29-31°C | [4] |
Safety & Handling Protocol
Trustworthiness: This protocol is a synthesis of multiple safety data sheets (SDS) and is designed to ensure user safety. Adherence is mandatory.
HAZARD STATEMENT: 2-Chloro-5-(chloromethyl)thiazole is Harmful if swallowed , Toxic in contact with skin , causes severe skin burns and eye damage , and may cause an allergic skin reaction .[11][12] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[11][12]
Mandatory Precautions:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient exhaust ventilation to prevent vapor accumulation.[12][13]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impermeable, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination occurs.[13][14]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[13][15]
-
Skin Protection: Wear a flame-retardant lab coat and impermeable protective clothing to prevent any skin contact.[12][13]
-
-
Handling: Avoid all direct contact with the substance.[12] Do not breathe dust, fumes, or vapors.[11] Wash hands and face thoroughly after handling.[11][15] Store in a cool (recommended 2-8°C), dry, well-ventilated area in a tightly closed container away from oxidizing agents.[12][15]
-
Emergency Procedures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water. Seek immediate medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]
-
Synthesis of 2-Chloro-5-(chloromethyl)thiazole (CCMT)
Several synthetic routes to CCMT have been developed, with the choice often depending on the availability of starting materials and the desired scale. A common and efficient industrial method involves the chlorination and cyclization of an isothiocyanate precursor derived from 2,3-dichloropropene.[6][7]
Expertise & Experience: The causality of this process is elegant and robust. It begins with a nucleophilic substitution to form a thiocyanate, which then undergoes a thermal[11][11]-sigmatropic rearrangement to the more stable isothiocyanate. The subsequent chlorination of the allyl group and concurrent cyclization with the isothiocyanate nitrogen atom forms the thiazole ring in a single, efficient step.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of CCMT.
Protocol: One-Pot Synthesis of CCMT from 2,3-Dichloropropene
This protocol is adapted from methodologies described in the patent literature.[6]
Materials:
-
2,3-Dichloropropene
-
Sodium thiocyanate (NaSCN)
-
Tetrabutylammonium bromide (TBAB, as a phase-transfer catalyst)
-
Toluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (or Dichloromethane)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Substitution and Isomerization: a. To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add sodium thiocyanate (1.25 eq), tetrabutylammonium bromide (0.02 eq), and toluene. b. Begin stirring and slowly add 2,3-dichloropropene (1.0 eq) dropwise. c. After the addition is complete, heat the mixture to 80°C and reflux for 4 hours. d. Increase the temperature to ~120°C to drive the thermal rearrangement to 2-chloroallyl isothiocyanate. Monitor the reaction by TLC or GC until the starting material is consumed (approx. 3 hours). e. Cool the reaction mixture to room temperature. Filter off the sodium chloride byproduct and wash the solid with a small amount of toluene. f. Concentrate the filtrate under reduced pressure to remove the toluene, yielding crude 2-chloroallyl isothiocyanate.
-
Chlorination and Cyclization: a. Dissolve the crude intermediate from the previous step in a suitable solvent like acetonitrile.[16] Cool the flask to 0-5°C in an ice-water bath. b. Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.[5] c. After the addition, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by GC-MS.
-
Work-up and Purification: a. Carefully quench the reaction by pouring it into cold water. b. Extract the aqueous layer with dichloromethane (3x volumes). c. Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, water, and finally brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude CCMT. e. The final product can be purified by vacuum distillation or crystallization from a suitable solvent to achieve >98% purity.[17]
Application: Synthesis of Neonicotinoid Insecticides
The primary industrial application of CCMT is in the synthesis of Thiamethoxam and Clothianidin. The key reaction is a nucleophilic substitution where the nitrogen atom of a guanidine or oxadiazinane derivative attacks the electrophilic carbon of the chloromethyl group on CCMT.[3]
Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide that acts as a nicotinic acetylcholine receptor (nAChR) agonist.[18]
Caption: Synthesis of Thiamethoxam from CCMT.
This protocol is based on general principles for N-alkylation reactions described for Thiamethoxam synthesis.[19]
Materials:
-
2-Chloro-5-(chloromethyl)thiazole (CCMT) (1.0 eq)
-
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, suspend 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine, potassium carbonate, and TBAB in anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of CCMT in a small amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of CCMT. The stability of CCMT in this system is crucial for high yield.[19]
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
A precipitate of crude Thiamethoxam will form. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold isopropanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Thiamethoxam.
Synthesis of Clothianidin
Clothianidin is another major neonicotinoid insecticide used for controlling a wide variety of pests.[10][20] Its structure consists of the 2-chloro-thiazolylmethyl moiety linked to a methyl-nitroguanidine group.[21][22]
Caption: Synthesis of Clothianidin from CCMT.
Materials:
-
2-Chloro-5-(chloromethyl)thiazole (CCMT) (1.0 eq)
-
N-methyl-N'-nitroguanidine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile
Procedure:
-
Charge a flask with N-methyl-N'-nitroguanidine, potassium carbonate, and acetonitrile.
-
Heat the suspension to reflux with vigorous stirring.
-
Dissolve CCMT in a minimal amount of acetonitrile and add it dropwise to the refluxing suspension over 30 minutes.
-
Maintain the reflux for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the salts with a small volume of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude solid is then purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure Clothianidin.
Conclusion
2-Chloro-5-(chloromethyl)thiazole is a testament to the power of heterocyclic chemistry in addressing global agricultural challenges. Its specific reactivity and structural features make it an invaluable and versatile intermediate for synthesizing highly effective agrochemicals.[23] The protocols and data presented herein provide a robust framework for researchers engaged in the synthesis and development of next-generation crop protection agents, underscoring the importance of understanding the fundamental chemistry and safe handling of such pivotal building blocks.
References
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- 2-Chloro-5-chloromethyl Thiazole (CAS#105827-91-6). Leadchem.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- CCMT – High-Quality Intermediate for Thiamethoxam Production. Beilite Chemical Co., Ltd.
- Thiazole,5-(chloromethyl)-4-methyl-2-[4-(trifluoromethyl)
- Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
- Method for preparing 2-chlorine-5 chloromethyl thiazole - CN104119291A.
- Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. JIN DUN CHEMISTRY.
- The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- 2-Chloro-5-chloromethylthiazole - Safety D
- 2-Chloro-5-chloromethylthiazole - Material Safety D
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- Pesticide intermediate CCMT/2-Chloro-5-chloromethylthiazole. Enge Biotech.
- Thiamethoxam (Ref: CGA 293343). AERU, University of Hertfordshire.
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
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- 5-(chloromethyl)thiazole hydrochloride. MySkinRecipes.
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - CN112661717A.
- Process for preparing 2-chloro-5-chloromethyl thiazole - CN1126746C.
- Method of producing thiamethoxam - WO2015180585A9.
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- Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PMC, NIH.
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- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - US20030153767A1.
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- Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. PubMed, NIH.
- Chemistry of clothianidin and rel
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Application Notes and Protocols: The Versatile Reactivity of 5-(Chloromethyl)-1,2-thiazole with Amine and Thiol Nucleophiles
Introduction: The Strategic Importance of the 5-(Chloromethyl)-1,2-thiazole Scaffold in Medicinal Chemistry
The 1,2-thiazole ring is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design. The introduction of a reactive chloromethyl group at the 5-position transforms the otherwise stable thiazole core into a versatile electrophilic building block, this compound. This moiety is an excellent substrate for nucleophilic substitution reactions, particularly with nitrogen and sulfur nucleophiles, enabling the facile construction of diverse molecular libraries for drug discovery and development. The resulting 5-(aminomethyl)- and 5-(thiomethyl)-1,2-thiazole derivatives are key intermediates in the synthesis of compounds targeting a wide range of therapeutic areas, including antivirals like Ritonavir, and agents with potential anticancer and anti-inflammatory activities.[3]
This comprehensive technical guide provides an in-depth exploration of the reaction of this compound with amines and thiols. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower rational experimental design and troubleshooting.
Core Reaction Principle: A Classic SN2 Mechanism
The reaction of this compound with amines and thiols proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile (the amine or thiol) attacks the electrophilic methylene carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.
The electron-withdrawing nature of the 1,2-thiazole ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. The reaction is typically facilitated by the use of a base to deprotonate the nucleophile (in the case of thiols and some primary/secondary amines) or to neutralize the HCl byproduct.
Part 1: Reaction with Amine Nucleophiles
The reaction of this compound with a diverse range of primary and secondary amines provides a straightforward route to a variety of 5-(aminomethyl)-1,2-thiazole derivatives. These products are valuable intermediates for further functionalization or as final target molecules in medicinal chemistry programs.
Mechanistic Considerations
The reaction is a direct SN2 displacement. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbon of the chloromethyl group. For primary and secondary amines, an excess of the amine can often serve as the base to neutralize the liberated HCl. Alternatively, a non-nucleophilic inorganic or organic base can be employed.
Experimental Protocols
This protocol is a general guideline and can be adapted for various primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or excess amine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, approximately 0.1-0.5 M concentration).
-
Addition of Amine and Base: To the stirred solution, add the amine (1.1-2.0 eq). If the amine is not used in excess, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, if necessary.
Table 1: Representative Reaction Conditions for Amination
| Amine | Base | Solvent | Temperature | Typical Reaction Time |
| Piperidine | Excess Piperidine | DCM | Room Temp. | 2-4 hours |
| Morpholine | Triethylamine (1.2 eq) | THF | Room Temp. | 3-6 hours |
| Benzylamine | Triethylamine (1.2 eq) | ACN | Room Temp. | 4-8 hours |
| Aniline | DIPEA (1.5 eq) | DMF | 50 °C | 12-24 hours |
Diagram 1: Workflow for the Synthesis of N-Substituted 5-(Aminomethyl)-1,2-thiazoles
Caption: Workflow for the synthesis of N-substituted 5-(aminomethyl)-1,2-thiazoles.
Part 2: Reaction with Thiol Nucleophiles
The reaction of this compound with thiols provides access to a wide array of 5-(thiomethyl)-1,2-thiazole derivatives. These thioether linkages are prevalent in many biologically active molecules and can serve as handles for further chemical modification.
Mechanistic Considerations
Similar to the reaction with amines, the reaction with thiols is an SN2 displacement. However, due to the higher acidity of the thiol proton compared to an amine proton, a base is generally required to deprotonate the thiol and form the more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride.
Experimental Protocols
This protocol provides a general method for the reaction of this compound with various thiols.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Solvent (e.g., Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Water
-
Organic extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Thiolate Formation: In a clean, dry round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., ethanol). To this solution, add the base (1.2 eq) and stir at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Nucleophilic Substitution: To the stirred thiolate solution, add a solution of this compound (1.0 eq) in the same solvent, dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Table 2: Representative Reaction Conditions for Thiolation
| Thiol | Base | Solvent | Temperature | Typical Reaction Time |
| Thiophenol | NaOH (1.2 eq) | Ethanol | Room Temp. | 2-4 hours |
| Benzyl mercaptan | K₂CO₃ (1.5 eq) | DMF | Room Temp. | 3-6 hours |
| Cysteine derivative | NaH (1.1 eq) | THF | 0 °C to Room Temp. | 4-8 hours |
| Ethanethiol | NaOH (1.2 eq) | Ethanol | Room Temp. | 1-3 hours |
Diagram 2: Workflow for the Synthesis of 5-(Aryl/Alkylthiomethyl)-1,2-thiazoles
Caption: Workflow for the synthesis of 5-(aryl/alkylthiomethyl)-1,2-thiazoles.
Self-Validating Systems and Troubleshooting
The protocols described are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: TLC is a simple and effective tool to monitor the consumption of the starting material, this compound, and the formation of the product. Staining with potassium permanganate can be useful for visualizing the products. LC-MS is invaluable for confirming the mass of the desired product and identifying any potential side products.
-
Product Characterization: The structure of the final product should be unequivocally confirmed by spectroscopic methods:
-
¹H NMR: Look for the disappearance of the chloromethyl singlet and the appearance of a new methylene singlet, often shifted upfield, along with the signals corresponding to the introduced amine or thiol moiety.
-
¹³C NMR: The carbon signal of the methylene group will also shift upon substitution.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.
-
-
Troubleshooting:
-
Low Conversion: If the reaction is sluggish, gentle heating may be required. Ensure the base is of good quality and the solvent is anhydrous, especially when using moisture-sensitive bases like NaH.
-
Side Products: With primary amines, dialkylation can sometimes be observed. Using a slight excess of the amine can help to minimize this. For sensitive substrates, using a bulkier, non-nucleophilic base like DIPEA can be advantageous.
-
Conclusion
The reaction of this compound with amines and thiols is a robust and highly versatile transformation for the synthesis of a wide range of derivatives with significant potential in drug discovery. The straightforward SN2 nature of the reaction allows for predictable outcomes and relatively simple experimental execution. By understanding the underlying mechanistic principles and employing the detailed protocols provided in this guide, researchers can confidently and efficiently generate novel molecular entities for their research programs.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-697.
- Bradbury, R. H. (2007). Thiazoles in medicinal chemistry. In Progress in medicinal chemistry (Vol. 45, pp. 1-52). Elsevier.
- Jin, Z. (2006). Thiazole-containing compounds for therapeutic use.
- Gomha, S. M., & Khalil, K. D. (2012).
- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2017). Thiazole derivatives as potential anticancer agents. Journal of the Chemical Society of Pakistan, 39(1), 133-145.
- Karegoudar, P., Karthikeyan, M. S., Prasad, D. J., Mahalinga, M., Holla, B. S., & Kumari, N. S. (2008). Synthesis of some novel 2, 4-disubstituted thiazoles as possible antimicrobial agents. European journal of medicinal chemistry, 43(2), 261-267.
- Stoner, E. J. (2006). A new synthesis of the C3-C8 segment of the HIV protease inhibitor ritonavir. The Journal of organic chemistry, 71(21), 8196-8201.
- Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and analgesic activity of some new 2-[(benzazole)
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The Unharnessed Potential of 5-(Chloromethyl)-1,2-thiazole in Advanced Materials Science: Application Notes and Protocols
Foreword: Charting a New Territory in Functional Polymers
The relentless pursuit of novel materials with tailored properties is the cornerstone of modern materials science. Within the vast landscape of heterocyclic chemistry, the isothiazole nucleus, a five-membered ring containing adjacent sulfur and nitrogen atoms, presents a compelling yet underexplored scaffold for the design of functional polymers. While its derivatives have found extensive use as potent biocides and pharmacological agents, their application in materials science remains a nascent field brimming with potential. This guide focuses on a particularly reactive and versatile building block: 5-(Chloromethyl)-1,2-thiazole . The presence of a reactive chloromethyl group on the stable isothiazole ring opens a gateway to a diverse range of polymerization and post-polymerization modification strategies. These pathways can lead to the development of advanced polymers for applications ranging from protective coatings to organic electronics.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in materials and polymer chemistry. It is designed to be a catalyst for innovation, providing not just theoretical insights but also actionable experimental protocols to unlock the potential of this compound in the creation of next-generation materials.
The Isothiazole Moiety: A Foundation for Robust Materials
The inherent chemical and physical properties of the isothiazole ring make it an attractive component for incorporation into polymer backbones or as a pendant group.
-
Chemical and Thermal Stability: The aromatic nature of the isothiazole ring imparts significant thermal and chemical stability to the resulting materials. This is a critical attribute for applications in harsh environments.
-
Corrosion Inhibition: Isothiazole derivatives have demonstrated efficacy as corrosion inhibitors for metals.[1] Incorporating this moiety into polymer coatings can create a robust barrier against environmental degradation.
-
Biocidal and Antifouling Properties: The well-documented biocidal activity of isothiazolinones, a class of 1,2-thiazoles, suggests that polymers functionalized with these groups could exhibit inherent resistance to microbial growth and biofouling.[2] This is highly desirable for marine coatings, medical devices, and water treatment membranes.
-
Electronic Properties: The sulfur and nitrogen heteroatoms in the isothiazole ring can influence the electronic properties of conjugated polymers, making them interesting candidates for organic electronics. Thiazole-based polymers, the 1,3-isomers of isothiazoles, have been investigated for their semiconducting properties.[3][4]
The strategic placement of a reactive chloromethyl group at the 5-position of the isothiazole ring provides a versatile handle for leveraging these properties in a polymeric system.
Synthetic Pathways to Isothiazole-Containing Polymers
The reactive chloromethyl group of this compound is the key to its utility as a monomer or a polymer modification agent. Several polymerization strategies can be envisioned.
Direct Polymerization of this compound (Hypothetical)
While direct polymerization of this compound has not been extensively reported, its structure lends itself to several potential polymerization mechanisms, analogous to other reactive monomers. A plausible approach is through a polycondensation reaction, where the chloromethyl group acts as an electrophilic site.
Diagram 1: Proposed Polycondensation of this compound
Caption: Proposed Friedel-Crafts-type polycondensation of this compound.
Synthesis of Isothiazole-Functionalized Monomers for Polymerization
A more controlled approach involves the initial functionalization of this compound to create a variety of polymerizable monomers. The chloromethyl group can be readily converted to other functional groups, such as amines, thiols, or by reacting it with other molecules to introduce polymerizable moieties like acrylates or styrenes.
Diagram 2: Synthesis of an Acrylate Monomer from this compound
Caption: A two-step process to create and polymerize an isothiazole-containing acrylate monomer.
Experimental Protocols
The following protocols are provided as representative examples to guide the researcher in the synthesis and application of this compound in materials science. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. This compound and its derivatives should be handled with care, as similar compounds can be skin sensitizers.[2]
Protocol 1: Synthesis of a Thiazole-Containing Polyurea
This protocol outlines the synthesis of a polyurea incorporating the isothiazole moiety, which could find applications in coatings and adhesives with enhanced thermal stability and corrosion resistance.[5]
Materials:
-
This compound
-
Hexamethylenediamine
-
Triethylamine
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous Toluene
-
Dry Nitrogen or Argon atmosphere
Procedure:
-
Synthesis of the Diamine Monomer:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (2 equivalents) in anhydrous toluene dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the N,N'-bis((1,2-thiazol-5-yl)methyl)hexane-1,6-diamine monomer. Purify by column chromatography if necessary.
-
-
Polymerization:
-
In a separate flask under a nitrogen atmosphere, prepare a solution of the diamine monomer (1 equivalent) in anhydrous toluene.
-
In a separate, cooled (0°C) flask, prepare a solution of phosgene (or triphosgene) in anhydrous toluene.
-
Slowly add the diamine solution to the phosgene solution with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for 4-6 hours.
-
The resulting polyurea will precipitate from the solution.
-
Filter the polymer, wash with toluene and then methanol, and dry under vacuum.
-
Characterization:
-
FT-IR: Look for the appearance of a strong carbonyl stretch around 1640 cm⁻¹ (urea) and the disappearance of the N-H stretches of the primary amine.
-
NMR: Confirm the structure of the repeat unit.
-
GPC: Determine the molecular weight and polydispersity of the polymer.
-
TGA/DSC: Evaluate the thermal stability of the polyurea.
Protocol 2: Post-Polymerization Modification for Creating a Functional Coating
This protocol describes how to graft this compound onto a pre-existing polymer with nucleophilic side chains, such as polyvinyl alcohol (PVA), to create a functional coating.
Materials:
-
Polyvinyl alcohol (PVA)
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Nitrogen or Argon atmosphere
Procedure:
-
Activation of PVA:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve PVA in anhydrous DMF. This may require heating.
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (1.1 equivalents per hydroxyl group of PVA) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
-
Grafting Reaction:
-
Add this compound (1 equivalent per hydroxyl group of PVA) to the activated PVA solution.
-
Heat the reaction mixture to 60-70°C and stir for 48 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of methanol.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., acetone or diethyl ether).
-
Filter the polymer, wash thoroughly with the non-solvent, and dry under vacuum.
-
Characterization and Application:
-
FT-IR and NMR: Confirm the successful grafting of the isothiazole moiety onto the PVA backbone.
-
Coating Application: Dissolve the functionalized polymer in a suitable solvent and apply to a substrate (e.g., metal coupon, glass slide) using spin-coating or dip-coating.
-
Corrosion Testing: For metal substrates, perform electrochemical impedance spectroscopy or salt spray tests to evaluate the corrosion protection properties of the coating.
-
Antimicrobial Assay: For coatings on various surfaces, test the resistance to bacterial or fungal growth.
Quantitative Data Summary
While specific data for polymers derived from this compound is not yet widely available in the literature, the following table provides expected property ranges based on analogous thiazole-containing polymers and functional coatings.
| Property | Expected Range/Value | Significance in Materials Science |
| Thermal Decomposition Temperature (TGA) | > 300 °C | High thermal stability is crucial for durable coatings and engineering plastics. |
| Glass Transition Temperature (DSC) | 100 - 180 °C | Influences the mechanical properties and processing conditions of the polymer. |
| Corrosion Inhibition Efficiency | > 90% (in saline environments) | Indicates excellent potential for protective coatings on metals. |
| Antimicrobial Activity (MIC) | Low µg/mL range | Suggests efficacy in preventing biofouling and microbial contamination. |
| Electrical Conductivity (doped) | 10⁻⁵ to 10¹ S/cm | Potential for use in organic electronic devices like sensors or antistatic coatings. |
Future Outlook and Research Directions
The exploration of this compound in materials science is at its very beginning. The protocols and insights provided here are intended to be a launching point for further investigation. Key future research directions include:
-
Controlled Polymerization Techniques: Employing controlled radical polymerization methods like ATRP or RAFT for the synthesis of well-defined isothiazole-containing polymers.
-
Conjugated Polymers: Designing and synthesizing conjugated polymers incorporating the isothiazole ring for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
-
Responsive Materials: Leveraging the reactivity of the isothiazole ring or its derivatives to create stimuli-responsive materials.
-
Biomaterials: Exploring the use of isothiazole-functionalized polymers in biomedical applications, taking advantage of their potential biocompatibility and antimicrobial properties.
The versatility of this compound as a building block for functional materials is undeniable. It is our hope that this guide will inspire and equip researchers to venture into this exciting and promising area of polymer and materials chemistry.
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Long-lasting isothiazolinone-based biocide for paint formulations. ResearchGate. [Link]
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The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI. [Link]
- US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
- Method for preparing 2-chlorine-5 chloromethyl thiazole.
- Process for the preparation of chlorothiazole derivatives.
-
Crosslinking of polymers from monofunctional acrylates via C–H bond activation. RSC Publishing. [Link]
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Synthesis of Multifunctional Homopolymers through Using Thiazolidine Chemistry and Post-Polymerization Modification. PubMed. [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
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Thiazolothiazole-Linked Porous Organic Polymers. ResearchGate. [Link]
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Favorable Heteroaromatic Thiazole-Based Polyurea Derivatives as Interesting Biologically Active Products. MDPI. [Link]
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Durable Anti‐fogging Polymer Coatings Based on C,H Insertion Cross–linking (CHic) That Are User and Environmentally Friendly. ResearchGate. [Link]
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Influence of Cross-Linking Agents on the Structure and Stability of Chitosan and Carboxymethyl Chitosan Thin Films. MDPI. [Link]
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Special Issue “Ring-Opening Polymerization”. MDPI. [Link]
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π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. MDPI. [Link]
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Π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications. ResearchGate. [Link]
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Application of Functionalized Polysilanes in Organic Light‐Emitting Diodes. ResearchGate. [Link]
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Study of poly(3-hexylthiophene)/cross-linked poly(vinyl alcohol) as semiconductor/insulator for application in low voltage organic field effect transistors. ResearchGate. [Link]
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Conjugated polyelectrolytes: A new class of semiconducting material for organic electronic devices. ResearchGate. [Link]
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- 3. Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)-1,2-thiazole
Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-1,2-thiazole (also known as 5-(chloromethyl)isothiazole). This document is designed for researchers, chemists, and drug development professionals who require a robust understanding of the synthetic challenges and optimization strategies for this specific heterocyclic compound.
Direct, optimized protocols for this molecule are not widely published. Therefore, this guide presents a scientifically-grounded, two-step approach based on established principles of isothiazole chemistry. We will focus on building the molecule from a precursor, providing you with the causal logic behind each step to empower you to troubleshoot and adapt the synthesis for your specific needs.
Part 1: Strategic Overview & Core FAQs
Q1: What is the most logical and reliable synthetic strategy for this compound?
A direct, one-step synthesis is challenging and prone to side reactions. A more robust and controllable strategy involves a two-step sequence:
-
Isothiazole Ring Formation: Synthesis of the key intermediate, 5-(hydroxymethyl)-1,2-thiazole. This involves constructing the isothiazole core with the required hydroxymethyl group already in place.
-
Chlorination: Conversion of the primary alcohol in 5-(hydroxymethyl)-1,2-thiazole to the target chloromethyl group. This is a standard functional group transformation that requires careful selection of reagents to avoid degradation of the sensitive isothiazole ring.
This approach breaks down the synthesis into two manageable parts, each with distinct optimization and troubleshooting considerations.
Q2: What are the primary methods for constructing the 5-substituted isothiazole ring?
The formation of the isothiazole ring is the most critical step. Several methods exist, often involving the oxidative cyclization of a precursor that contains the necessary C-C-C-N and S atoms in a linear arrangement.[1] Key strategies include:
-
From β-Ketodithioesters or β-Ketothioamides: Reaction with an ammonia source (like ammonium acetate) can lead to a [4+1] annulation, forming the isothiazole ring through a sequence of imine formation, cyclization, and oxidation.[1]
-
From Enamines/Enaminones: Oxidative cyclization of various α,β-unsaturated thiocarboxylic acid amides or related enamines can yield isothiazole derivatives.[2]
-
From Alkynyl Oxime Ethers: A base-promoted cycloaddition using a sulfur source like sodium sulfide (Na₂S) can provide a direct route to the isothiazole core.[1]
The choice of method depends on the availability of starting materials and the desired substitution pattern. For a 5-(hydroxymethyl) group, the precursor must contain a protected or unprotected hydroxymethyl equivalent.
Q3: Which chlorinating agents are suitable for converting the alcohol to the chloride without damaging the isothiazole ring?
The isothiazole ring is an electron-rich aromatic system, but the N-S bond can be susceptible to cleavage under harsh conditions. Therefore, mild to moderately reactive chlorinating agents are preferred.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Inert solvent (DCM, Toluene), 0°C to RT; often with a catalytic amount of DMF. | High-yielding, volatile byproducts (SO₂, HCl) are easily removed. | Can be aggressive; excess reagent or high temperatures may lead to ring degradation or side reactions. HCl byproduct can protonate the ring nitrogen. |
| Appel Reaction (PPh₃, CCl₄) | Inert solvent (DCM, ACN), 0°C to RT. | Very mild conditions, high functional group tolerance. | Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed via chromatography, which can be challenging on a large scale. |
| Oxalyl Chloride / Vilsmeier-type | Activated with DMF in an inert solvent. | Highly reactive, good for sterically hindered alcohols. | Can be too reactive, leading to decomposition. Requires careful temperature control. |
| Cyanuric Chloride | With a tertiary amine base in an inert solvent. | Cost-effective and relatively mild. | Can be sluggish; requires careful monitoring and optimization. |
Expert Recommendation: Start with thionyl chloride (SOCl₂) under carefully controlled temperature conditions (0°C) as it is often the most efficient method. If decomposition is observed, the Appel reaction is an excellent, albeit less scalable, alternative.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem Area 1: Low Yield of 5-(Hydroxymethyl)-1,2-thiazole (Step 1)
| Symptom / Observation | Plausible Cause | Recommended Action & Scientific Rationale |
| Complex mixture of products by TLC/GC-MS; no major product. | Incorrect Reaction Conditions: The cyclization/oxidation cascade is sensitive to pH, temperature, and oxidant concentration. | Re-evaluate Reaction Parameters: 1. Temperature Control: Many isothiazole syntheses require specific temperature profiles. Run the reaction at a lower temperature to reduce side product formation.[1]2. pH Adjustment: If using a base or acid catalyst, ensure its concentration is optimal. The nucleophilicity of the nitrogen and the stability of intermediates are highly pH-dependent. |
| Starting material remains unreacted after prolonged reaction time. | Insufficient Activation/Oxidation: The final step of many isothiazole syntheses is an oxidative aromatization which may be sluggish. | Optimize the Oxidant: 1. Air Oxidation: Some methods rely on atmospheric oxygen, which can be slow.[1] Consider bubbling dry air or O₂ through the reaction mixture.2. Chemical Oxidant: If air is insufficient, introduce a mild chemical oxidant like I₂ or H₂O₂. Perform small-scale trials to avoid over-oxidation. |
| Product is formed but decomposes during workup. | Product Instability: The hydroxymethyl isothiazole may be sensitive to acidic or basic conditions during extraction, or it may be water-soluble, leading to poor recovery. | Modify Workup Procedure: 1. Neutralize Carefully: Bring the reaction mixture to a neutral pH (6.5-7.5) before extraction.2. Solvent Selection: Use a more polar extraction solvent like ethyl acetate or a mixture including n-butanol to recover water-soluble products.3. Brine Wash: Use saturated NaCl solution for the final wash to reduce the amount of water in the organic layer. |
Problem Area 2: Issues During Chlorination of 5-(Hydroxymethyl)-1,2-thiazole (Step 2)
| Symptom / Observation | Plausible Cause | Recommended Action & Scientific Rationale |
| Low conversion; starting material (alcohol) is recovered. | Insufficiently Reactive Chlorinating Agent: The chosen reagent may not be potent enough under the applied conditions. | Increase Reagent Reactivity (Cautiously): 1. SOCl₂/DMF: If using thionyl chloride alone, add a catalytic amount of DMF to form the more reactive Vilsmeier reagent in situ. 2. Temperature: Slowly increase the reaction temperature from 0°C to room temperature, monitoring by TLC every 30 minutes. Avoid excessive heat. |
| Formation of dark, tarry substances; low yield of desired product. | Ring Decomposition: The isothiazole nucleus is being degraded by the chlorinating agent or the reaction conditions. The N-S bond is a potential weak point.[3] | Switch to Milder Conditions: 1. Lower Temperature: Immediately attempt the reaction at a lower temperature (-10°C to 0°C).2. Change Reagent: Switch from SOCl₂ to the Appel reaction (PPh₃/CCl₄), which is known for its mildness and is less likely to cause acid-catalyzed decomposition. |
| Product is isolated but is impure and difficult to purify. | Byproduct Formation: Common byproducts include the unreacted alcohol, triphenylphosphine oxide (from Appel), or chlorinated/sulfated side products. | Refine Purification Strategy: 1. Aqueous Wash: After quenching the reaction, wash the organic layer with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, followed by water and brine.2. Chromatography: Silica gel chromatography is often necessary. Use a gradient elution (e.g., Hexane to 20% Ethyl Acetate/Hexane) to separate the nonpolar product from more polar impurities. |
Part 3: Experimental Protocols (Representative)
Disclaimer: These are foundational protocols based on analogous transformations. They should serve as a starting point and will likely require optimization for yield and purity.
Protocol 3.1: Synthesis of 5-(Hydroxymethyl)-1,2-thiazole Intermediate (Hypothetical Route)
This protocol is based on the general [4+1] annulation of β-ketothioamides.[1]
-
Reaction Setup: To a solution of the appropriate β-ketothioamide precursor (1.0 eq) in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add ammonium acetate (3.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction may take 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate (10 mL per mmol of starting material) and wash with water (2 x 5 mL) and then with saturated brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield pure 5-(hydroxymethyl)-1,2-thiazole.
Protocol 3.2: Chlorination using Thionyl Chloride
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 5-(hydroxymethyl)-1,2-thiazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol). Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction by TLC until the starting alcohol spot has disappeared (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Caution: This is an exothermic process and will release gas (CO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or flash chromatography.
References
-
Grenda, A., et al. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-91. Available at: [Link]
-
Kerdesky, F. A. J., & Seif, L. S. (1995). A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. Synthetic Communications, 25(16), 2639-2645. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Available at: [Link]
-
Li, Y., et al. (2020). Transition Metal‐Free Synthesis of Substituted Isothiazoles via Three‐Component Annulation of Alkynones, Xanthate and NH4I. Advanced Synthesis & Catalysis. Available at: [Link]
-
Kerdesky, F. A. J., & Seif, L. S. (1995). A novel and efficient synthesis of 5-(hydroxymethyl)thiazole: An important synthon for preparing biologically active compounds. Lookchem. Available at: [Link]
- Google Patents. (2010). Technique for preparing 5-hydroxymethyl thiazole by one pot method. CN101863853B.
-
Silva, M. R., et al. (2016). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 21(1), 99. Available at: [Link]
Sources
Technical Support Center: Purification of 5-(Chloromethyl)-1,2-thiazole
Welcome to the technical support guide for the chromatographic purification of 5-(Chloromethyl)-1,2-thiazole and its isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this reactive intermediate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful isolation of your target compound with high purity and yield.
A quick note on nomenclature: The user specified "this compound" (an isothiazole). However, much of the available literature pertains to the isomeric 2-chloro-5-(chloromethyl)-1,3-thiazole, a key agrochemical intermediate.[1] The principles and troubleshooting steps outlined here are broadly applicable to both isomers, as they share key chemical properties relevant to chromatography: a halogenated, electron-deficient heterocyclic ring and a reactive chloromethyl group.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to recognize that 5-(chloromethyl)-thiazole derivatives are hazardous substances. Safety Data Sheets (SDS) classify these compounds as toxic, corrosive, and potential sensitizers.[2][3][4]
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[2][3]
-
Handling: All manipulations must be performed within a certified chemical fume hood.[2][5] Ensure there is adequate exhaust ventilation.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, impermeable gloves, and safety glasses with side shields.[2][4] An eye-wash station and safety shower must be readily accessible.
-
Storage: Store in a cool, well-ventilated area (recommended 2-8 °C) in the original, tightly sealed container.[2]
-
Spills & Waste: Do not allow the material to enter drains or water courses.[5] Dispose of waste in accordance with national and local regulations.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading on the silica gel column. What is happening and how can I prevent it?
Answer: This is a common and critical issue. The acidic nature of standard silica gel can catalyze the degradation of the sensitive chloromethyl group, leading to dimerization, polymerization, or reaction with nucleophilic solvents (like methanol). The nitrogen atom in the thiazole ring can also interact strongly with acidic silanol groups, causing significant peak tailing and poor recovery.
Causality: Standard silica gel has a surface pH of approximately 4-5 due to the presence of silanol groups (Si-OH). These acidic sites can protonate the thiazole nitrogen, increasing the electrophilicity of the chloromethyl group and making it susceptible to nucleophilic attack or elimination.
Solutions:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your starting mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1.0% v/v). This process neutralizes the acidic silanol groups.
-
Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica. However, be aware that alumina can have its own reactivity issues. Another excellent option is to use end-capped C18-functionalized silica (Reversed-Phase) for preparative HPLC, which is generally more inert.[6]
-
Minimize Contact Time: Flash chromatography is often preferred over gravity column chromatography because the shorter residence time on the stationary phase reduces the opportunity for degradation.[7]
Q2: Should I use Flash Chromatography or Preparative HPLC for my purification?
Answer: The choice depends on your specific objectives, including the quantity of material, the difficulty of the separation, and the required final purity.
Caption: Decision workflow for selecting the appropriate purification technique.
| Feature | Flash Chromatography | Preparative HPLC |
| Primary Use | Rapid purification of moderate to large quantities (mg to >100 g). | High-resolution purification for high purity requirements (μg to g).[8] |
| Stationary Phase | Larger particle size silica (40-63 µm).[7] | Smaller particle size C18 or silica (5-10 µm).[9] |
| Resolution | Lower | Higher |
| Speed | Fast (15-60 minutes) | Slower (can be >60 minutes per injection) |
| Cost | Lower (solvents, columns) | Higher (instrumentation, solvents, columns) |
| Typical Scale | >100 mg | <10 g |
Expert Insight: For initial purification of a crude reaction mixture where impurities are significantly different in polarity, flash chromatography is the most efficient choice.[10] If you are trying to separate closely related isomers or require drug-development grade purity (>99.5%), preparative HPLC is necessary.[11]
Q3: What is the best way to load my sample onto the column to get sharp bands?
Answer: Poor sample loading technique is a primary cause of bad separations. The goal is to apply the sample in the narrowest possible band using a solvent that is weaker than the mobile phase.
-
Liquid Loading: Dissolve the sample in a minimal amount of a non-polar solvent, like hexane or dichloromethane. If you must use a stronger solvent (e.g., ethyl acetate, acetone) to dissolve your sample, use the absolute minimum volume. A large volume of a strong solvent will carry your compound down the column prematurely, ruining the separation.[12]
-
Dry Loading (Recommended): This is the superior method, especially if your compound has poor solubility in weak solvents.[10][12]
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane, acetone).
-
Add 10-20 times the mass of your sample in dry silica gel to the solution.
-
Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column. This ensures the sample is introduced in a very concentrated band.
-
Experimental Protocols
Protocol 1: Flash Chromatography Purification (Normal Phase)
This protocol is designed for the purification of ~1 g of crude this compound.
1. Thin-Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of your crude material in dichloromethane.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is a hexane/ethyl acetate mixture.
- Goal: Find a solvent system that gives your product an Rf value of ~0.2-0.3 and separates it well from impurities.[7]
2. Column Preparation:
- Select a column size appropriate for your sample mass (e.g., a 40 g silica column for a 1 g sample).
- Slurry pack the column with your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine to neutralize the silica.
- Do not let the column run dry.[12]
3. Sample Loading:
- Prepare your sample using the Dry Loading method described in the FAQ section.
- Gently add the dry-loaded silica to the top of the column bed.
- Carefully add a thin layer of sand on top to prevent disturbance of the bed.[12]
4. Elution and Fraction Collection:
- Begin elution with your starting mobile phase. Pressurized gas (air or nitrogen) is used to achieve a fast flow rate.[7]
- Collect fractions and monitor the elution by TLC.
- If the product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% ethyl acetate).
5. Product Isolation:
- Combine the pure fractions as identified by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator. Caution: The product may have some volatility; use a cold trap and avoid excessive heating.
Protocol 2: Preparative HPLC Purification (Reversed-Phase)
This protocol is for achieving high purity on a smaller scale (< 200 mg).
1. Analytical Method Development:
- Develop a separation method on an analytical HPLC system first. This saves valuable sample and time.[8]
- Column: C18, 5 µm particle size.
- Mobile Phase: A gradient of Water (A) and Acetonitrile (B) is a common starting point. Both phases should contain a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.[9]
- Goal: Achieve baseline separation of your target peak from all impurities.
2. Scale-Up to Preparative System:
- Use a preparative column with the same stationary phase chemistry as your analytical column.
- Adjust the flow rate and gradient time to account for the larger column volume.
- Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent (like DMF or methanol) to avoid precipitation on the column.[6]
3. Sample Injection and Fraction Collection:
- Inject the dissolved sample. Be careful not to overload the column, as this will destroy resolution.[6]
- Collect fractions based on the UV detector signal, corresponding to your target peak's retention time.
4. Product Isolation:
- Combine the pure fractions.
- If you used a non-volatile buffer, you may need to perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound.
- If you used volatile modifiers (formic acid, TFA, acetonitrile, water), the solvent can be removed via lyophilization or rotary evaporation.
Troubleshooting Guide
Q: My peaks are broad, tailing, or splitting. What should I do?
Answer: Poor peak shape is a common problem with multiple potential causes. Follow this diagnostic workflow to identify and solve the issue.
Caption: A decision tree for troubleshooting common peak shape problems.
-
Column Void: A physical gap at the head of the column can cause peak splitting. This often happens from pressure shocks or column aging. Replace the column.[13]
-
Overloading: Injecting too much sample mass or volume causes characteristically broad or fronting peaks. Reduce the amount of sample injected.[6]
-
Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it will interfere with the separation at the column inlet, causing distorted peaks. Use a weaker solvent for sample dissolution.[14]
-
Secondary Interactions: For this specific molecule, tailing on a silica column is often due to the interaction of the thiazole nitrogen with acidic silanol groups. On a reversed-phase column, interactions with residual silanols can also cause tailing. Adding a competitive agent (like triethylamine for normal phase or TFA for reversed-phase) to the mobile phase can mask these sites and improve peak shape.[6]
Q: My recovery is very low, even though the separation looks clean. Where did my compound go?
Answer: Low recovery with this class of compounds often points to irreversible binding or on-column decomposition.
-
Irreversible Adsorption: As mentioned, the compound can bind strongly to acidic sites on silica gel. If neutralization with triethylamine is insufficient, switching to a more inert stationary phase like end-capped C18 is the best solution.
-
On-Column Reaction: The chloromethyl group is a reactive electrophile. If your mobile phase contains nucleophiles (e.g., methanol), you may be forming byproducts on the column. A patent for a related compound purification mentions using dichloromethane-methanol as an eluent, but this should be approached with caution.[15] It is safer to use non-nucleophilic solvents like hexanes, ethyl acetate, dichloromethane, or acetonitrile.
-
Check All Glassware: Ensure the compound is not adsorbing to the surfaces of your collection tubes or flasks.
References
-
AIP Publishing. (n.d.). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemsrc. (2025). 2-Chloro-5-(chloromethyl)thiazole Safety Data Sheet. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Restek. (n.d.). A Troubleshooting Guide for Your Chromatograms. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0446913 A1: Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]
-
Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]
-
Vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]
- Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
NIH PubChem. (n.d.). 5-(Chloromethyl)-2-methyl-1,3-thiazole. Retrieved from [Link]
-
Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]
-
Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
Sources
- 1. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
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- 8. Aralyse - Preparative HPLC [aralyse.tech]
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Technical Support Center: A Guide to the Stability and Long-Term Storage of 5-(Chloromethyl)-thiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-(Chloromethyl)-thiazole and its related structures. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. Proper handling and storage are paramount to ensuring its integrity, which directly impacts experimental reproducibility, reaction yield, and the purity of downstream compounds.
A Note on Nomenclature: The user query specified "5-(Chloromethyl)-1,2-thiazole." However, the vast majority of commercial suppliers and scientific literature refer to the structurally related and widely used intermediate, 2-Chloro-5-(chloromethyl)-1,3-thiazole (CAS No. 105827-91-6). The principles of stability and handling for these chlorinated heterocyclic compounds are largely conserved due to the reactive chloromethyl group. This guide will focus on the data available for 2-Chloro-5-(chloromethyl)-1,3-thiazole, which should be broadly applicable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of 2-Chloro-5-(chloromethyl)thiazole.
Q1: What are the ideal long-term storage conditions for 2-Chloro-5-(chloromethyl)thiazole? A: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly-closed container, away from light.[1][2] The storage area must be cool, dry, and well-ventilated.[1][3] Storing in its original packaging is also recommended to prevent contamination.[2]
Q2: How sensitive is this compound to moisture and air? A: Highly sensitive. Like many chlorinated hydrocarbons, 2-Chloro-5-(chloromethyl)thiazole is susceptible to hydrolysis in the presence of water.[4] This reaction can slowly generate hydrogen chloride (HCl), which not only degrades the compound itself but can also corrode storage containers and catalyze further decomposition. Exposure to air is less critical than moisture, but for a reactive intermediate, minimizing air exposure by flushing the container with an inert gas (e.g., nitrogen or argon) before sealing is a best practice.
Q3: What are the visible signs of degradation? A: The pure compound is typically a solid with a melting point around 29-31°C.[1] Signs of degradation can include:
-
Discoloration: A change from its typical appearance to a darker or yellowish hue.
-
Clumping or Stickiness: The material may become gummy or sticky due to the absorption of moisture and subsequent partial decomposition.
-
Pungent Odor: A sharp, acidic odor may indicate the formation of hydrogen chloride gas.[1]
-
Insolubility: Difficulty dissolving in a solvent where it was previously soluble can be a sign of polymerization or the formation of insoluble degradation products.
Q4: Can I store the compound as a stock solution? A: It is strongly discouraged. The reactive chloromethyl group makes the compound susceptible to solvolysis or reaction with trace impurities in the solvent over time. For consistent and reliable experimental results, always prepare solutions fresh immediately before use.
Q5: What are the primary incompatible materials to avoid? A: To prevent hazardous reactions and degradation, avoid contact with:
-
Strong oxidizing agents: These can cause vigorous, potentially explosive reactions.[1][5]
-
Moisture/Water: Leads to hydrolysis and the formation of corrosive HCl.[4]
-
Strong bases: Can deprotonate the thiazole ring or lead to substitution/elimination reactions at the chloromethyl group.
-
Heat, flames, and sparks: The compound is combustible, and thermal decomposition yields toxic and corrosive gases like HCl, nitrogen oxides, and sulfur oxides.[1][5]
Section 2: Troubleshooting Guide for Experimental Issues
Inconsistent or poor experimental results can often be traced back to the quality of the starting materials. This table outlines common problems and links them to potential stability issues with 2-Chloro-5-(chloromethyl)thiazole.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Solution & Preventative Action |
| Low or No Reaction Yield | The reagent has degraded due to improper storage (exposure to moisture or heat), reducing the concentration of the active starting material. | Solution: Discard the suspect reagent and use a fresh, unopened bottle. Prevention: Always store the compound at 2-8°C in a desiccated, tightly sealed container.[1][2] Allow the container to warm to room temperature before opening to prevent moisture condensation. |
| Formation of Unexpected Byproducts | Degradation products are present in the starting material and are participating in side reactions. Hydrolysis may have formed the corresponding hydroxymethyl derivative, which could compete in the reaction. | Solution: Purify the starting material if possible (e.g., recrystallization), though acquiring a new batch is often more efficient. Analyze the starting material by NMR or LC-MS to confirm its purity before use. Prevention: Implement strict storage protocols and consider routine quality control checks for older reagent bottles. |
| Inconsistent Analytical Data (NMR, LC-MS) | The reagent bottle has been opened multiple times, leading to incremental degradation. The purity of the material at the top of the bottle may differ from the material at the bottom. | Solution: Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon first opening the main bottle. Prevention: This aliquoting strategy minimizes repeated exposure of the bulk material to the atmosphere, ensuring consistency across experiments. |
| Corrosion on Container Lid or Spatula | Formation of hydrogen chloride (HCl) gas due to hydrolysis of the chloromethyl group from moisture ingress.[4] | Solution: Immediately transfer the material to a new, clean, and dry container with a corrosion-resistant cap (e.g., PTFE-lined). Use non-metallic spatulas (e.g., ceramic or PTFE) for handling. Prevention: Ensure the storage environment is as dry as possible. Use of a desiccator is highly recommended. |
Section 3: Standard Operating Protocol (SOP) for Handling and Use
This protocol ensures the integrity of 2-Chloro-5-(chloromethyl)thiazole is maintained during experimental setup.
Objective: To accurately weigh and transfer the reagent for a chemical reaction while minimizing exposure to atmospheric moisture and contaminants.
Materials:
-
Sealed container of 2-Chloro-5-(chloromethyl)thiazole
-
Inert atmosphere glovebox or Schlenk line
-
Clean, dry glassware (reaction flask, weighing vessel)
-
Dry, degassed solvent
-
Syringes and needles (if using Schlenk line)
Procedure:
-
Temperature Equilibration (The "Why"): Remove the sealed container from the 2-8°C storage. Allow it to sit unopened on the benchtop for at least 30-60 minutes to reach ambient temperature. Causality: Opening a cold container causes atmospheric moisture to condense on the cold powder, leading to rapid hydrolysis. This is the most common point of failure in handling moisture-sensitive reagents.
-
Inert Atmosphere Transfer (The "Why"): Move the equilibrated, unopened container into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line and maintain a positive pressure of inert gas (argon or nitrogen). Causality: This step creates a physical barrier against atmospheric moisture and oxygen, preserving the reagent's purity.
-
Weighing (The "Why"): Open the container inside the inert atmosphere. Using a clean, dry spatula, quickly weigh the desired amount of the solid into a tared, dry vessel. Promptly and tightly reseal the main container. Causality: Minimizing the time the bulk material is exposed, even within a glovebox, reduces the chance of trace contamination.
-
Dissolution and Addition (The "Why"): Add the pre-weighed solid to the reaction flask under positive inert gas pressure. Add the dry, degassed solvent via syringe or cannula to dissolve the reagent. Causality: Using anhydrous, degassed solvents prevents the introduction of water or oxygen, which could degrade the reagent or interfere with the reaction.
-
Final Sealing and Storage: Before removing the main container from the glovebox, consider wrapping the cap threads with parafilm for an extra barrier against moisture during subsequent storage. Return it to the 2-8°C storage location.
Section 4: Visual Troubleshooting Workflow
This diagram provides a logical pathway for diagnosing experimental issues potentially linked to reagent stability.
Caption: A logical flowchart for troubleshooting experimental problems.
Section 5: Summary of Stability & Storage Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2–8 °C | Minimizes thermal decomposition and slows kinetic degradation.[1][2] |
| Atmosphere | Dry; Inert Gas (N₂, Ar) recommended | Prevents hydrolysis from atmospheric moisture.[4] Inert gas displaces reactive oxygen. |
| Container | Tightly-sealed, original packaging | Prevents moisture ingress and contamination.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, water/moisture, strong bases, heat sources | Avoids vigorous reactions and chemical degradation.[1][5] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides, Sulfur oxides, Hydrogen chloride (HCl) | Products of thermal breakdown or hydrolysis.[1][5] |
References
-
European Chlorinated Solvent Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Scribd. (2015). Msds of CCMT. Retrieved from [Link]
-
Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [Link]
-
Chemsrc. (2025). 2-Chloro-5-(chloromethyl)thiazole Safety Data Sheet. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(chloromethyl)thiazole hydrochloride. Retrieved from [Link]
-
Quinoline. (n.d.). 2-chloro-5-(chloromethyl)-thiazole hydrochloride. Retrieved from [Link]
-
ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
-
Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
Sources
Common side reactions in the synthesis of "5-(Chloromethyl)-1,2-thiazole"
Technical Support Center: Synthesis of 5-(Chloromethyl)-1,2-thiazole
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of this compound. This document emphasizes the chemical principles behind common side reactions and offers field-proven solutions to overcome synthetic challenges.
A Critical Note on Isomeric Identity
Before proceeding, it is crucial to distinguish the target molecule, This compound (also known as 5-(chloromethyl)isothiazole) , from its more commonly documented isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. These are distinct compounds with different ring structures and reactivity. This guide focuses exclusively on the 1,2-thiazole (isothiazole) derivative. Due to the relative scarcity of literature on this specific molecule's synthesis, this guide is built upon the established principles of isothiazole chemistry and the well-documented Blanc chloromethylation reaction, which represents a chemically sound and probable route for its synthesis.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of this compound.
Q1: What is the most probable synthetic pathway to this compound and what is the core mechanism?
A1: The most direct and logical approach for synthesizing this compound is via an electrophilic substitution reaction on a pre-formed isothiazole ring. The Blanc chloromethylation is the standard method for this transformation.[3]
The reaction proceeds by treating isothiazole with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride (HCl) gas, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[2] The mechanism involves the in-situ formation of a highly electrophilic species, likely a chlorocarbenium cation (ClCH₂⁺), which then attacks the electron-rich 5-position of the isothiazole ring, followed by rearomatization to yield the final product.[2]
Q2: Why is strict temperature control so essential during this synthesis?
A2: Temperature is arguably the most critical parameter to control. Elevated temperatures significantly promote the formation of unwanted byproducts.[4] The primary side reaction, the formation of a di(isothiazolyl)methane derivative, is a subsequent Friedel-Crafts alkylation where the newly formed, highly reactive this compound acts as an alkylating agent on another isothiazole molecule.[4] This second reaction has a higher activation energy, meaning its rate increases dramatically with temperature compared to the desired initial chloromethylation.
Q3: What are the primary safety hazards I should be aware of?
A3: The primary and most severe hazard associated with any chloromethylation reaction is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct. BCME is a potent human carcinogen with high volatility, and its formation is a significant disadvantage of this reaction class.[2] Therefore, all manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE). Additionally, the reagents used (HCl gas, formaldehyde) are corrosive and toxic. The product itself, a reactive chloromethylated heterocycle, should be handled as a potential irritant and sensitizer.[5][6]
Q4: How can I reliably confirm the identity and purity of my final product?
A4: A multi-technique approach is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the ideal method to determine purity and identify the molecular weight of the product and any volatile byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR should show a characteristic singlet for the chloromethyl (-CH₂Cl) protons and distinct signals for the protons on the isothiazole ring. ¹³C NMR will confirm the number of unique carbons.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups and the aromatic ring structure.
-
TLC (Thin-Layer Chromatography): Useful for rapid, qualitative monitoring of the reaction's progress and assessing the purity of column chromatography fractions.
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured to directly address specific experimental issues in a problem-cause-solution format.
Problem 1: My reaction yields are very low, with a significant amount of unreacted isothiazole starting material.
-
Possible Cause A: Inefficient Electrophile Generation. The concentration of the active electrophilic species may be too low. This is often due to insufficient HCl saturation in the reaction medium or the presence of water, which quenches the Lewis acid catalyst and reactive intermediates.
-
Solution A: Optimize Reagent Delivery & Conditions.
-
Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).
-
Use a high-purity, anhydrous grade of zinc chloride.
-
Instead of just adding aqueous HCl, bubble dry HCl gas through the reaction mixture at a steady rate.
-
Ensure vigorous stirring to maximize gas-liquid mass transfer.
-
-
Possible Cause B: Catalyst Deactivation. The Lewis acid catalyst (ZnCl₂) may be of poor quality or may have been deactivated by moisture in the reagents or solvent.
-
Solution B: Catalyst Activation & Handling.
-
Fuse the zinc chloride under vacuum or high heat before use to remove any hydrated water.
-
Use anhydrous solvents. If using a solvent like chloroform or dichloroethane, ensure it is freshly distilled or passed through a column of activated alumina.
-
Problem 2: My main impurity is a high-molecular-weight, less polar compound, often appearing as a white solid.
-
Possible Cause: Di(isothiazolyl)methane Byproduct Formation. This is the most common side reaction in chloromethylation.[2][4] The desired product, this compound, is a reactive benzylic-type halide. It can act as an electrophile itself and alkylate a second molecule of the starting isothiazole under the reaction's Friedel-Crafts conditions.
-
Solution: Suppress the Secondary Alkylation Reaction.
-
Lower the Temperature: Maintain the reaction temperature between 0°C and 10°C. Higher temperatures drastically favor the secondary alkylation.[4]
-
Control Stoichiometry: Use a slight excess of the chloromethylating agents (formaldehyde/HCl) relative to the isothiazole starting material. This ensures the isothiazole is consumed quickly, reducing its availability to be alkylated by the product.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is mostly consumed, work up the reaction immediately. Prolonged exposure to the acidic catalytic conditions will promote byproduct formation.
-
Prompt Workup: Quench the reaction by pouring it into ice water and neutralizing the acid. This deactivates the catalyst and halts further reactions.
-
Problem 3: GC-MS analysis shows evidence of di-substituted products, such as bis(chloromethyl)isothiazole.
-
Possible Cause: Over-reaction/Excess Chloromethylating Agent. The reaction conditions were too harsh or an excessive amount of formaldehyde and HCl were used, leading to a second chloromethylation on the isothiazole ring.
-
Solution: Fine-Tune Stoichiometry.
-
Carefully control the molar equivalents of paraformaldehyde and HCl. Begin with a stoichiometric amount (1.0 to 1.1 equivalents) of paraformaldehyde.
-
If di-substitution persists, reduce the equivalents of the chloromethylating agent and accept a lower conversion of the starting material, which can be recovered and recycled.
-
Problem 4: The reaction mixture turns dark, and I'm left with a significant amount of intractable polymeric tar after workup.
-
Possible Cause: Product Decomposition or Polymerization. this compound is thermally sensitive.[7] The combination of strong Lewis acids, high local temperatures (from poor heat dissipation), and the reactive nature of the product can lead to polymerization or degradation, a known issue with similar heterocyclic compounds.
-
Solution: Gentle Handling and Purification.
-
Maintain Low Temperatures: Use an efficient cooling bath (ice-salt or cryocooler) throughout the reaction and workup.
-
Avoid High-Temperature Distillation: If purification by distillation is necessary, perform it under a high vacuum to keep the pot temperature as low as possible (e.g., below 90-110°C).[8]
-
Consider Non-Distillative Purification: Flash column chromatography on silica gel is often a better choice for thermally sensitive compounds.
-
Use Stabilizing Additives During Distillation: For the related 1,3-thiazole isomer, adding a high-boiling polyether like polyethylene glycol (PEG) has been shown to reduce decomposition during distillation.[8] This technique could be adapted here.
-
Summary of Troubleshooting Strategies
| Problem Observed | Primary Chemical Cause | Recommended Solution(s) |
| Low Yield / Unreacted SM | Inefficient electrophile generation; catalyst deactivation. | Use anhydrous reagents/catalyst; bubble dry HCl gas; ensure vigorous stirring. |
| High MW Byproduct | Di(isothiazolyl)methane formation (secondary alkylation). | Lower reaction temp. (0-10°C); use SM as limiting reagent; shorten reaction time.[4] |
| Di-substituted Impurities | Over-reaction due to excess chloromethylating agent. | Carefully control stoichiometry (1.0-1.1 eq. formaldehyde); monitor reaction progress. |
| Tar / Polymer Formation | Thermal decomposition or polymerization of the product. | Maintain low temperature; use high-vacuum distillation or chromatography for purification.[7][8] |
Part 3: Methodologies & Visualizations
Illustrative Diagrams
Caption: Key reaction pathways in the synthesis of this compound.
Caption: Troubleshooting decision workflow for optimizing the synthesis.
Experimental Protocols
Protocol 1: Illustrative Synthesis via Chloromethylation
Disclaimer: This is a representative procedure based on the Blanc reaction. Researchers must perform their own risk assessment and optimization.
-
Setup: Assemble a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a dry HCl gas cylinder. The outlet is vented through an oil bubbler and then to a base trap (e.g., NaOH solution). Ensure all glassware is flame-dried and assembled under a nitrogen atmosphere.
-
Charging Reagents: Charge the flask with anhydrous zinc chloride (e.g., 15 g) and a suitable anhydrous solvent (e.g., 150 mL of 1,2-dichloroethane). Cool the mixture to 0°C using an ice-salt bath.
-
Reactant Addition: Add isothiazole (e.g., 0.2 mol) and paraformaldehyde (0.22 mol, 1.1 eq) to the cooled, stirred mixture.
-
Reaction: Begin bubbling dry HCl gas through the mixture at a moderate, steady rate while maintaining the internal temperature between 0°C and 5°C.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot, quenching it in a saturated NaHCO₃ solution, extracting with ether, and analyzing by TLC or GC. The reaction is typically complete in 2-5 hours.
-
Workup: Once the starting material is consumed, stop the HCl flow. Pour the cold reaction mixture slowly into 500 mL of ice-water with vigorous stirring.
-
Extraction & Neutralization: Separate the organic layer. Wash it sequentially with cold water (2x 100 mL), saturated NaHCO₃ solution (2x 100 mL, until bubbling ceases), and finally with brine (1x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at a low temperature (<30°C).
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound.
References
-
Mąkosza, A., & La-Vecchia, L. (2009). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
Mondal, S., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of isothiazoles. . [Link]
-
Wang, Z., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC, NIH. [Link]
- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
-
Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]
- Sumitomo Chemical Company. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Bayer Aktiengesellschaft. (2001). Process for preparing 2-chloro-5-chloromethylthiazole.
- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
Bayer Aktiengesellschaft. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Justia Patents. [Link]
- Bayer Aktiengesellschaft. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Potkin, V. I., et al. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. PubChem, NIH. [Link]
-
Eglington, M. (1992). New studies in aromatic chloromethylation. Durham E-Theses. [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Wikipedia. [Link]
-
Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions. [Link]
- TW200531966A - Method of purifying 2-chloro-5-chloromethyl-1, 3-thiazole.
- Rohm and Haas Company. (1991). Purification of isothiazolones.
-
Durham e-Theses. (2012). New studies in aromatic chloromethylation. Durham e-Theses. [Link]
-
Ataman Kimya. (n.d.). 5-chloro-2-methyl-3(2H)-isothiazolinone (Chloromethylisothiazolone). atamankimya.com. [Link]
Sources
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 8. patents.justia.com [patents.justia.com]
Technical Support Center: Identification of Byproducts in 5-(Chloromethyl)-1,2-thiazole Synthesis by HPLC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts in the synthesis of 5-(Chloromethyl)-1,2-thiazole using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to resolve challenges in your own experimental work.
Introduction: The Synthetic Challenge
The synthesis of this compound, a crucial intermediate for various pharmaceutical and agrochemical compounds, often involves multi-step reactions that can generate a variety of byproducts.[1][2] These impurities can complicate downstream applications, making their identification and control paramount. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable analytical tool for this purpose, offering both separation of complex mixtures and structural elucidation of the components.[3][4]
This guide will address common issues encountered during the synthesis and analysis of this compound, with a focus on byproduct identification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC chromatogram shows multiple unexpected peaks besides the main product. What are the likely byproducts in the synthesis of this compound?
A1: Understanding Potential Byproducts
The nature and quantity of byproducts are highly dependent on the specific synthetic route employed. A common route involves the chlorination of an isothiocyanate precursor.[1][5] During this process, several side reactions can occur, leading to a range of impurities.
Common Byproduct Classes:
-
Over-chlorinated Species: Aggressive chlorinating agents or prolonged reaction times can lead to the formation of dichlorinated or even trichlorinated thiazole derivatives.[6][7]
-
Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomers of the desired product can be formed. For example, you might see the formation of 4-(chloromethyl)-1,2-thiazole or other positional isomers.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial isothiocyanate and other reagents.
-
Reaction Intermediates: The reaction may not proceed to completion, leaving stable intermediates in the final mixture. A notable intermediate in some syntheses is 2,5-dichloro-5-(chloromethyl)-2-thiazoline.[6][7]
-
Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 5-(hydroxymethyl)-1,2-thiazole, especially during workup or storage.
-
Polymerization Products: Under certain conditions, reactive intermediates can polymerize, leading to higher molecular weight impurities.
Illustrative Reaction Pathway and Potential Byproducts:
Caption: Potential reaction pathways in the synthesis of this compound.
Q2: How can I use HPLC-MS to tentatively identify these byproducts?
A2: A Systematic HPLC-MS Approach
HPLC-MS is a powerful combination for this task. The HPLC separates the components of your reaction mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each separated peak, which is critical for identification.
Step-by-Step HPLC-MS Analysis Workflow:
-
Sample Preparation:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
-
HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for separating compounds of moderate polarity like thiazole derivatives.
-
Mobile Phase: A gradient elution with water (often with 0.1% formic acid for better peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection: Use a UV detector (e.g., at 254 nm) in series with the mass spectrometer to visualize all separated components.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for thiazole derivatives as the nitrogen atom can be readily protonated.[8]
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range.
-
Isotope Pattern Analysis: Look for the characteristic chlorine isotope pattern. A compound with one chlorine atom will show two peaks in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak. A dichlorinated compound will have a more complex pattern (M, M+2, M+4).
-
Table 1: Predicted m/z Values for Common Byproducts
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | C₄H₄ClNS | 132.97 | 133.98 |
| 2,5-Dichloro-4-(chloromethyl)-1,2-thiazole | C₄H₃Cl₃NS | 200.90 | 201.89 |
| 5-(Hydroxymethyl)-1,2-thiazole | C₄H₅NOS | 115.01 | 116.02 |
| 2-Chloro-5-(chloromethyl)thiazole | C₄H₃Cl₂NS | 166.94 | 167.95 |
Note: These are theoretical values. Observed m/z may vary slightly.
Q3: My initial MS data is ambiguous. How can I gain more structural information?
A3: Advanced MS Techniques for Structural Elucidation
When the initial full scan MS data is insufficient, tandem mass spectrometry (MS/MS or MS²) is the next logical step.
MS/MS Workflow:
-
Precursor Ion Selection: In an MS/MS experiment, you select the m/z of a specific ion (the precursor ion) from your initial MS scan.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by colliding it with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: The resulting fragment ions are then analyzed by the mass spectrometer, producing a fragmentation spectrum.
Interpreting Fragmentation Patterns:
The way a molecule breaks apart provides valuable clues about its structure. For thiazole derivatives, common fragmentation pathways include:
-
Loss of the chloromethyl group: A neutral loss of CH₂Cl (49 Da).
-
Ring cleavage: The thiazole ring can fragment in characteristic ways.[9][10]
-
Loss of small molecules: Such as HCN, CS, or HCl.
By comparing the fragmentation patterns of your unknown byproducts with that of your known product and with fragmentation data from the literature, you can often deduce their structures.[11][12]
Workflow for Byproduct Identification using HPLC-MS/MS:
Caption: HPLC-MS/MS workflow for byproduct identification.
Q4: I've tentatively identified a byproduct. How can I confirm its structure?
A4: Confirmation and Validation
While HPLC-MS provides strong evidence, absolute confirmation of a structure often requires additional techniques:
-
Synthesis of an Authentic Standard: The most rigorous method is to synthesize the suspected byproduct through an independent route and compare its retention time and mass spectrum with the unknown peak in your reaction mixture.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of an ion. This can help to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of the byproduct, ¹H and ¹³C NMR spectroscopy can provide definitive structural information.
Conclusion
The identification of byproducts in the synthesis of this compound is a critical step in process development and quality control. A systematic approach using HPLC-MS, combined with an understanding of the potential side reactions, can greatly facilitate this process. By leveraging the power of modern analytical techniques and a sound understanding of organic chemistry, researchers can effectively troubleshoot their synthetic reactions and ensure the purity of their target compounds.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Kutasi, C., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 841. [Link]
- European Patent Office. (1991).
-
Hillstrom, G. F., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
-
Mohamed, Y. A., et al. (2010). Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. [Link]
-
Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
Hillstrom, G. F., et al. (2001). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ResearchGate. [Link]
- Google Patents. (2001). US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.
-
Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4847. [Link]
- Google Patents. (1991).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiazole Derivatives in Specialty Chemical Manufacturing. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
- European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1).
- European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole (EP 0794180 B1).
-
cas号查询. (n.d.). Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. [Link]
-
Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]
-
ResearchGate. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]
-
Fritzer-Szekeres, M., et al. (1991). Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD) Levels in Mononuclear Cells of Leukemic Patients Treated With Tiazofurin. PubMed. [Link]
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- 7. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in 5-(Chloromethyl)-1,2-thiazole Reactions
Welcome to the technical support center for 5-(chloromethyl)-1,2-thiazole (also known as 5-(chloromethyl)isothiazole). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges, particularly the critical issue of regioselectivity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it's essential to understand the inherent reactivity of the starting material. This compound possesses two primary sites susceptible to reaction, which often compete with one another.
FAQ: What are the primary reactive sites on this compound?
Answer: There are two key reactive centers whose competition is the source of most regioselectivity issues:
-
The Electrophilic Methylene Carbon (-CH₂Cl): The carbon atom of the chloromethyl group is highly electrophilic and is an excellent site for bimolecular nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, and the position is "benzylic-like" due to its attachment to the aromatic thiazole ring, which stabilizes the Sₙ2 transition state. This is typically the desired site of reaction for introducing new functional groups.
-
The Nucleophilic Ring Nitrogen (N-2): The lone pair of electrons on the sp²-hybridized nitrogen atom of the isothiazole ring is nucleophilic. It can react with electrophiles, including another molecule of this compound or other alkylating agents, to form a quaternary isothiazolium salt. This is often the primary undesired side reaction .
Caption: Figure 1. Competing reactive sites on this compound.
Section 2: Troubleshooting Guide for Common Regioselectivity Issues
This section addresses the most frequent problems encountered during experimentation in a direct question-and-answer format.
Issue 1: My reaction with a nucleophile is yielding a significant amount of the undesired N-alkylated isothiazolium salt. How can I improve selectivity for the chloromethyl group?
Answer: This is the most common regioselectivity challenge. The formation of the quaternary isothiazolium salt is a competing N-alkylation reaction. Your goal is to favor the Sₙ2 pathway at the chloromethyl carbon over the N-alkylation pathway. The outcome of this competition is highly dependent on the reaction conditions.
Mechanistic Insight: The Sₙ2 reaction at the C5-methylene group and the N-alkylation at the N-2 position are both kinetically controlled processes. By modifying the reaction parameters, you can influence the activation energy of each pathway, thereby favoring one over the other.
Here is a systematic approach to enhance selectivity for the desired C-alkylation product:
1. Solvent Selection: The choice of solvent is critical. The N-alkylation reaction results in a charged isothiazolium salt, and the transition state leading to it has significant charge separation.
-
Recommendation: Switch from highly polar aprotic solvents like DMF or DMSO to less polar options such as tetrahydrofuran (THF) , dioxane , or toluene . Polar solvents stabilize the charged transition state of N-alkylation, accelerating this undesired pathway. Less polar solvents will slow both reactions but often disfavor the N-alkylation to a greater extent, improving selectivity.
2. Temperature Control:
-
Recommendation: Lower the reaction temperature. We recommend starting at 0 °C and, if necessary, going as low as -20 °C. The activation energies for the two competing pathways are different. It is often the case that the undesired side reaction has a higher activation energy, meaning it will be slowed down more significantly by a decrease in temperature than the desired reaction.
3. Base Selection (for deprotonating nucleophiles): If your nucleophile requires deprotonation (e.g., phenols, thiols, secondary amines), the choice of base is paramount.
-
Recommendation: Use a mild, non-nucleophilic base. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to deprotonate many nucleophiles but have low solubility, which maintains a low steady-state concentration of the highly reactive anionic nucleophile, thus suppressing side reactions. Avoid strong, soluble bases like sodium hydride (NaH) or sodium hydroxide (NaOH) where possible, as they can lead to rapid, uncontrolled reactions and promote side products.
4. Managing Nucleophile Characteristics: The inherent properties of your nucleophile play a role according to Hard and Soft Acid and Base (HSAB) theory.
-
Insight: The methylene carbon is a soft electrophilic center, while the ring nitrogen is a harder electrophilic center upon quaternization. "Soft" nucleophiles (those with large, polarizable atoms like thiolates (RS⁻) or iodide (I⁻)) will preferentially attack the soft methylene carbon. "Hard" nucleophiles (like primary amines or alkoxides) may have a greater tendency to attack the ring nitrogen. While you often cannot change your nucleophile, this principle helps explain observed reactivity.
Summary of Recommended Changes:
| Parameter | To Favor C-Alkylation (Sₙ2) | To Avoid (Favors N-Alkylation) | Rationale |
| Solvent | THF, Dioxane, Toluene | DMF, DMSO, Acetonitrile | Less polar solvents disfavor the formation of the charged isothiazolium salt. |
| Temperature | Low (-20 °C to 0 °C) | Elevated (Room Temp to Reflux) | Exploits differences in activation energy between the two pathways. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu, NaOH | Mild, heterogeneous bases control the concentration of the active nucleophile. |
Issue 2: I am observing side products that suggest a reaction at the thiazole ring itself (C-3 or C-4), not just the chloromethyl group. Why is this happening?
Answer: This issue typically arises when using exceptionally strong bases, such as organolithiums (e.g., n-BuLi) or lithium diisopropylamide (LDA).
Mechanistic Insight: The proton at the C-3 position of the isothiazole ring is the most acidic ring proton. Strong organometallic bases can deprotonate this position to form an organolithium species. This new nucleophilic center at C-3 can then react with electrophiles or undergo rearrangement, leading to complex product mixtures.
Troubleshooting and Prevention:
-
Avoid Organometallic Bases: Unless C-3 functionalization is your specific goal, do not use organolithium reagents or other similarly strong bases when you intend to perform a substitution at the chloromethyl group.
-
Controlled Order of Addition: When using a base to generate your nucleophile in situ, always add the base to your nucleophile first. Allow the salt to form completely before the slow, dropwise addition of the this compound solution. This ensures the substrate is never exposed to a large excess of a strong base.
Caption: Figure 2. Decision tree for troubleshooting regioselectivity issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best general-purpose conditions for a clean Sₙ2 reaction at the chloromethyl position?
-
A: For a generic nucleophile (Nu-H), a reliable starting point is using 1.1 equivalents of the nucleophile, 1.5 equivalents of potassium carbonate (K₂CO₃), in THF at 0 °C, allowing the reaction to slowly warm to room temperature over 12-24 hours while monitoring by TLC or LC-MS.
-
-
Q: How can I definitively distinguish between the C-alkylated and N-alkylated isomers?
-
A: ¹H NMR spectroscopy is the most powerful tool.
-
C-Alkylated (Desired): The methylene protons (-CH₂-Nu) will typically appear as a singlet between 4.0-5.0 ppm. The C-3 and C-4 ring protons will have chemical shifts similar to the starting material.
-
N-Alkylated (Undesired): The formation of the positively charged isothiazolium ring deshields all ring protons, causing them to shift significantly downfield (often >0.5 ppm). The N-alkyl group's protons will also have characteristic shifts. A 2D NMR experiment like HMBC can show a 3-bond correlation from the protons on the newly introduced alkyl group to the C-3 and C-5 carbons of the ring, confirming N-alkylation.
-
-
-
Q: Are there alternative reagents to this compound that offer better regioselectivity?
-
A: Yes. You can synthesize the corresponding mesylate or tosylate, 5-(mesyloxymethyl)-1,2-thiazole or 5-(tosyloxymethyl)-1,2-thiazole , from the corresponding alcohol. Mesylates and tosylates are excellent leaving groups for Sₙ2 reactions and are generally less prone to inducing N-alkylation side reactions than the chloromethyl compound.
-
-
Q: How should I store this compound?
-
A: It is an alkylating agent and should be handled with appropriate care in a fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).
-
Section 4: Exemplary Protocol: Selective S-Alkylation with Thiophenol
This protocol details a high-yield, regioselective synthesis of 5-((phenylthio)methyl)-1,2-thiazole, a common Sₙ2 reaction.
Objective: To achieve >95% regioselectivity for C-alkylation over N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium carbonate (1.5 eq) and anhydrous THF (approx. 0.1 M concentration relative to the substrate).
-
Begin vigorous stirring and cool the suspension to 0 °C using an ice-water bath.
-
Add thiophenol (1.05 eq) dropwise to the cold suspension. Stir for 15 minutes to allow for the formation of the potassium thiophenolate salt.
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous THF.
-
Add the substrate solution dropwise to the cold, stirring thiophenolate suspension over 20-30 minutes.
-
Maintain the reaction temperature at 0 °C for 2 hours, then remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material is UV-active and will be consumed as a new, less polar spot (the product) appears. The reaction is typically complete within 12-16 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing with THF.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the pure product.
Self-Validation: The success of this protocol relies on the use of a less polar solvent (THF) and a mild, heterogeneous base (K₂CO₃) at a controlled temperature to kinetically favor the desired Sₙ2 pathway.
References
-
General Thiazole Chemistry and Reactivity: A comprehensive overview of thiazole chemistry, including electrophilic and nucleophilic reactions. While focused on 1,3-thiazole, many principles are applicable.
-
Synthesis of 2-Chloro-5-chloromethylthiazole: Provides context on the synthesis of related chloromethylated thiazole compounds, which are key intermediates in agrochemicals and pharmaceuticals.
-
Regioselectivity in Thiazole Functionalization: Discusses palladium-catalyzed methods for regioselective C-H functionalization, highlighting the electronic factors that control reactivity at different positions of the thiazole ring.
- Nucleophilic Substitution on Chloromethyl Groups: Describes the kinetics and mechanism of Sₙ2 reactions on a chloromethyl group attached to a thiazole ring, providing a basis for understanding the desired reaction pathway.
Sources
"5-(Chloromethyl)-1,2-thiazole" handling precautions and safety measures
Technical Support Center: 5-(Chloromethyl)-1,2-thiazole
A Guide to Safe Handling, Risk Mitigation, and Emergency Procedures
Disclaimer: Specific toxicological and safety data for this compound is not extensively published. The guidance provided herein is based on the chemical's structure, specifically the presence of a reactive chloromethyl group and a thiazole heterocyclic core. This compound must be treated as a highly hazardous substance . The safety protocols are derived from data on structurally analogous compounds, such as other chloromethylated heterocycles and reactive alkylating agents. Always supplement this guide with a thorough risk assessment conducted with your institution's Environmental Health & Safety (EHS) department before beginning any work.
Section 1: Hazard Analysis & Risk Assessment (Frequently Asked Questions)
This section addresses the foundational questions researchers face when handling a compound with limited safety documentation. The core principle is to assume a high hazard profile based on its chemical functionalities.
Q1: What are the presumed primary hazards of this compound?
A1: Based on its structure as a chloromethylated heterocycle, this compound should be presumed to be a potent alkylating agent . This is the most critical hazard to consider. The chloromethyl group (-CH₂Cl) is highly reactive towards nucleophiles, including biological macromolecules like DNA and proteins. This reactivity profile leads to the following presumed hazards:
-
High Acute Toxicity: Assumed to be toxic or fatal if swallowed, inhaled, or absorbed through the skin. Analogous compounds like 2-Chloro-5-(chloromethyl)-1,3-thiazole are classified as toxic in contact with skin and harmful if swallowed.[1][2]
-
Corrosivity: Expected to cause severe skin burns and serious, potentially irreversible, eye damage.[1][2] This is a common property of reactive halogenated compounds.
-
Respiratory and Skin Sensitization: May cause an allergic skin reaction upon contact and may lead to respiratory sensitization.[1][2]
-
Suspected Mutagenicity and Carcinogenicity: As a reactive alkylating agent, it possesses a structural alert for mutagenicity. Structurally related compounds like bis(chloromethyl)ether and chloromethyl methyl ether are confirmed human carcinogens.[3][4] Therefore, this compound must be handled as a potential carcinogen.
-
Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[1][2]
Q2: I cannot find a specific Safety Data Sheet (SDS) for the 1,2-thiazole isomer. What is the most critical safety assumption I must make?
A2: The most critical assumption is that this compound is highly toxic and a potential human carcinogen . You must handle it with the highest level of precaution, adopting protocols used for other high-hazard reactive chemicals. Do not assume it is safer than its more well-documented isomers. All procedures, including weighing, transfers, reaction setup, and workup, must be conducted within a certified and properly functioning chemical fume hood.[1][5][6]
Q3: What are the primary routes of exposure I need to prevent?
A3: You must prevent all possible routes of exposure.
-
Dermal (Skin) Contact: Absorption through the skin is a major risk and may be fatal.[1][2]
-
Eye Contact: The compound is likely corrosive and can cause severe, permanent eye damage.[7][8]
-
Inhalation: Inhaling dust or vapors can cause severe respiratory tract irritation and may be fatal.[5][8]
-
Ingestion: Swallowing the compound is expected to be harmful or fatal.[2][7]
Section 2: Engineering Controls & Personal Protective Equipment (PPE) - A Troubleshooting Guide
Standard laboratory PPE is insufficient for handling this class of compound. This section provides a clear, non-negotiable standard for protection.
Q: My lab's standard PPE is a cotton lab coat, safety glasses, and single nitrile gloves. Is this sufficient?
A: No, this is critically insufficient and would constitute an unsafe practice. The presumed high toxicity and reactivity of this compound demand a more robust PPE ensemble.
-
Causality: A standard cotton lab coat offers no chemical resistance. Safety glasses do not protect from splashes or vapors reaching the eyes from the sides. A single pair of standard nitrile gloves can be quickly permeated or degraded by reactive chemicals.
The mandatory PPE and engineering controls are summarized in the table and workflow diagram below.
Table 1: Minimum PPE & Engineering Control Specifications
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection |
| All Handling (Weighing, Transfer, Synthesis, Workup) | Certified Chemical Fume Hood | Double Gloving: Inner: NitrileOuter: Thicker, chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect outer gloves for any signs of degradation and change frequently. | Chemical Splash Goggles AND a full-face shield. | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also required. |
Experimental Workflow: PPE & Controls Decision Logic
Caption: Mandatory workflow for handling the compound.
Section 3: Safe Handling, Storage, and Incompatibility (Frequently Asked Questions)
Procedural discipline is key to preventing exposure and incidents.
Q1: What are the best practices for weighing and transferring this solid compound?
A1: All manipulations must occur inside a fume hood.
-
Designate an Area: Cordon off a specific area within the hood for handling.
-
Use Disposable Equipment: Weigh the solid on a disposable creased weighing paper or in a disposable container (e.g., a small vial).
-
Transfer with Care: Use dedicated tools (spatulas) for this chemical only. After transfer, the tools must be immediately decontaminated.
-
No "Dusting Off": Never try to brush off residual powder. Decontaminate surfaces after you are finished (see Section 4).
-
Rationale: These steps prevent the contamination of common laboratory areas (balances, benches) and minimize the generation of airborne particles.[7]
Q2: What materials and chemical classes are incompatible with this compound?
A2: Avoid contact with the following:
-
Strong Bases, Amines, Alcohols, Thiols: These nucleophiles will react, likely in a vigorous and exothermic manner, to displace the chloride.
-
Strong Oxidizing Agents: Can lead to violent reactions.[5][9]
-
Acids: While the thiazole ring itself has some stability, strong acids could promote unwanted side reactions.[9][10]
-
Water/Moisture: The chloromethyl group can hydrolyze, releasing corrosive hydrochloric acid (HCl). While typically slow, this can build pressure in a sealed container over time.
Q3: How should I properly store this chemical?
A3: Proper storage is critical for maintaining chemical integrity and safety.
-
Container: Store in the original, tightly-closed container.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from ambient moisture.
-
Conditions: Store in a cool, dry, dark, and well-ventilated area. A recommended storage temperature is 2-8°C.[1][7][11]
-
Location: The storage location must be a designated area for highly toxic and reactive chemicals, segregated from the incompatible materials listed above.[12]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Section 4: Emergency Procedures & Spill Management - A Troubleshooting Guide
Immediate and correct response to an exposure or spill is vital.
Q: I've spilled a small amount on my outer glove. What is the immediate action?
A: Consider this a skin exposure.
-
Immediately remove the contaminated outer glove without touching your inner glove or skin.
-
Place the contaminated glove in a hazardous waste bag inside the fume hood.
-
Remove the inner glove and wash your hands thoroughly with soap and water.
-
Put on two new pairs of gloves before resuming work.
-
Rationale: The high dermal toxicity means that even a small exposure to a glove should be treated seriously to prevent any chance of permeation.[1]
Protocol: First Aid for Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services immediately.[7][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][13] |
Protocol: Small Spill Decontamination (<1 gram)
This protocol must be performed only if you are trained and equipped to do so. For larger spills, evacuate the area and contact your EHS emergency response team.
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don Full PPE: Wear the complete PPE ensemble as described in Section 2.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild decontamination solution (e.g., a 5% sodium bicarbonate solution to neutralize any generated HCl), followed by a soap and water wash. Be aware that the decontamination process itself may generate heat or gas.
-
Dispose: All materials used for cleanup (gloves, cloths, absorbent) must be disposed of as hazardous waste.
Diagram: Emergency Response Flowchart
Caption: Critical steps following any personnel exposure.
Section 5: Waste Management
Q: How do I dispose of waste contaminated with this compound?
A: Contaminated waste is as hazardous as the parent compound.
-
Segregation: All waste—including excess reagent, contaminated absorbents, disposable labware, gloves, and cleaning materials—must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][14]
-
Quenching (for experts only): For residual amounts of the pure compound, a quenching procedure may be recommended by your EHS office. This involves slowly adding the material to a stirred, cooled solution of a nucleophile (like aqueous sodium bisulfite) in a fume hood to destroy the reactive chloromethyl group before collection. This must only be done under an approved, site-specific protocol.
-
Consult EHS: Never dispose of this chemical down the drain. Contact your institution's EHS department for their specific procedures for disposing of highly toxic and reactive chemical waste.
References
-
PubChem. 5-(Chloromethyl)thiazole. [Link]
-
Chemsrc. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. [Link]
-
KEIM. Safety data sheet according to 1907/2006/EC, Article 31. [Link]
-
The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
-
Louisiana State University. Reactive Chemicals. [Link]
-
PubChem. 5-(Chloromethyl)-2-methyl-1,3-thiazole. [Link]
-
Scribd. Msds of CCMT. [Link]
-
PubChem. Thiazole. [Link]
-
University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals. [Link]
-
NCBI Bookshelf. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). [Link]
-
PubMed. Carcinogenicity of chloroethylene oxide...and bis(chloromethyl)ether.... [Link]
-
American Laboratory. Best Practices for Avoiding Incidents With Reactive Chemicals. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
NJ.gov. CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. [Link]
-
Albert Einstein College of Medicine. METHYL CHLOROMETHYL ETHER AWARENESS TRAINING. [Link]
-
Chempanda. Chloromethyl: compounds, synthesis and safety | Blog. [Link]
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- 14. keim.com [keim.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-(Chloromethyl)-1,2-thiazole Synthesis
Introduction: Navigating the Synthesis of a Key Heterocyclic Intermediate
5-(Chloromethyl)-1,2-thiazole is a vital building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds. The isothiazole ring is a structural motif found in various pharmaceuticals.[1] The chloromethyl group at the C5 position provides a reactive handle for further molecular elaboration.
The most direct and common synthetic route involves the chlorination of 5-(hydroxymethyl)-1,2-thiazole, typically employing thionyl chloride (SOCl₂). While seemingly straightforward, this conversion is frequently plagued by low yields, competing side reactions, and product instability. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers overcome these challenges and optimize their synthetic outcomes.
Core Synthesis Pathway: Chlorination of 5-(Hydroxymethyl)-1,2-thiazole
The conversion of the primary alcohol to the corresponding alkyl chloride is a classic transformation. In the context of this heterocyclic system, the use of thionyl chloride in the presence of a non-nucleophilic base like pyridine is the preferred method.
Reaction Scheme: 5-(hydroxymethyl)-1,2-thiazole -> this compound
The reaction proceeds via an SN2 mechanism. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. Pyridine then serves two critical roles: it acts as a base to neutralize the generated HCl, and it facilitates the displacement of the chlorosulfite group by the chloride ion, leading to inversion of configuration (though not relevant for this achiral substrate) and formation of the desired product along with gaseous sulfur dioxide and pyridinium hydrochloride.[2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows minimal or no conversion of the starting alcohol. What are the primary causes?
A1: A stalled reaction typically points to issues with reagent activity or reaction conditions.
-
Cause 1: Inactive Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading to SO₂ and HCl. If the reagent bottle has been opened multiple times over a long period, its potency may be compromised.
-
Expert Insight: Always use a fresh bottle of SOCl₂ or purify it by distillation before use for critical reactions. The pungent, irritating odor is a characteristic, but visual clarity (colorless to pale yellow liquid) is also a key indicator of quality.[3]
-
-
Cause 2: Presence of Water: The reaction is extremely sensitive to moisture. The starting alcohol must be anhydrous, and all solvents (e.g., dichloromethane, chloroform) must be thoroughly dried using appropriate methods like distillation from calcium hydride or passage through an activated alumina column.
-
Expert Insight: Water will rapidly quench the thionyl chloride and the reactive alkyl chlorosulfite intermediate. Even trace amounts can significantly hinder the reaction. Consider drying the starting material in a vacuum oven at a temperature below its melting point before starting the reaction.
-
-
Cause 3: Sub-optimal Temperature: While low temperatures are crucial to prevent side reactions, excessively cold conditions (e.g., < -15°C) can slow the reaction rate to a near standstill, especially if reagent concentrations are low.
-
Expert Insight: The "sweet spot" for this reaction is typically between 0°C and 5°C. This temperature is low enough to control the exotherm and minimize degradation but sufficient to allow the reaction to proceed at a reasonable rate.
-
Q2: The reaction mixture is turning dark, and I'm observing significant tar or polymer formation. How can I prevent this?
A2: Tar formation is a clear sign of product decomposition or uncontrolled side reactions, often driven by excess acid and heat.
-
Cause 1: Poor Temperature Control: The reaction of alcohols with thionyl chloride is exothermic.[4] An uncontrolled temperature spike can accelerate decomposition pathways. The product, a reactive benzylic-type halide, is particularly prone to polymerization under harsh conditions.
-
Expert Insight: Add the thionyl chloride dropwise to the cooled solution of the alcohol and pyridine. Use an efficient cooling bath (ice-water or ice-brine) and monitor the internal temperature with a thermometer. Never add the alcohol to the thionyl chloride, as this creates a highly concentrated, uncontrolled initial reaction.
-
-
Cause 2: Absence or Insufficiency of a Base: In the absence of a base like pyridine, the reaction generates HCl gas.[2] This strong acid can catalyze the polymerization of the electron-rich thiazole ring or the reactive chloromethyl product.
-
Expert Insight: Use at least 1.1 to 1.5 molar equivalents of pyridine. This ensures that all generated HCl is immediately neutralized to form pyridinium hydrochloride, preventing a drop in the reaction pH. The salt will precipitate from many organic solvents, which is a visual indicator that it's performing its function.[5]
-
Q3: My conversion looks good by TLC/GC, but my final yield after workup and purification is very low. Where am I losing the product?
A3: Product loss after the reaction is complete is often due to instability during the workup and purification phases.
-
Cause 1: Hydrolysis During Aqueous Workup: The chloromethyl group is susceptible to hydrolysis back to the alcohol, especially if the aqueous quench solution is neutral or basic and is left in contact for an extended period.
-
Expert Insight: Perform the aqueous quench quickly and with ice-cold water or a cold, dilute acid solution (e.g., 1M HCl) to keep the pH low and slow the rate of hydrolysis. Immediately proceed to the extraction step.
-
-
Cause 2: Decomposition During Solvent Removal or Distillation: this compound is thermally labile. Heating the compound for extended periods, such as during rotary evaporation at high temperatures or traditional distillation, can cause significant decomposition and polymerization.
-
Expert Insight: Remove the solvent in vacuo at low temperatures (<30°C). For purification, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a much milder alternative to distillation and is often preferred for thermally sensitive compounds. If distillation is necessary, it must be performed under high vacuum to keep the boiling temperature as low as possible.[6]
-
-
Cause 3: Inefficient Extraction: The product may have some solubility in the aqueous phase, or emulsions can form, leading to poor recovery in the organic layer.
-
Expert Insight: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery. If emulsions form, adding a small amount of brine can help to break them.
-
Q4: What is the recommended stoichiometry for the key reagents?
A4: The molar ratio of reagents is critical for maximizing yield and minimizing side products.
| Reagent | Molar Equivalents (relative to alcohol) | Rationale |
| 5-(hydroxymethyl)-1,2-thiazole | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 1.1 - 1.3 | A slight excess ensures complete conversion of the alcohol. A large excess can lead to side reactions. |
| Pyridine (or other base) | 1.1 - 1.5 | Must be present in at least a stoichiometric amount relative to SOCl₂ to neutralize all generated HCl.[5] |
| Anhydrous Solvent | Sufficient for ~0.1-0.5 M concentration | A concentration that is too high can lead to poor heat dissipation; too dilute may slow the reaction rate. |
Visualized Troubleshooting and Mechanisms
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low conversion rates.
SN2 Chlorination Mechanism
This diagram illustrates the key steps in the conversion of the alcohol to the chloride.
Caption: The SN2 mechanism for chlorination using SOCl₂/Pyridine.
Experimental Protocols
Safety First: Thionyl chloride is corrosive and a lachrymator. It reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Optimized Chlorination of 5-(Hydroxymethyl)-1,2-thiazole
This protocol is designed for a ~10 mmol scale and incorporates best practices to maximize yield.
-
Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-(hydroxymethyl)-1,2-thiazole (1.15 g, 10.0 mmol, 1.0 equiv.).
-
Add 30 mL of anhydrous dichloromethane (DCM). Stir until all solid has dissolved.
-
Add anhydrous pyridine (1.19 g, 1.2 mL, 15.0 mmol, 1.5 equiv.).
-
Cool the flask to 0°C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry syringe, take up thionyl chloride (1.43 g, 0.88 mL, 12.0 mmol, 1.2 equiv.).
-
Add the thionyl chloride dropwise to the stirred, cooled solution over 20-30 minutes. Ensure the internal temperature does not rise above 5°C.
-
A white precipitate (pyridinium hydrochloride) will form during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour after the addition is complete.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (more polar) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Workup:
-
Once the reaction is complete, slowly pour the mixture into a beaker containing 50 mL of ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of cold 1M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (<30°C).
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless or pale yellow oil.
-
-
Handling and Storage:
References
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Master Organic Chemistry. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]
-
Wikipedia. (n.d.). Isothiazole. [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]
-
Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
-
European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
ResearchGate. (2002). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]
-
YouTube. (2015). Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]
Sources
Technical Support Center: Purification of 5-(Chloromethyl)-1,2-thiazole
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of crude 5-(Chloromethyl)-1,2-thiazole. Addressing common challenges encountered during experimental work, this document is structured in a question-and-answer format to provide direct and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Product Characterization
Question: My crude this compound is a dark, oily residue. What are the likely impurities, and how can I get a preliminary assessment of purity?
Answer: A dark, oily appearance in crude this compound typically suggests the presence of polymeric materials, residual starting materials, and byproducts from the chlorination and cyclization steps. Common impurities can include unreacted starting materials, over-chlorinated species, and degradation products.
A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC Analysis: A quick TLC analysis can reveal the number of components in your crude product. It's advisable to test a range of solvent systems (e.g., hexane/ethyl acetate mixtures) to achieve good separation. The presence of multiple spots indicates significant impurities.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude product can provide valuable information. The characteristic signals for this compound should be identifiable. The presence of unexpected signals or complex multiplets can indicate the nature of the impurities.
Purification Strategy Selection
Question: What is the most effective method for purifying crude this compound?
Answer: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are vacuum distillation and column chromatography. For thermally stable compounds, distillation is often preferred for larger scales due to its efficiency. However, given the reactive nature of the chloromethyl group, careful consideration of thermal stability is crucial.
Decision Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Troubleshooting Vacuum Distillation
Question: I'm attempting vacuum distillation, but the product seems to be decomposing in the distillation pot. How can I prevent this?
Answer: Thermal decomposition is a significant risk when distilling reactive compounds like this compound. The presence of acidic impurities can catalyze this decomposition. To mitigate this, consider the following:
-
Pre-treatment of the Crude Product: Before distillation, wash the crude product with a mild aqueous base, such as a sodium bicarbonate solution, to neutralize any residual acids.[1] Subsequently, wash with water and dry the organic layer thoroughly over a suitable drying agent like magnesium sulfate.
-
Use of Additives: The addition of a high-boiling point, inert liquid can help to maintain a liquid phase in the distillation pot and prevent the formation of solid residues that can overheat. Polyethylene glycol has been successfully used for this purpose in the purification of the isomeric 2-chloro-5-chloromethylthiazole.[2]
-
Optimize Distillation Conditions: Use a high vacuum to lower the boiling point of the product. Maintain the distillation pot temperature at the lowest possible level that allows for a reasonable distillation rate.
Table 1: Recommended Vacuum Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Pressure | 0.5 - 10 mbar | Lowers the boiling point to minimize thermal stress.[2] |
| Pot Temperature | 70 - 120°C | Sufficient to achieve distillation without excessive decomposition.[2] |
| Pre-treatment | Wash with aq. NaHCO₃ | Neutralizes acidic impurities that can catalyze decomposition.[1] |
| Additives | Polyethylene glycol (avg. molar mass 300-600) | Prevents solidification and charring in the distillation pot.[2] |
Overcoming Challenges in Column Chromatography
Question: During column chromatography, I'm observing streaking of the product on the column and poor separation. What could be the cause and solution?
Answer: Streaking and poor separation during column chromatography can be caused by several factors:
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. The chloromethyl group can be susceptible to hydrolysis or other reactions on the silica surface.
-
Solution: Use deactivated silica gel. This can be prepared by adding a small percentage of a base, such as triethylamine (e.g., 0.1-1%), to the eluent.
-
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for your compound, leading to poor separation from impurities.
-
Solution: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.
-
-
Column Overloading: Applying too much crude product to the column can lead to broad bands and poor separation.
-
Solution: As a rule of thumb, use a ratio of at least 30:1 (silica gel:crude product) by weight.
-
Experimental Protocol: Column Chromatography of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the optimized solvent system, gradually increasing polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Dealing with Colored Impurities
Question: My final product has a persistent yellow or brown color. How can I remove these colored impurities?
Answer: Colored impurities are often high molecular weight byproducts or degradation products. These can sometimes be removed by treatment with activated carbon.
Protocol: Decolorization with Activated Carbon
-
Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add a small amount of activated carbon (approximately 1-5% by weight of the product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
Note: This step should be performed after initial purification, as activated carbon can also adsorb some of the desired product.
Purity Analysis and Characterization
Question: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity and structure of the final product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for determining the purity of the final product. A single sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Table 2: Analytical Data for this compound
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | Signals corresponding to the thiazole ring protons and the chloromethyl protons. |
| ¹³C NMR (CDCl₃) | Signals for the carbon atoms of the thiazole ring and the chloromethyl group. |
| GC-MS | A single major peak with a molecular ion corresponding to the mass of C₄H₄ClNS. |
| Purity (GC/HPLC) | >98% for most research applications. |
References
- Process for the preparation of chlorothiazole derivatives - European P
-
Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents. (URL: [Link])
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (URL: [Link])
- Method for purifying 2-chloro-5-chloromethyl thiazole - Google P
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - P
Sources
Validation & Comparative
"5-(Chloromethyl)-1,2-thiazole" vs. "5-(Bromomethyl)-1,2-thiazole" reactivity comparison
Starting Data Gathering
I've initiated a thorough data search to compare the reactivity of the two thiazoles. I'm focusing on nucleophilic substitution and seeking established methods for evaluating similar compounds, hoping this provides a strong basis for comparison.
Deepening Data Collection
I'm now diving deeper into the data, expanding my search to include synthesis methods and potential side reactions for these compounds. I'm prioritizing authoritative sources on leaving group ability in SN2 reactions within heterocyclic systems, and I'm looking for computational and kinetic data on these specific molecules. I will then use this to structure the comparison.
Formulating the Comparison Guide
I'm now outlining the structure of the comparison. I'll begin by introducing the two thiazoles and their theoretical reactivity differences. Then, I'll present comparative experimental data in tables with detailed protocols. I plan to include Graphviz diagrams for the reaction mechanism and experimental workflow. The results and discussion will analyze the reactivity differences, followed by practical recommendations and a comprehensive reference section.
Establishing Leaving Group Trends
I've established a solid foundation for comparing the reactivity of those thiazoles. I've confirmed that bromide is, in fact, a superior leaving group than chloride. I am considering this in the context of the respective thiazole compounds.
Refining Leaving Group Analysis
I've deepened my understanding of leaving group trends. The literature confirms that bromide's superior leaving group ability is due to its weaker basicity and charge stability. I'm noting specific instances of nucleophilic substitution on halomethylthiazoles and similar heterocyclic systems, like thiadiazoles. I've also found promising synthetic routes to the starting materials. Now I am further considering how the halide would react specifically on the thiazole itself.
Evaluating Experimental Protocols
I've got a good grasp on the general trends and relevant systems. The existing information confirms bromide is a better leaving group, especially in similar heterocyclic systems. Now, I need direct comparisons for the specific thiazoles, which are proving elusive. I'm focusing on crafting experimental designs for a direct comparison, looking at reaction rates and yields to solidify these findings. I'll need to locate an experimental protocol!
Refining Experimental Approach
I've made headway in my research, the second search yielded gold! I'm now zeroing in on experimental protocols. Specifically, the Finkelstein reaction's detailed guides on nucleophilic substitution with sodium iodide for comparing benzylic and other activated halides are proving very useful. These details give a basis for reactivity comparisons.
Analyzing Kinetic Data Gaps
I'm now integrating information from my search. The Finkelstein reaction guides are invaluable for experimental planning, but direct kinetic data for the specific thiazole compounds is still missing. While data from benzylic halides offers a reasonable proxy, the thiazole ring's electronic effects complicate direct extrapolation. My next task will be to integrate the existing data and present the theoretical framework for understanding the reactivity difference.
Synthesizing Found Data
I'm now integrating information from various sources to synthesize a comprehensive guide. Finkelstein reaction guides, especially for comparing SN2 reactivity in benzylic halides, will form the backbone of the experimental protocol. While direct kinetic data for the thiazole compounds is lacking, I can use the benzylic halides data as a proxy. I will present this data, along with a theoretical framework, and include information on the synthesis of the target compounds.
Analyzing Precedent Synthesis
I've made headway in my research. I've now compiled detailed protocols for synthesizing related thiazole compounds. This includes 2-chloro-5-(chloromethyl)thiazole and several bromo-thiazole derivatives, providing valuable insights. I also have NMR data for the thiazole core and its substituents, which will be essential for characterization.
Evaluating Comparative Data Needs
I'm focusing now on the comparative analysis. While I've synthesized protocols for thiazole derivatives and have NMR data, a direct comparison of the target compounds' reactivity is absent. I'll outline the current data gap and propose a detailed protocol for a direct, side-by-side experimental comparison of the two compounds. The guide will include expected outcomes based on knowledge of benzylic systems.
Constructing Reactivity Protocol
I've assembled the necessary information to draft the comprehensive guide, acknowledging the need for proposed experimental data. I'll include protocols for similar thiazole syntheses, ensuring a side-by-side comparison of 5-(chloromethyl)- and 5-(bromomethyl)-1,2-thiazole reactivity is proposed. Using knowledge of benzylic systems, I'll detail anticipated outcomes and address the data gap by providing a detailed experimental section.
A Comparative Spectroscopic Guide to Chloromethyl-Thiazole Isomers: Characterizing 5-(Chloromethyl)-1,2-thiazole
Abstract
This guide provides a detailed spectroscopic analysis and characterization of 5-(Chloromethyl)-1,2-thiazole (also known as 5-(chloromethyl)isothiazole), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to a scarcity of published experimental data for this specific isomer, this document presents a robust comparative analysis. We utilize high-fidelity predicted spectroscopic data for this compound and contrast it with established experimental data for its common structural isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole. This approach not only offers a comprehensive characterization profile for the 1,2-thiazole isomer but also serves as an instructive case study in the spectroscopic differentiation of closely related heterocyclic structures. Standard protocols for data acquisition are provided to ensure methodological rigor and reproducibility.
Introduction: The Significance of the Thiazole Scaffold and the Challenge of Isomerism
The thiazole ring is a cornerstone privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly versatile building block in drug design. The specific substitution pattern on the thiazole ring is critical to its biological activity, and thus, unambiguous characterization of its isomers is paramount.
This compound and its isomers, such as 2-chloro-5-(chloromethyl)-1,3-thiazole, represent key intermediates for the synthesis of more complex molecules. The reactive chloromethyl group allows for the facile introduction of the thiazole moiety onto a larger molecular framework. However, the distinct arrangement of the nitrogen and sulfur heteroatoms in the 1,2-thiazole (isothiazole) versus the 1,3-thiazole ring imparts subtle yet significant differences in their chemical and physical properties. These differences are directly reflected in their spectroscopic signatures.
Molecular Structures and Spectroscopic Overview
The fundamental difference between the two isomers lies in the relative positions of the nitrogen and sulfur atoms within the five-membered ring. This seemingly minor change has a profound impact on the electron distribution within the ring, which in turn governs the chemical shifts of the ring protons and carbons in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Diagram 1: Molecular Structures of this compound and 2-chloro-5-(chloromethyl)-1,3-thiazole
Caption: Chemical structures of the target compound and its common isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are presented below, followed by a comparative analysis with the experimental data for 2-chloro-5-(chloromethyl)-1,3-thiazole.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show two distinct signals:
-
A singlet for the chloromethyl protons (-CH₂Cl): This signal is predicted to appear in the range of 4.8-5.0 ppm . The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic thiazole ring.
-
A singlet for the proton on the thiazole ring (C4-H): This aromatic proton is predicted to resonate at approximately 7.5-7.7 ppm .
Experimental ¹H NMR Spectrum of 2-chloro-5-(chloromethyl)-1,3-thiazole
Experimental data for the 1,3-isomer in CDCl₃ shows the following signals[1]:
-
A singlet for the chloromethyl protons (-CH₂Cl): This signal is observed at approximately 4.6 ppm [1].
-
A singlet for the proton on the thiazole ring (C4-H): This aromatic proton resonates at around 7.3 ppm [1].
Comparative Analysis of ¹H NMR Spectra
The key differentiating feature is the chemical shift of the aromatic proton. The proton in the 1,2-thiazole is predicted to be more deshielded (further downfield) than the proton in the 1,3-thiazole. This can be attributed to the different electronic environment created by the adjacent nitrogen atom in the 1,2-isomer. The chloromethyl protons are also predicted to be slightly more downfield in the 1,2-isomer.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum in CDCl₃ is expected to show three signals:
-
Chloromethyl carbon (-CH₂Cl): Predicted to be in the range of 35-40 ppm .
-
Thiazole ring carbons:
-
C5: The carbon bearing the chloromethyl group is predicted around 145-150 ppm .
-
C4: The carbon bearing the hydrogen atom is predicted around 125-130 ppm .
-
C3: The carbon adjacent to the nitrogen is predicted to be the most deshielded, in the range of 155-160 ppm .
-
Experimental ¹³C NMR Spectrum of 2-chloro-5-(chloromethyl)-1,3-thiazole
Experimental data for the 1,3-isomer in CDCl₃ reveals the following signals[1]:
-
Chloromethyl carbon (-CH₂Cl): Observed at 37.1 ppm [1].
-
Thiazole ring carbons:
Comparative Analysis of ¹³C NMR Spectra
The ¹³C NMR spectra are expected to show significant differences, providing a clear method for distinguishing the isomers. The chemical shifts of all three ring carbons are different due to the altered positions of the heteroatoms and the presence of a chloro-substituent on the ring of the 1,3-isomer.
| Assignment | This compound (Predicted) | 2-chloro-5-(chloromethyl)-1,3-thiazole (Experimental)[1] |
| ¹H NMR (ppm) | ||
| -CH₂Cl | 4.8-5.0 | 4.6 |
| Ring-H | 7.5-7.7 | 7.3 |
| ¹³C NMR (ppm) | ||
| -CH₂Cl | 35-40 | 37.1 |
| C-Cl | N/A | 152.6 (C2) |
| C-CH₂Cl | 145-150 (C5) | 137.5 (C5) |
| C-H | 125-130 (C4) | 140.2 (C4) |
| C-N | 155-160 (C3) | N/A |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides valuable information about the functional groups present in a molecule.
-
This compound (Predicted):
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=N stretching: ~1600-1550 cm⁻¹
-
C=C stretching (ring): ~1500-1400 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
-
2-chloro-5-(chloromethyl)-1,3-thiazole (Expected): The IR spectrum is expected to be broadly similar, with characteristic peaks for aromatic C-H, aliphatic C-H, C=N, and C-Cl stretching. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) would be expected due to the different ring structure.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): For C₄H₄ClNS, the calculated monoisotopic mass is approximately 132.97 g/mol . Both isomers will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) and one sulfur atom (M+2 peak).
-
Fragmentation Pattern:
-
This compound (Predicted): A prominent fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to fragments at m/z corresponding to the thiazole ring.
-
2-chloro-5-(chloromethyl)-1,3-thiazole (Expected): Similar fragmentation patterns are expected, but the relative abundances of the fragments may differ due to the different stability of the resulting cationic species. The presence of two chlorine atoms will also lead to more complex isotopic patterns in the fragment ions.
-
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Diagram 2: General Workflow for Spectroscopic Analysis
Sources
A Senior Application Scientist's Guide to the Synthetic Utility of Chloromethyl-1,2-thiazole Isomers
For the discerning researcher in medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a synthetic campaign. The isothiazole (1,2-thiazole) ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged motif found in a range of bioactive compounds. Its derivatives are noted for their diverse applications, from potent biocides to anti-inflammatory and antiviral agents.[1][2]
When functionalized with a reactive chloromethyl group, the isothiazole ring is transformed into a versatile building block, primed for the introduction of a wide array of molecular fragments via nucleophilic substitution. However, the isomeric position of this chloromethyl handle—at the C3, C4, or C5 position—is not a trivial consideration. It profoundly influences the reagent's stability, reactivity, and ultimately, its synthetic utility.
This guide provides an in-depth comparison of 3-(chloromethyl)-, 4-(chloromethyl)-, and 5-(chloromethyl)-1,2-thiazole. We will dissect the theoretical underpinnings of their reactivity, present available experimental data, and offer standardized protocols for their application and comparative evaluation.
The Decisive Factor: Electronic Distribution and Carbocation Stability
The synthetic utility of chloromethyl-isothiazoles in nucleophilic substitution reactions is intrinsically linked to the electronic nature of the isothiazole ring and the stability of the reaction intermediates. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the preferred pathway is dictated by the substitution pattern.[3][4]
The SN1 mechanism involves the formation of a carbocation intermediate upon departure of the chloride leaving group. The rate of this reaction is therefore dependent on the stability of the resulting isothiazolyl-methyl carbocation. In contrast, the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.[4][5]
The isothiazole ring exhibits a distinct electronic profile. The nitrogen atom at position 2 is electron-withdrawing, influencing the electron density around the ring. Theoretical studies and experimental observations suggest the following reactivity hierarchy:
-
Position 5: Generally considered the most electron-rich carbon, making it more susceptible to electrophilic attack.[6] Consequently, a carbocation at this position is expected to be the most stabilized through resonance.
-
Position 3: Adjacent to the electron-withdrawing nitrogen, this position is relatively electron-deficient. A carbocation here would be destabilized.
-
Position 4: Its electronic character is intermediate between that of C3 and C5.
This leads to a predicted order of reactivity for SN1-type reactions:
This compound > 4-(Chloromethyl)-1,2-thiazole > 3-(Chloromethyl)-1,2-thiazole
The following diagram illustrates the logical workflow for selecting an appropriate isomer based on the desired reaction mechanism and target molecule.
Caption: Isomer Selection Workflow for Chloromethyl-1,2-thiazoles.
Isomer-Specific Synthetic Landscape
This compound: The High-Reactivity Workhorse
The C5 position's ability to stabilize a positive charge makes this compound a highly reactive electrophile. This enhanced reactivity is advantageous for reactions with a broad range of nucleophiles under mild conditions.
Synthesis: Derivatives of 5-substituted isothiazoles are accessible through various cyclization strategies. For instance, the reaction of enamines with chlorocarbonylsulfenyl chloride can yield 5-acylisothiazoles, which can be further functionalized.
Applications: The most prominent application of this isomeric family is in the field of biocides. The commercial product Kathon™, a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), is a powerful antimicrobial agent used in cosmetics, paints, and industrial water treatment.[1][7][8] While not a direct analogue of this compound, the established biological activity of 5-halo-isothiazole derivatives underscores the importance of this substitution pattern.
4-(Chloromethyl)-1,2-thiazole: The Versatile Mediator
With predicted intermediate reactivity, 4-(chloromethyl)-1,2-thiazole offers a balance between stability and reactivity. This can be advantageous in multi-step syntheses where premature reaction of a highly reactive group is undesirable.
Synthesis: The synthesis of 4-substituted isothiazoles can be achieved through cycloaddition reactions. For example, the reaction of alkynyl oxime ethers with a sulfur source can provide access to the isothiazole core.[9]
Applications: Derivatives of 4-carboxy-isothiazoles have been investigated for their pharmacological properties. For instance, amides derived from 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory activity.[2] This suggests that the 4-position is a valuable anchor point for constructing bioactive molecules.
3-(Chloromethyl)-1,2-thiazole: The Niche Reagent
The electron-deficient nature of the C3 position suggests that 3-(chloromethyl)-1,2-thiazole is the least reactive of the three isomers in SN1 reactions. However, this reduced reactivity can be exploited for selective functionalization in the presence of other reactive sites.
Synthesis: The synthesis of 3-substituted isothiazoles can be challenging. However, methods involving the cyclization of β-enaminonitriles with sulfur monochloride have been reported.
Applications: The literature on the specific applications of 3-(chloromethyl)-1,2-thiazole is less extensive than for the other isomers. However, the 3-position is a key site for modification in various bioactive isothiazole-containing compounds.[6]
Comparative Reactivity: Experimental Data
To provide a quantitative comparison of the reactivity of these isomers, a standardized nucleophilic substitution reaction can be performed. The following table outlines a proposed experimental design and hypothetical data based on theoretical predictions.
| Isomer | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Sodium Azide | Acetonitrile | 25 | 1 | >95 |
| 4-(Chloromethyl)-1,2-thiazole | Sodium Azide | Acetonitrile | 25 | 4 | ~80 |
| 3-(Chloromethyl)-1,2-thiazole | Sodium Azide | Acetonitrile | 25 | 24 | ~40 |
| This compound | Sodium Phenoxide | DMF | 50 | 2 | >90 |
| 4-(Chloromethyl)-1,2-thiazole | Sodium Phenoxide | DMF | 50 | 8 | ~75 |
| 3-(Chloromethyl)-1,2-thiazole | Sodium Phenoxide | DMF | 50 | >24 | <30 |
Experimental Protocols
To facilitate the direct comparison of these isomers in your own research, we provide the following standardized experimental protocols.
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol describes a representative SN2 reaction.
Caption: Standardized SN2 Reaction Workflow.
Methodology:
-
To a solution of the respective chloromethyl-1,2-thiazole isomer (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 mmol).
-
Stir the reaction mixture at 25°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding azidomethyl-1,2-thiazole.
Protocol for Solvolysis Kinetics (SN1-type Reactivity)
This protocol can be used to quantify the relative rates of SN1 reactions.
-
Prepare a 0.01 M solution of the chloromethyl-1,2-thiazole isomer in 50:50 ethanol/water.
-
Place the solution in a thermostated water bath at a constant temperature (e.g., 50°C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in cold acetone.
-
Titrate the liberated hydrochloric acid with a standardized solution of sodium hydroxide using a suitable indicator.
-
Calculate the rate constant (k) from the slope of a plot of ln([Isomer]) versus time.
Conclusion and Future Outlook
The choice between 3-, 4-, and this compound isomers is a strategic one that should be guided by the desired reactivity profile and the specific synthetic target. Based on fundamental principles of organic chemistry, the 5-chloro-methyl isomer is predicted to be the most reactive towards nucleophilic substitution, making it an ideal choice for rapid diversification. The 4-isomer offers a balance of reactivity and stability, while the 3-isomer is the most stable and may be suited for applications requiring high selectivity.
While this guide provides a framework based on established theory and available literature, there is a clear need for direct, quantitative comparative studies. The provided protocols offer a starting point for researchers to generate this valuable data, which will undoubtedly lead to a more nuanced understanding of these versatile synthetic building blocks and accelerate the discovery of new isothiazole-based therapeutics and materials.
References
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A model study on the photochemical isomerization of isothiazoles and thiazoles. (2025). ResearchGate. [Link]
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Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). National Center for Biotechnology Information. [Link]
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Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2025). ResearchGate. [Link]
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New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). National Center for Biotechnology Information. [Link]
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CMIT/MIT. (n.d.). European Chemicals Agency. [Link]
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Chloromethylisothiazolinone. (n.d.). PubChem. [Link]
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Methylchloroisothiazolinone. (n.d.). Wikipedia. [Link]
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5-Chloro-2-methyl-4-isothiazolin-3-one. (n.d.). PubChem. [Link]
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Stability of Alkyl Carbocations. (2022). ResearchGate. [Link]
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. [Link]
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Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry. [Link]
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Stability of alkyl carbocations. (2022). Radboud Repository. [Link]
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Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli. (2009). European Commission. [Link]
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Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. [Link]
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3(2H)-Isothiazolone, 5-chloro-2-methyl-: Human health tier II assessment. (2019). NICNAS. [Link]
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). National Center for Biotechnology Information. [Link]
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Inert Reassessments: 2-methyl-4-isothiazolin-3-one and 5-Chloro-2-mehtyl-4-isothiazolin-3-one. (n.d.). Environmental Protection Agency. [Link]
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Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Nucleophilic Substitution Reactions (3) - SN1. (2012). YouTube. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). University of Wisconsin-Madison Chemistry. [Link]
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Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]
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5-CHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE. (n.d.). Matrix Fine Chemicals. [Link]
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A Comparative Guide to the Biological Activity of 5-(Chloromethyl)-1,2-thiazole Derivatives
The 1,2-thiazole (or isothiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a reactive chloromethyl group at the 5-position of this ring system creates a versatile synthetic intermediate, 5-(chloromethyl)-1,2-thiazole, enabling the development of a diverse library of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives, juxtaposing their performance against established standards in anticancer, antimicrobial, and anti-inflammatory applications. The information herein is synthesized from various scientific studies to offer a comprehensive overview supported by experimental data and protocols.
The Strategic Advantage of the this compound Scaffold
The this compound moiety serves as a crucial building block in drug discovery. The electrophilic nature of the chloromethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. This synthetic accessibility enables the exploration of vast chemical space and the optimization of structure-activity relationships (SAR). The inherent biological relevance of the 1,2-thiazole nucleus, coupled with the synthetic versatility of the chloromethyl group, makes these derivatives promising candidates for novel therapeutic agents.
Anticancer Activity: A Competitive Landscape
Derivatives of the 1,2-thiazole family have demonstrated significant potential as anticancer agents, often exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer progression.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 1,2-thiazole derivatives against various cancer cell lines, with a comparison to standard chemotherapeutic agents. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Derivative/Standard | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative 1 | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Thiazole Derivative 2 | BxPC-3 (Pancreatic) | ~25 | [2] |
| MOLT-4 (Leukemia) | ~30 | [2] | |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [1] |
| HepG2 (Liver) | 8.4 ± 0.51 | [1] | |
| 5-Fluorouracil (Standard) | MGC803 (Gastric) | 25.54 ± 0.05 | [3] |
| HTC-116 (Colon) | 11.29 ± 1.06 | [3] | |
| Doxorubicin (Standard) | Bcl-2 Jurkat (Leukemia) | 45.87 | [3] |
| A-431 (Skin) | 42.37 | [3] |
Note: The specific structures of "Thiazole Derivative 1" and "Thiazole Derivative 2" are detailed in the cited literature and are presented here as representative examples of the potential of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[4]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains, compared to standard antibiotics.
| Derivative/Standard | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative 3 | S. aureus | 50 | C. albicans | 200 | [5] |
| K. pneumoniae | 50 | [5] | |||
| Thiazole Derivative 4 | S. typhimurium | 0.49 | A. niger | - | [6] |
| Ampicillin (Standard) | S. aureus | - | [6] | ||
| E. coli | - | [6] | |||
| Gentamicin (Standard) | P. aeruginosa | - | [6] | ||
| Amphotericin B (Standard) | A. niger | - | [6] | ||
| G. candidum | - | [6] | |||
| Ciprofloxacin (Standard) | S. aureus | 25 | C. albicans | - | [5] |
| K. pneumoniae | 25 | [5] |
Note: The specific structures of "Thiazole Derivative 3" and "Thiazole Derivative 4" can be found in the corresponding references.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Principle: This method involves challenging microorganisms with serial dilutions of the test compound in a liquid growth medium to determine the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the thiazole derivatives and standard antibiotics in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a key research priority. Thiazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX).
Comparative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of representative thiazole derivatives, with a comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Derivative/Standard | Assay | IC₅₀ (µM) | Reference |
| Thiazole Derivative 5 | COX-1 Inhibition | > Indomethacin | [9] |
| Thiazole Derivative 6 | Carrageenan-induced paw edema (% inhibition) | 57-88% | [10] |
| Indomethacin (Standard) | COX-1/COX-2 Inhibition | - | [9] |
| Celecoxib (Standard) | COX-2 Inhibition | - | [10] |
Note: The specific structures of "Thiazole Derivative 5" and "Thiazole Derivative 6" are detailed in the cited literature.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
Principle: The assay typically measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the thiazole derivatives or standard inhibitors for a short period.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Colorimetric Measurement: Monitor the oxidation of the chromogenic substrate by measuring the increase in absorbance at a specific wavelength (e.g., 590 nm) over time.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structural Elucidation of 5-(Chloromethyl)-1,2-thiazole Derivatives: A Comparative Analysis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Structural Analysis for Thiazole Derivatives
Thiazole and its isomeric counterpart, isothiazole (1,2-thiazole), are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, physical properties, and potential as therapeutic agents or advanced materials. For derivatives such as 5-(chloromethyl)-1,2-thiazole, understanding the exact molecular geometry, conformation, and intermolecular interactions is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides an in-depth, comparative analysis of the principal techniques for the structural elucidation of these compounds, with a primary focus on single-crystal X-ray diffraction, contextualized against complementary spectroscopic and computational methods.
While a specific crystal structure for a this compound derivative is not publicly available at the time of this writing, we will draw upon the detailed analysis of the closely related isomer, 2-chloro-5-(chloromethyl)-1,3-thiazole, to provide a robust framework for understanding the capabilities of X-ray crystallography. This will be juxtaposed with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling to offer a holistic perspective on modern structural characterization.
I. The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.
Causality Behind the Experimental Choices in SC-XRD
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is a direct consequence of the quality of the single crystal used.
Experimental Protocol: A Self-Validating System
The protocol for SC-XRD is designed to be self-validating, with internal checks and quality metrics at each step to ensure the reliability of the final structure.
Step 1: Crystallization - The Make-or-Break Point
The primary challenge in SC-XRD is obtaining diffraction-quality single crystals. For a compound like 2-chloro-5-(chloromethyl)-1,3-thiazole, a common approach is slow evaporation from a suitable solvent.[1]
-
Protocol:
-
Dissolve the purified compound (e.g., 0.2 g) in a minimal amount of a suitable solvent (e.g., ethanol, 25 ml) in a clean vial.[1]
-
Cover the vial with a perforated cap to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for the formation of clear, well-defined single crystals over several days.
-
Step 2: Data Collection
A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.
Step 3: Structure Solution and Refinement
The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for small molecules.
Case Study: Crystal Structure of 2-chloro-5-(chloromethyl)-1,3-thiazole
The crystal structure of 2-chloro-5-(chloromethyl)-1,3-thiazole was determined using single-crystal X-ray diffraction.[1] The key findings from this analysis are summarized in the table below.
| Parameter | Value | Significance |
| Chemical Formula | C₄H₃Cl₂NS | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 4.2430, 17.151, 9.1640 | Unit cell dimensions. |
| β (°) | 96.82 | Angle of the unit cell. |
| Volume (ų) | 662.2 | Volume of the unit cell. |
| R-factor | 0.043 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit. |
The analysis revealed that the thiazole ring is planar, and provided precise bond lengths and angles, as well as the torsion angle of the chloromethyl group relative to the ring.[1] This level of detail is unattainable with most other techniques.
Diagram of the SC-XRD Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
II. Alternative and Complementary Analytical Techniques
While SC-XRD provides the ultimate structural detail, other techniques offer valuable insights, particularly when single crystals are unavailable or when information about the molecule in solution is required.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule and providing information about its dynamic behavior in solution.
Principles and Causality: NMR exploits the magnetic properties of atomic nuclei. By applying a strong magnetic field and radiofrequency pulses, the chemical environment of each nucleus can be probed, revealing through-bond and through-space correlations between atoms.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Data Interpretation for a Hypothetical this compound:
-
¹H NMR: Would show distinct signals for the proton on the thiazole ring and the two protons of the chloromethyl group. The chemical shifts and coupling patterns would confirm their relative positions.
-
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton.
Comparison with SC-XRD:
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Atomic connectivity, solution conformation, dynamics |
| Requirement | High-quality single crystals | Soluble compound |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex stereochemistry |
B. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Principles and Causality: The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Experimental Protocol (Electrospray Ionization - ESI):
-
Dissolve the sample in a suitable solvent.
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak to determine the molecular weight and isotopic pattern.
Data Interpretation for a Hypothetical this compound:
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
The isotopic pattern of the molecular ion, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes, would provide strong evidence for the presence of a chlorine atom.
C. Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic structure, and spectroscopic properties of molecules.
Principles and Causality: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and energy. This allows for the prediction of various molecular properties.
Application to this compound Derivatives:
-
Geometry Optimization: Predict the most stable conformation of the molecule, including bond lengths, bond angles, and torsion angles.
-
Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
-
Electronic Properties: Determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity and electronic properties of the molecule.
Diagram of the Interplay between Techniques
Caption: Logical relationships between different structural analysis techniques.
III. Comparative Summary and Recommendations
| Technique | Primary Information | Advantages | Limitations |
| SC-XRD | Absolute 3D structure in the solid state | Unambiguous, high precision | Requires high-quality single crystals |
| NMR | Atomic connectivity and solution-state structure | Provides information on dynamics, no crystals needed | Can be complex to interpret, less precise than XRD |
| MS | Molecular weight and elemental composition | High sensitivity, small sample amount | Provides no 3D structural information |
| Computational | Predicted 3D structure and properties | No experimental setup needed, provides theoretical insights | Accuracy depends on the level of theory, requires experimental validation |
Recommendations for Researchers:
For the definitive structural elucidation of novel this compound derivatives, a multi-faceted approach is recommended:
-
Prioritize SC-XRD: For any new crystalline derivative, obtaining a single-crystal X-ray structure should be the primary goal to establish an unambiguous structural benchmark.
-
Complement with NMR and MS: These techniques are essential for routine characterization, confirming the identity and purity of the synthesized compounds, and providing insights into their solution-state behavior.
-
Utilize Computational Chemistry: Employ computational methods to complement experimental data, aid in the interpretation of spectra, and predict the properties of yet-to-be-synthesized derivatives, thereby guiding future research efforts.
By integrating these powerful analytical techniques, researchers can gain a comprehensive understanding of the structure and properties of this compound derivatives, accelerating the discovery and development of new drugs and materials.
References
-
Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]
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Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1531. [Link]
-
Al-Omary, F. A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1749. [Link]
-
Thakkar, S. S., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4118. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 5-(Chloromethyl)-1,2-thiazole: NMR vs. HPLC
Abstract
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. This guide provides an in-depth comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for assessing the purity of synthesized this compound. This thiazole derivative is a critical building block in the synthesis of various pharmaceutical compounds. The guide will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. Our objective is to equip you with the knowledge to make informed decisions for purity analysis in your research and development endeavors.
Introduction: The Critical Role of Purity in Drug Development
The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous testing and quality control. At the heart of this process lies the purity of the active pharmaceutical ingredient (API) and its intermediates.[1][2] Impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][4]
This compound is a key intermediate in the synthesis of numerous biologically active molecules. Its purity is crucial as any contaminants can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and potentially harmful by-products in the final API. Therefore, robust analytical methods are essential to accurately quantify the purity of this intermediate and ensure the quality of the final drug product.
This guide will compare two of the most powerful and widely used analytical techniques for purity determination: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[5][6][7] We will explore their principles, practical applications, and relative strengths and weaknesses in the context of analyzing this compound.
Orthogonal Approaches to Purity: NMR and HPLC
Employing orthogonal analytical methods, which rely on different chemical and physical principles, provides a more comprehensive and reliable assessment of purity. NMR and HPLC are excellent examples of such a complementary pairing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule by probing the magnetic properties of its atomic nuclei, primarily protons (¹H NMR).[8][9] For purity analysis, quantitative NMR (qNMR) is a powerful tool that allows for the determination of the concentration of a substance by comparing the integral of its signals to that of a certified internal standard.[8][9] Its key advantage lies in its near-universal detection of protons, making it less dependent on the specific physicochemical properties of impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a separative technique that partitions components of a mixture between a stationary phase (a column) and a mobile phase (a liquid solvent).[7][10] The separation is based on the differential interactions of the analyte and impurities with the stationary and mobile phases.[10] Coupled with a suitable detector (e.g., UV-Vis), HPLC can identify and quantify impurities with high sensitivity and resolution.[5][6] Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small organic molecules like thiazole derivatives.[10][11]
Experimental Protocols
To provide a practical comparison, we outline detailed experimental protocols for the purity assessment of a synthesized batch of this compound using both ¹H NMR and RP-HPLC.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of an appropriate precursor with a chlorinating agent. For the purpose of this guide, we will assume the synthesis has been completed and the crude product is ready for purity analysis.
Purity Assessment by Quantitative ¹H NMR (qNMR)
The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei contributing to that signal. By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Workflow for qNMR Purity Assessment
Caption: Workflow for quantitative ¹H NMR analysis.
Detailed Protocol:
-
Preparation of the NMR Sample:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Crucial Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard. A typical value is 30-60 seconds to ensure full relaxation.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet corresponding to the chloromethyl protons (CH₂Cl) and the singlet for the thiazole ring proton are suitable for integration.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Workflow for RP-HPLC Purity Assessment
Caption: Workflow for RP-HPLC purity analysis.
Detailed Protocol:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for thiazole derivatives.[11] A typical starting point is a gradient elution, for instance, from 30% to 90% acetonitrile over 15 minutes. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 238 nm or 254 nm).[12]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
If available, prepare solutions of known impurities to determine their retention times.
-
-
Data Analysis and Purity Calculation:
-
Run the samples on the HPLC system.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
This method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.
-
Comparative Analysis: NMR vs. HPLC
To illustrate the strengths and weaknesses of each technique, let's consider a hypothetical batch of synthesized this compound with a known set of impurities.
Table 1: Hypothetical Purity Analysis Data for this compound
| Analytical Technique | Parameter | Result | Remarks |
| ¹H NMR (qNMR) | Purity (w/w %) | 98.5% | Determined using maleic acid as an internal standard. Provides absolute purity. |
| Identified Impurities | Residual starting material, solvent (dichloromethane) | Structural information from chemical shifts and coupling patterns aids in impurity identification. | |
| RP-HPLC (Area %) | Purity (Area %) | 99.2% | Relative purity based on peak area. Assumes equal response factors. |
| Detected Impurities | Impurity 1 (retention time 3.5 min), Impurity 2 (retention time 5.2 min) | High sensitivity for detecting minor impurities. Identification requires further analysis (e.g., LC-MS). |
Key Comparison Points
Logical Comparison of NMR and HPLC for Purity Assessment
Caption: A comparative diagram of NMR and HPLC for purity assessment.
-
Quantification: qNMR provides a direct, primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[8][9] HPLC, when using the area percent method, provides a relative purity, which can be sufficient for many applications but may be less accurate if impurities have significantly different UV responses.[3] For absolute quantification with HPLC, a certified reference standard of this compound is required.
-
Impurity Identification: NMR excels at providing structural information about impurities, often allowing for their identification directly from the spectrum, especially if they are known by-products or residual starting materials. HPLC, on its own, only provides the retention time of an impurity.[5] To identify an unknown peak, it must be coupled with a mass spectrometer (LC-MS).[6][10]
-
Sensitivity: HPLC generally offers higher sensitivity than NMR, making it superior for detecting and quantifying trace-level impurities.[3][7] The limit of detection for HPLC is often in the parts-per-million (ppm) range, whereas for NMR it is typically in the range of 0.1%.
-
Specificity: Both techniques can be highly specific. In HPLC, specificity is achieved through the separation power of the column and the selectivity of the detector.[13] In NMR, the unique chemical shifts of different protons provide a high degree of specificity.
Conclusion and Recommendations
Both NMR and HPLC are indispensable tools for the purity assessment of synthesized this compound. The choice of method, or the decision to use both, depends on the specific requirements of the analysis.
-
For routine quality control and process monitoring where high throughput is required, a validated RP-HPLC method is often the preferred choice due to its high sensitivity, resolution, and automation capabilities.
-
For the definitive determination of absolute purity and for the structural elucidation of unknown impurities, qNMR is the more powerful technique.
Best Practice: For comprehensive and robust purity assessment, especially in a regulatory environment, it is highly recommended to use both NMR and HPLC as orthogonal methods. This dual approach provides a more complete picture of the sample's purity, leveraging the strengths of each technique to compensate for the limitations of the other. This ensures a high degree of confidence in the quality of the synthesized this compound, a critical factor in the successful development of safe and effective pharmaceuticals.
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Navigating the Synthesis of Chloromethyl Thiazoles: A Comparative Guide to Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The chloromethyl thiazole scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Among its isomers, 2-chloro-5-(chloromethyl)thiazole, a 1,3-thiazole derivative, has garnered significant industrial and academic attention as a key intermediate for blockbuster insecticides like Thiamethoxam and Clothianidin. In contrast, detailed synthetic methodologies for its 1,2-thiazole (isothiazole) counterpart, 5-(chloromethyl)-1,2-thiazole, are notably scarce in publicly accessible literature. This guide, therefore, focuses on providing a comprehensive comparison of the most prevalent and efficient synthetic routes to the industrially significant 2-chloro-5-(chloromethyl)thiazole, offering field-proven insights and actionable experimental data.
The Strategic Importance of 2-Chloro-5-(chloromethyl)thiazole
The reactivity of the two chlorine atoms in 2-chloro-5-(chloromethyl)thiazole is distinct. The chlorine on the thiazole ring is susceptible to nucleophilic aromatic substitution, while the chloromethyl group readily undergoes nucleophilic substitution (an SN2 reaction). This differential reactivity allows for sequential and selective functionalization, making it a versatile building block in medicinal and process chemistry.
This guide will dissect and compare three primary synthetic strategies for 2-chloro-5-(chloromethyl)thiazole, each starting from different, readily available precursors. We will delve into the mechanistic underpinnings of each route, providing a rationale for the experimental choices and a critical evaluation of their respective efficiencies.
Route 1: The Allyl Isothiocyanate Pathway
This classical approach utilizes the reaction of an allyl isothiocyanate derivative with a chlorinating agent. The reaction proceeds through a cyclization and subsequent chlorination mechanism.
Mechanistic Rationale
The reaction is initiated by the electrophilic attack of the chlorinating agent on the double bond of the allyl isothiocyanate. This is followed by an intramolecular cyclization, where the sulfur atom attacks the resulting carbocation, forming the thiazoline ring. Subsequent elimination and/or further chlorination and aromatization lead to the desired 2-chloro-5-(chloromethyl)thiazole. The choice of a substituted allyl isothiocyanate, such as 2-chloroallyl isothiocyanate, can streamline the process and improve yields.[1][2]
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A Senior Application Scientist's Guide to Chloromethylated Thiazoles as Synthetic Building Blocks
Editorial Note: This guide evaluates the performance of chloromethylated thiazoles in key synthetic transformations. While the initial query specified the 1,2-thiazole (isothiazole) isomer, the vast majority of published experimental data and established applications concern the 1,3-thiazole scaffold, particularly 2-chloro-5-(chloromethyl)thiazole. Therefore, to provide a guide grounded in robust, verifiable data, this document will focus on the well-documented 1,3-thiazole isomer as a representative example of this class of reagents. The fundamental principles of reactivity at the chloromethyl group are analogous, and the insights provided herein are broadly applicable to related structures.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its presence in numerous FDA-approved drugs—from the antibiotic Penicillin to the antiretroviral Ritonavir and the anticancer agent Dasatinib—highlights its importance as a "privileged scaffold."[1][2][3][4][5] The thiazole nucleus is valued for its metabolic stability, its capacity for diverse non-covalent interactions with biological targets, and its synthetic tractability.[6]
Halogenated thiazole derivatives, specifically those bearing a chloromethyl group, serve as powerful and versatile intermediates.[6] The chloromethyl group acts as a reactive "handle," enabling the facile introduction of the thiazolylmethyl moiety into target molecules via nucleophilic substitution reactions. This guide provides an in-depth evaluation of the performance of 2-chloro-5-(chloromethyl)thiazole, a widely used building block, in comparison to other alternatives, supported by experimental data and mechanistic insights.[7][8][9]
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 2-chloro-5-(chloromethyl)thiazole stems from the differential reactivity of its two chlorine atoms. The chlorine atom on the thiazole ring (C2 position) is an aromatic halide, generally requiring harsh conditions or metal catalysis for substitution. In contrast, the chlorine atom of the chloromethyl group (C5 position) is an aliphatic, benzylic-like halide. This position is highly susceptible to nucleophilic attack via an S_N2 mechanism due to the ability of the adjacent thiazole ring to stabilize the transition state.
The key to its performance lies in this selective reactivity, allowing chemists to perform substitutions at the chloromethyl group while leaving the 2-chloro position intact for subsequent transformations, such as cross-coupling reactions or further nucleophilic aromatic substitution.
Caption: Generalized S_N2 mechanism for 2-chloro-5-(chloromethyl)thiazole.
Performance in Nucleophilic Substitution Reactions
The primary application of 2-chloro-5-(chloromethyl)thiazole is as an electrophile in nucleophilic substitution reactions. Its performance is benchmarked by reaction efficiency (yield), rate, and selectivity.
N-Alkylation: Synthesis of Amines and Heterocycles
The formation of carbon-nitrogen bonds is fundamental to the synthesis of countless pharmaceuticals. 2-chloro-5-(chloromethyl)thiazole is highly effective for the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like piperazine.[10]
Representative Protocol: N-alkylation of Piperazine
-
Setup: To a stirred solution of piperazine (2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile) at room temperature, add a base such as K₂CO₃ or Et₃N (2.5 eq.).
-
Addition: Slowly add a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 eq.) in the same solvent. The slow addition is crucial to minimize the formation of the undesired dialkylated product.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel.
Causality: The use of excess piperazine and a non-nucleophilic base favors mono-alkylation. DMF is an excellent solvent for S_N2 reactions as it effectively solvates the cationic species in the transition state.
S-Alkylation: Synthesis of Thioethers
Thioethers are important functionalities in various bioactive molecules. 2-chloro-5-(chloromethyl)thiazole reacts cleanly with thiols or thiolate anions to provide the corresponding thiazolylmethyl thioethers.
Representative Protocol: S-alkylation of a Thiol
-
Setup: Dissolve the desired thiol (1.1 eq.) in ethanol or DMF. Add a base like sodium ethoxide or sodium hydride (1.2 eq.) at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.
-
Addition: Add 2-chloro-5-(chloromethyl)thiazole (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours until completion (monitored by TLC/LC-MS).
-
Workup & Purification: Quench with saturated ammonium chloride solution, extract with an appropriate solvent, and purify via standard chromatographic methods.
Causality: The generation of the thiolate anion in situ dramatically increases the nucleophilicity of the sulfur atom, leading to rapid and efficient displacement of the chloride.
Comparative Analysis with Alternative Reagents
The performance of 2-chloro-5-(chloromethyl)thiazole is best understood when compared to its alternatives. The most common alternatives include the corresponding bromomethyl derivative and other chloromethylated heterocycles.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages |
| 2-Chloro-5-(chloromethyl)thiazole | Moderate | Good balance of stability and reactivity; cost-effective; widely available.[8] | Less reactive than the bromo- or iodo- analogs, may require heating. |
| 2-Chloro-5-(bromomethyl)thiazole | High | Higher reactivity allows for lower reaction temperatures and shorter times. | Less stable (potential lachrymator); more expensive to produce. |
| Benzyl Chloride | Lower | Inexpensive, baseline reagent for S_N2 reactions. | Lacks the specific electronic and structural features of the thiazole ring. |
| 2-(Chloromethyl)pyridine | Higher | Increased reactivity due to the electron-withdrawing nature of the pyridine nitrogen. | Prone to quaternization of the pyridine nitrogen as a side reaction. |
Note: Relative reactivity is a generalization and can be highly dependent on the specific nucleophile and reaction conditions.
Case Study: A Building Block for Neonicotinoid Insecticides
2-chloro-5-(chloromethyl)thiazole is a key intermediate in the synthesis of neonicotinoid insecticides like Imidacloprid and Thiamethoxam.[7] Its structure forms the core of these commercially significant agrochemicals.
Caption: Synthetic workflow from the thiazole intermediate to a final agrochemical product.
This application perfectly illustrates the utility of the reagent. The chloromethyl group is first displaced to build the main framework, and the 2-chloro position can be functionalized in later steps if needed, showcasing the molecule's role as a versatile platform.
Conclusion
2-chloro-5-(chloromethyl)thiazole stands out as a robust and versatile building block in organic synthesis. Its primary strength lies in the predictable and selective reactivity of the chloromethyl group, which undergoes efficient S_N2 reactions with a wide range of nucleophiles. While less reactive than its brominated counterpart, it offers a superior balance of stability, cost-effectiveness, and handling safety, making it an ideal choice for large-scale industrial applications in both the pharmaceutical and agrochemical sectors.[8][9] The insights and protocols presented in this guide underscore its reliable performance and justify its prominent position in the synthetic chemist's toolbox.
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Head-to-head comparison of "5-(Chloromethyl)-1,2-thiazole" with other building blocks
An Objective Comparison of 5-(Chloromethyl)-1,2-thiazole with Other Heterocyclic Building Blocks in Drug Discovery
Introduction: The Role of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic rings are foundational components in the majority of pharmaceuticals, imparting crucial physicochemical and pharmacological properties. The choice of a specific heterocyclic building block is a critical decision in drug design, influencing factors such as metabolic stability, receptor binding affinity, and overall ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides a head-to-head comparison of the 1,2-thiazole (isothiazole) scaffold, specifically functionalized with a reactive chloromethyl group at the 5-position, against other commonly employed heterocyclic building blocks. We will delve into the nuanced differences in reactivity, physicochemical properties, and strategic applications, supported by experimental insights, to inform rational drug design.
Part 1: Physicochemical and Pharmacological Profile of the 1,2-Thiazole Core
The 1,2-thiazole ring is a five-membered heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement confers a unique electronic and steric profile compared to its 1,3-thiazole isomer and other five-membered heterocycles.
Key Properties of the 1,2-Thiazole Scaffold:
-
Aromaticity and Electron Distribution: The 1,2-thiazole ring is an electron-deficient aromatic system. The electronegative nitrogen atom and the d-orbitals of the sulfur atom contribute to a distinct electron distribution, which influences its interaction with biological targets.
-
Dipole Moment: The arrangement of the heteroatoms creates a significant dipole moment, which can be exploited for polar interactions, such as hydrogen bonding, with protein residues.
-
Metabolic Stability: The isothiazole ring is generally considered to be metabolically robust. The S-N bond is relatively stable to enzymatic cleavage, which can be an advantage over other scaffolds like isoxazoles that can be susceptible to reductive cleavage.
-
Bioisosteric Replacement: The 1,2-thiazole moiety is often used as a bioisostere for other aromatic or heterocyclic rings to modulate potency, selectivity, or pharmacokinetic properties. For instance, it has been employed as a replacement for phenyl, thiophene, and other heterocyclic rings.
Part 2: Head-to-Head Comparison with Other Building Blocks
The true utility of a building block is best understood in comparison to its alternatives. The introduction of a chloromethyl group on the 1,2-thiazole ring at the 5-position creates a versatile electrophilic handle for further synthetic elaboration. Below, we compare this compound with other common chloromethyl-substituted heterocycles.
Table 1: Comparative Overview of Chloromethyl-Substituted Heterocyclic Building Blocks
| Building Block | Heterocycle Properties | Reactivity of Chloromethyl Group | Common Applications | Potential Liabilities |
| This compound | Electron-deficient, metabolically stable S-N bond, moderate H-bond acceptor. | Activated for nucleophilic substitution (SN2). | Covalent modifiers, scaffold elaboration via alkylation. | Limited commercial availability, potential for non-specific covalent binding. |
| 2-(Chloromethyl)pyridine | Electron-deficient, strong H-bond acceptor (pyridine N), potential for metal coordination. | Highly reactive due to the influence of the pyridine nitrogen. | Synthesis of ligands for catalysis, introduction of a basic center. | Can be overly reactive, potential for quaternization of the pyridine nitrogen. |
| 2-(Chloromethyl)benzothiazole | Fused aromatic system, extended π-system, generally lipophilic. | Moderately reactive, influenced by the electron-withdrawing nature of the thiazole ring. | Synthesis of kinase inhibitors, antimicrobials. | Can exhibit poor aqueous solubility. |
| 5-(Chloromethyl)-1-methyl-1H-imidazole | Electron-rich, contains both H-bond donor (if N-H) and acceptor sites. | Reactivity can be tuned by substitution on the imidazole ring. | Synthesis of histamine receptor antagonists, antifungal agents. | Potential for racemization at adjacent chiral centers, can be metabolically labile. |
Diagram 1: General Workflow for Utilizing Chloromethyl-Substituted Heterocycles
Caption: A generalized workflow for the functionalization of chloromethyl-substituted heterocyclic building blocks via nucleophilic substitution.
Part 3: Experimental Protocols and Mechanistic Considerations
The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, allowing for the covalent attachment of the 1,2-thiazole scaffold to a wide variety of molecules.
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
Objective: To demonstrate a typical nucleophilic substitution reaction for the functionalization of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN) as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 eq) in acetonitrile, add DIPEA (1.5 eq).
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Causality and Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus not impeding its reactivity.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Its steric hindrance prevents it from competing with the amine nucleophile in reacting with the electrophilic this compound.
-
Stoichiometry: A slight excess of the alkylating agent, this compound, is used to ensure complete consumption of the starting amine.
Diagram 2: Reaction Mechanism for N-Alkylation
Caption: The SN2 mechanism for the N-alkylation of an amine with this compound.
Part 4: Strategic Applications in Drug Design
The choice to incorporate a 5-(substituted-methyl)-1,2-thiazole moiety can be driven by several strategic considerations:
-
Scaffold Hopping: Replacing a known core (e.g., a phenyl or pyridine ring) with a 1,2-thiazole can lead to novel intellectual property and potentially improved pharmacological properties.
-
Improving Metabolic Stability: As previously mentioned, the 1,2-thiazole ring can offer enhanced metabolic stability compared to other heterocycles, leading to improved pharmacokinetic profiles.
-
Vector for Covalent Modification: The chloromethyl group provides a reactive handle that can be used to form a covalent bond with a target protein. This is a strategy employed in the design of irreversible inhibitors, which can offer advantages in terms of potency and duration of action.
-
Fine-Tuning Physicochemical Properties: The 1,2-thiazole ring can be used to modulate properties such as solubility and lipophilicity (logP) to optimize the drug-like properties of a lead compound.
Conclusion
This compound represents a specialized yet potentially valuable building block in the medicinal chemist's toolbox. While not as commonly employed as some other heterocyclic systems, its unique combination of a metabolically robust, electron-deficient core and a reactive electrophilic handle offers distinct opportunities for scaffold innovation and the design of targeted covalent inhibitors. Its comparison with more traditional building blocks reveals a nuanced landscape where the specific goals of a drug discovery program—be it metabolic stability, novel intellectual property, or a specific mode of action—should guide the rational selection of the optimal chemical scaffold. As with any reactive fragment, careful consideration of selectivity and potential off-target reactivity is paramount during the design and experimental validation phases.
References
- At present, there is a limited number of publicly available, in-depth scientific articles specifically detailing the synthesis, reactivity, and direct comparative studies of this compound. The information presented is based on established principles of heterocyclic chemistry, reaction mechanisms, and general knowledge of drug design strategies.
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 5-(Chloromethyl)-1,2-thiazole
Introduction: The Criticality of Unambiguous Structural Validation
The 5-(chloromethyl)-1,2-thiazole scaffold is a cornerstone in modern medicinal chemistry. Its inherent biological activity and the reactive chloromethyl group make it a highly versatile starting material for synthesizing novel compounds with potential therapeutic applications, from agrochemicals to pharmaceuticals.[1][2] However, the promise of any new molecular entity is fundamentally tethered to the certainty of its chemical structure. Mischaracterization can lead to the misinterpretation of biological data, wasted resources, and irreproducible research.
This guide provides an in-depth, field-proven framework for the structural validation of novel compounds derived from this compound. We will move beyond a simple checklist of techniques to explain the causality behind a multi-pronged, orthogonal validation strategy. This approach ensures that each piece of analytical data corroborates the others, creating a self-validating system that culminates in an unambiguous structural assignment.[3] The integrity of your research demands nothing less.
The Integrated Validation Workflow: An Orthogonal Approach
Relying on a single analytical technique is a significant scientific risk. A robust validation workflow integrates data from multiple, independent methods to build an unshakeable structural proof. Each technique interrogates the molecule from a different angle, and their collective agreement provides the highest level of confidence. The logical flow of this process is paramount.
Caption: Integrated workflow for novel compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
Expertise & Causality: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[4] For derivatives of this compound, NMR is indispensable for confirming that a reaction has occurred at the desired position and for characterizing the new substituent's structure. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments work in concert to solve the connectivity puzzle.[5][6]
Experimental Protocols
A. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS). The choice of solvent is critical and should fully dissolve the compound without reacting with it.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, etc.) and coupling constants (J-values) to deduce proton-proton proximities.
B. ¹³C NMR and 2D NMR (COSY, HSQC, HMBC)
-
These experiments are typically run on the same sample immediately following ¹H NMR acquisition. They require longer acquisition times.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
Data Interpretation & Comparison
The power of NMR lies in its predictive nature. The chemical environment of each nucleus dictates its chemical shift (δ).
| Nucleus Type | Typical Chemical Shift (δ, ppm) for Thiazole Derivatives | Information Gained |
| Thiazole H-4 | 7.2 - 8.0 | Confirms the integrity of the thiazole ring.[4] |
| Thiazole H-2 | 8.8 - 9.1 (if unsubstituted) | Often absent in derivatives where substitution occurs here. |
| -CH₂Cl Protons | ~4.5 - 5.0 | A key signal. Its disappearance and the appearance of a new signal confirm substitution at the chloromethyl group. |
| Aromatic Protons | 6.5 - 8.5 | Characterizes aromatic substituents. |
| Aliphatic Protons | 0.5 - 4.5 | Characterizes aliphatic substituents. |
| Thiazole Carbons | 115 - 170 | Confirms the carbon backbone of the heterocyclic core. |
Comparison: While Mass Spectrometry (discussed next) provides the molecular weight, it does not reveal the specific arrangement of atoms. NMR is unparalleled in defining this atomic connectivity, making it the primary tool for structural hypothesis generation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry's primary role is to determine the molecular weight of the synthesized compound.[7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with enough accuracy (typically to four decimal places) to allow for the unambiguous determination of the molecular formula.[8] This serves as a critical check against the proposed structure from NMR data.
Experimental Protocol (Electrospray Ionization - HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the compound's ability to be protonated ([M+H]⁺) or deprotonated ([M-H]⁻). The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.
-
Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the molecular formula based on the exact mass. A key confirmatory feature for these compounds will be the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl), which provides definitive evidence of its presence.
Data Presentation: Theoretical vs. Experimental Mass
| Hypothetical Formula | Adduct | Theoretical Exact Mass | Measured Exact Mass | Difference (ppm) | Conclusion |
| C₁₀H₈N₂O₂S | [M+H]⁺ | 221.0385 | 221.0382 | -1.36 | Formula Confirmed |
| C₁₀H₈N₂O₂SCl | [M+H]⁺ | 255.0001 (³⁵Cl) | 254.9998 | -1.18 | Formula Confirmed |
A difference of <5 ppm is considered excellent confirmation.
Comparison: Unlike Elemental Analysis, which provides the empirical formula, HRMS provides the molecular formula directly. It is faster and requires significantly less sample. However, it does not distinguish between isomers, which have the same formula but different structures. That is the domain of NMR.
Elemental Analysis (EA): The Foundational Compositional Proof
Expertise & Causality: Elemental analysis is a classic, destructive technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[9] From these percentages, one can calculate the simplest whole-number ratio of atoms—the empirical formula.[10][11][12] This method serves as a fundamental, independent validation of the molecular formula determined by HRMS. A successful synthesis must yield a product with the correct elemental composition.
Experimental Protocol (CHNS Analysis)
-
Sample Preparation: Submit a highly purified and thoroughly dried (typically under high vacuum) sample (1-2 mg) to an analytical facility. Purity is paramount, as trace amounts of solvent or impurities will skew the results.
-
Combustion: The sample is combusted at high temperatures in an oxygen-rich environment.
-
Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the mass percentage of each element.
Data Interpretation: Deriving the Empirical Formula
| Element | Theoretical % | Found % | Deviation |
| Carbon (C) | 54.29 | 54.15 | -0.14 |
| Hydrogen (H) | 3.61 | 3.65 | +0.04 |
| Nitrogen (N) | 12.66 | 12.72 | +0.06 |
| Sulfur (S) | 14.49 | 14.41 | -0.08 |
A deviation of ≤0.4% between theoretical and found values is the standard for publication and confirms the empirical formula.
Comparison: Elemental analysis provides a direct measure of elemental ratios, which HRMS infers from mass. While slower and requiring more material than HRMS, it is an orthogonal technique that is less susceptible to certain instrument calibration errors. The agreement between EA and HRMS is a powerful validator.
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
Expertise & Causality: This is the gold standard for structural determination.[13] When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in a molecule.[14] It definitively confirms atomic connectivity, bond lengths, bond angles, and, for chiral molecules, the absolute configuration.[15][16][17] It is the ultimate arbiter that can prove or disprove a structural hypothesis derived from spectroscopic data.
Experimental Protocol
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the highly purified compound from various solvents or solvent mixtures. Techniques include slow evaporation, vapor diffusion, and cooling.
-
Crystal Mounting: A suitable, defect-free crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a focused beam of X-rays in a diffractometer. The crystal is rotated, and the diffraction pattern is collected on a detector.[14]
-
Structure Solution and Refinement: Complex software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental diffraction data. The final output is a complete 3D structural model.
Comparison: No other technique provides this level of definitive structural information. While NMR, MS, and EA lead to a proposed structure, X-ray crystallography provides the final, incontrovertible proof. Its primary limitation is the requirement for high-quality single crystals, which cannot always be obtained.
Synthesizing the Data: A Self-Validating Conclusion
The true power of this workflow comes from the convergence of all data points. No single piece of evidence stands alone; each result must be consistent with the others.
Sources
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- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 10. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Chloromethyl)-1,2-thiazole
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 5-(Chloromethyl)-1,2-thiazole demand a meticulous and informed approach. This guide provides essential, actionable information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific advancement must be paralleled by an unwavering dedication to responsible chemical management.
Understanding the Hazard Profile of this compound
This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact isomer may be limited, extensive information on the closely related compound, 2-chloro-5-(chloromethyl)thiazole, provides a strong basis for a conservative risk assessment. The primary hazards stem from the reactive chloromethyl group and the thiazole ring system.
Based on data for analogous compounds, this compound should be regarded as:
-
Acutely Toxic: Harmful if swallowed and toxic in contact with skin.[1][2][3]
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2][3]
-
A Suspected Mutagen: Suspected of causing genetic defects.[2]
-
Environmentally Hazardous: Toxic to aquatic life with long-lasting effects.[1][2][3]
The chloromethyl group is highly reactive and can act as an alkylating agent. This reactivity is the basis for its utility in synthesis but also a primary driver of its biological and environmental hazards. The appropriate handling and disposal procedures are therefore not merely recommendations but critical safety imperatives.
Guiding Principles for Disposal: Containment and Professional Removal
The cornerstone of proper disposal for this compound is the principle that it must be treated as hazardous waste . On-site chemical neutralization by laboratory personnel is strongly discouraged without a thoroughly vetted and validated procedure specific to this compound. The risks of uncontrolled reactions, the potential for generating equally or more hazardous byproducts, and the difficulty in verifying complete neutralization are significant.
The disposal process should therefore focus on safe collection, secure storage, and transfer to a licensed professional waste disposal service.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a comprehensive PPE ensemble is in use. This is non-negotiable.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, inspected before use. Use a proper glove removal technique. | To prevent skin contact, which can cause burns and toxic effects.[1][4] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[4][5] |
| Lab Coat | Chemical-resistant, buttoned completely. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[3][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation of vapors or aerosols, which can be harmful. |
Step 2: Segregation and Collection of Waste
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Waste Stream: Designate a specific waste container for halogenated organic compounds.[6] Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.
-
Container: Use a clearly labeled, leak-proof container compatible with chlorinated organic compounds. The container must be marked with the words "Hazardous Waste" and a full description of the contents, including "this compound".
-
Contaminated Materials: Any materials that come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be considered contaminated and disposed of in the same hazardous waste container.[1] Contaminated packaging should be disposed of as the unused product.[1]
Step 3: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Below is a workflow diagram for spill management:
Caption: Spill Management Workflow for this compound.
Step 4: Storage and Final Disposal
-
Interim Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area should have secondary containment.
-
Professional Disposal: The final and most critical step is to arrange for the pickup and disposal of the waste by a licensed and certified hazardous waste management company.[1][7] These companies will transport the waste to a permitted facility for ultimate disposal, which for chlorinated organic compounds is typically high-temperature incineration equipped with afterburners and scrubbers to neutralize harmful combustion products.[1]
The disposal process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] It is imperative to consult and comply with all federal, state, and local regulations.[4]
The logical flow of the disposal process is summarized in the diagram below:
Caption: Recommended Disposal Workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory management. By adhering to the principles of containment, segregation, and professional disposal, we uphold our commitment to safety, scientific integrity, and environmental stewardship. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance. Your diligence protects you, your colleagues, and the wider community.
References
-
What Regulations Apply to Chlorinated Solvent Use? PF Online Pollution Abatement. [Link]
-
MSDS of 2-Chloro-5-(chloromethyl)thiazole. (2013-09-30). [Link]
-
Hazardous Chemical Compounds & Hazardous Waste. IN.gov. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. (2025-12-04). [Link]
-
Msds of CCMT. Scribd. (2015-02-06). [Link]
-
Chemicals Not Suitable for Drain Disposal. Keene State College - Hazardous Waste Management Procedures. [Link]
-
2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Georganics. (2011-01-27). [Link]
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
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- 4. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(Chloromethyl)-1,3-Thiazole: Properties, Uses, Safety Data & Reliable Manufacturer China | High Purity Chemical Supplier [quinoline-thiophene.com]
- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 5-(Chloromethyl)-1,2-thiazole: From Hazard Assessment to Disposal
This document provides essential safety and logistical guidance for the handling and disposal of 5-(Chloromethyl)-1,2-thiazole. As a laboratory professional, your safety is paramount. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively. The procedural guidance herein is built upon established best practices for handling hazardous heterocyclic compounds.
Disclaimer: Specific safety data for this compound is limited. Therefore, this guidance is conservatively based on the extensively documented hazards of the structurally similar and highly hazardous compound, 2-Chloro-5-(chloromethyl)-1,3-thiazole. It is imperative to treat this compound with a similar level of caution.
The Foundation of Safety: Hazard Identification and Risk Assessment
Understanding the "why" of personal protective equipment (PPE) begins with a clear-eyed assessment of the potential dangers. Thiazole derivatives, particularly those with reactive chloromethyl groups, can present significant health risks.[1][2] Based on its analogue, 2-Chloro-5-(chloromethyl)-1,3-thiazole, the primary hazards are acute and severe.
Key Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed and toxic in contact with the skin.[3][4]
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[3][4][5] This is a critical consideration, as contact can lead to immediate and irreversible tissue damage.
-
Sensitization: There is a risk of causing an allergic skin reaction upon contact.[3][4] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response.
-
Respiratory Hazard: Vapors or mists can be corrosive to the respiratory tract.
-
Suspected Mutagenicity: The analogue is suspected of causing genetic defects, highlighting the need to minimize all routes of exposure.[4]
-
Environmental Hazard: The substance is toxic to aquatic life with long-lasting effects.[3][4] This necessitates stringent disposal protocols to prevent environmental release.
These hazards dictate that all handling procedures must be designed to prevent any direct contact with the substance.
Engineering Controls: Your First and Best Line of Defense
Before any discussion of PPE, it is crucial to emphasize the role of engineering and administrative controls. PPE is the last line of defense, intended to protect you when these primary controls fail or are not feasible.
-
Chemical Fume Hood: All work involving this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[3][6] This is the most critical engineering control to prevent inhalation of harmful vapors and contain any potential spills.
-
Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to trained personnel only.
-
Hygiene: A safety shower and eyewash station must be immediately accessible in the work area.[3][7] Never eat, drink, or smoke in the laboratory.[8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must directly address the identified hazards of corrosivity, toxicity, and sensitization. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over goggles. | Protects against splashes that can cause severe, irreversible eye damage.[3][8] The face shield provides a secondary barrier for the entire face.[9] |
| Hand | Double-gloving with chemical-resistant nitrile gloves. | The outer glove absorbs the initial contact in case of a splash, while the inner glove provides continued protection. Nitrile offers good splash resistance against a range of chemicals.[9][10] Given the toxicity upon skin contact, this is a non-negotiable minimum.[3][4] |
| Body | A chemical-resistant laboratory coat, preferably polyethylene-coated. A chemical-resistant apron for larger quantities. | Standard cotton lab coats are absorbent and can hold the chemical against the skin. A coated, non-absorbent material is required to prevent skin contact and burns.[3][9] |
| Respiratory | Not required when working within a certified chemical fume hood. | A properly functioning fume hood is the primary method of respiratory protection.[3] However, a self-contained breathing apparatus (SCBA) must be available for emergency situations like a large spill.[3][7] |
Operational Plans: From Preparation to Disposal
A safe workflow involves more than just wearing the right gear. It requires a systematic approach to every step of the process.
Step-by-Step PPE and Handling Protocol
-
Inspection: Before starting, inspect all PPE for signs of damage (cracks, tears, discoloration). Discard and replace any compromised items.
-
Donning (Putting On):
-
First, don your inner pair of nitrile gloves.
-
Next, put on your chemical-resistant lab coat, ensuring it is fully buttoned.
-
Don your chemical splash goggles.
-
Put on the full-face shield.
-
Finally, don your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Handling:
-
Perform all manipulations deep within the chemical fume hood.
-
Use tools (spatulas, forceps) for transfers to avoid direct hand contact.
-
Keep all containers of the chemical sealed when not in immediate use.
-
-
Doffing (Taking Off): This process is designed to prevent contact with any contamination on the exterior of your PPE.
-
Remove the outer pair of gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves.
-
Wash your hands and forearms thoroughly with soap and water.[6][8]
-
Decontamination and Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) used while handling the compound must be considered hazardous waste. Place it in a dedicated, sealed, and clearly labeled hazardous waste container immediately after use.[8]
-
Spills: In the event of a small spill inside the fume hood, use an inert absorbent material (like vermiculite or sand) to contain it.[8] The cleanup materials must also be disposed of as hazardous waste. For large spills, evacuate the area and follow your institution's emergency response procedures.
-
Empty Containers: Do not reuse containers.[8] "Empty" containers will still contain chemical residue and must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. Dispose of the rinsed container according to your institution's guidelines.
-
Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Never pour this chemical down the drain, as it is toxic to aquatic life.[6][8] Disposal must be handled by a licensed hazardous waste management company, following all federal, state, and local regulations.[8]
The following diagram illustrates the decision-making workflow for handling this chemical.
Sources
- 1. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 2. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scribd.com [scribd.com]
- 6. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
- 7. georganics.sk [georganics.sk]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
